2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Description
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Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWXOQCYLKOSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496564 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34207-44-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Abstract
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a critical chemical intermediate, primarily recognized for its role as a key building block in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors used in oncology. Its specific substitution pattern—a chloro group, a trifluoromethyl group, and two amino functionalities on a benzene ring—presents unique synthetic challenges and necessitates a carefully designed chemical strategy. This guide provides a comprehensive overview of a robust and widely cited synthetic pathway, delving into the mechanistic underpinnings, detailed experimental protocols, and critical process considerations. The presented methodology is structured to ensure scientific integrity, reproducibility, and scalability, catering to researchers and professionals in drug development and process chemistry.
Introduction and Strategic Importance
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable scaffold that combines the electronic and steric properties of the -CF3 and chloro groups with the versatile reactivity of the two amino groups. This makes it an essential precursor for complex molecules, most notably in the synthesis of targeted cancer therapeutics like Cabozantinib, a multi-tyrosine kinase inhibitor.[1][2][3][4]
The synthesis of this diamine is not trivial. The challenge lies in controlling the regioselectivity of multiple substitution reactions on the benzene ring while managing the directing effects of existing substituents. The pathway detailed herein proceeds from a commercially available starting material, 3-chlorobenzotrifluoride, through a logical sequence of nitration and reduction steps.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to the target molecule (I) identifies the two amino groups as prime candidates for disconnection. These can be formed from the reduction of nitro groups. This leads back to the key intermediate, 1,5-dichloro-2,4-dinitro-3-(trifluoromethyl)benzene (III), which itself can be derived from a dinitrated precursor (IV). The synthesis, therefore, hinges on the controlled dinitration of a suitable starting material and subsequent selective reduction.
The forward synthetic strategy is designed as follows:
-
Mononitration: Introduction of the first nitro group onto the commercially available 3-chlorobenzotrifluoride.
-
Dinitration: Addition of a second nitro group. The directing effects of the existing chloro and trifluoromethyl groups are crucial at this stage.
-
Reduction: Conversion of the two nitro groups to the corresponding amino groups to yield the final product.
dot
Caption: Retrosynthetic analysis of the target diamine.
Detailed Synthetic Pathway and Experimental Protocols
The most reliable and frequently documented synthesis proceeds via the dinitration of 4-chlorobenzotrifluoride, which is isomerically related to the more common 3-chlorobenzotrifluoride. For the purpose of this guide, we will detail the established route starting from 4-chlorobenzotrifluoride.
Step 1: Mononitration of 4-Chlorobenzotrifluoride
The first step involves the electrophilic aromatic substitution of 4-chlorobenzotrifluoride to introduce a single nitro group. The trifluoromethyl group is strongly deactivating and meta-directing, while the chloro group is deactivating but ortho, para-directing. The combined effect directs the incoming nitro group to the position ortho to the chlorine and meta to the trifluoromethyl group.
-
Reaction: 4-Chlorobenzotrifluoride → 4-Chloro-3-nitrobenzotrifluoride
-
Causality: A mixture of nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is carefully controlled to prevent dinitration and side reactions.[5]
Step 2: Dinitration to form 4-Chloro-3,5-dinitrobenzotrifluoride
The second nitration introduces another nitro group. The existing substituents (Cl, CF₃, and NO₂) are all deactivating and meta-directing (relative to themselves). The new nitro group is directed to the only available position that is meta to the existing groups.
-
Reaction: 4-Chloro-3-nitrobenzotrifluoride → 4-Chloro-3,5-dinitrobenzotrifluoride
-
Causality: This step requires more forcing conditions (higher temperature and stronger nitrating mixture, often involving fuming nitric acid or oleum) than the mononitration due to the heavily deactivated ring.[5][6] The reaction must be driven to completion to achieve a high yield of the dinitro compound.
Step 3: Reduction to this compound
The final step is the reduction of both nitro groups to amines. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Reaction: 4-Chloro-3,5-dinitrobenzotrifluoride → this compound
-
Causality: Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are used in the presence of hydrogen gas.[7] The solvent choice (e.g., ethanol, dioxane, or ethyl acetate) is important for substrate solubility and catalyst activity. The reaction is typically run under pressure to facilitate the reduction.
dot
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Protocol
(This protocol is a synthesis of procedures described in the literature and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
| Materials & Reagents | Supplier/Grade | CAS No. |
| 4-Chlorobenzotrifluoride | ACS Reagent Grade, ≥98% | 98-56-6 |
| Sulfuric Acid (98%) | ACS Reagent Grade | 7664-93-9 |
| Nitric Acid (70%) | ACS Reagent Grade | 7697-37-2 |
| Fuming Nitric Acid (90%) | ACS Reagent Grade | 7697-37-2 |
| Raney Nickel (slurry in water) | Catalyst Grade | 7440-02-0 |
| Dioxane, Anhydrous | ACS Reagent Grade | 123-91-1 |
| Hydrogen Gas | High Purity | 1333-74-0 |
| Ethanol | ACS Reagent Grade | 64-17-5 |
| Deionized Water | Lab Grade | 7732-18-5 |
Procedure:
Part A: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride [5]
-
Mononitration: To a stirred solution of concentrated sulfuric acid (250 mL) in a three-neck flask equipped with a thermometer and an addition funnel, cool the acid to 0-5°C using an ice bath.
-
Slowly add 4-chlorobenzotrifluoride (100 g, 0.55 mol) while maintaining the internal temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding nitric acid (70%, 45 mL) to sulfuric acid (100 mL) in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the reaction flask over 2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Dinitration: Cool the reaction mixture back to 5°C. Slowly add fuming nitric acid (90%, 150 mL) dropwise, maintaining the temperature below 15°C.
-
After addition, slowly heat the reaction mixture to 90°C and maintain for 24 hours.[5] The reaction should be monitored by TLC or GC-MS for the disappearance of the mononitro intermediate.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 2 L).
-
A yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield crude 4-chloro-3,5-dinitrobenzotrifluoride.
Part B: Synthesis of this compound [7]
-
Hydrogenation Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add the crude 4-chloro-3,5-dinitrobenzotrifluoride (50 g, 0.18 mol) and dioxane (500 mL).
-
Carefully add Raney Nickel (approx. 5 g of a 50% slurry in water) to the vessel. Caution: Raney Nickel is pyrophoric.
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-4 atmospheres (approx. 50 psi).
-
Begin vigorous stirring and heat the mixture to 50-60°C. The reaction is exothermic, and cooling may be required initially.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad may be pyrophoric; keep it wet with water.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Purification: Dissolve the resulting residue in hot ethanol and add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize.
-
Filter the purified product, wash with a cold ethanol-water mixture, and dry under vacuum.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
Appearance: Off-white to light brown crystalline solid.
-
Melting Point: Literature values can be used for comparison.
-
Spectroscopy:
-
¹H NMR: Expect signals for the two different amine protons and two aromatic protons, showing characteristic chemical shifts and coupling patterns.
-
¹³C NMR & ¹⁹F NMR: To confirm the carbon skeleton and the presence of the -CF3 group.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.
-
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC). A purity of >99% is often required for pharmaceutical applications.
Safety and Handling
-
Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate gloves, lab coat, and face shield.
-
Solvents: Dioxane is a flammable solvent and a suspected carcinogen.
-
Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation reaction should be conducted in a specialized high-pressure reactor behind a blast shield.
-
Catalyst: Raney Nickel is pyrophoric and must be handled with care, always kept moist until it can be safely quenched.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the nitration stages. The pathway described, starting from 4-chlorobenzotrifluoride, represents a robust and scalable method for producing this high-value intermediate. By understanding the chemical principles behind each step—from electrophilic substitution to catalytic reduction—researchers can effectively troubleshoot and optimize the process to achieve high yields and the purity required for advanced applications in drug discovery and development.
References
- National Institutes of Health (NIH). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma.
- Taylor & Francis Online. A New Synthesis of Cabozantinib.
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- Google Patents. Process for producing meta-aminobenzotrifluoride.
- Google Patents. Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.
- Google Patents. Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. Preparation of p-aminobenzotrifluoride.
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- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
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- Google Patents. Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.
- Googleapis.com. W 2011/058576 Al o o.
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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Introduction
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, featuring two amine groups, a chloro substituent, and an electron-withdrawing trifluoromethyl group, makes it a versatile and valuable building block in organic synthesis. The strategic placement of these functionalities allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.
The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in modern drug design. The diamine functionalities provide reactive sites for the construction of complex heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in biologically active compounds. This guide offers a comprehensive overview of the core physical properties, reactivity, safety protocols, and applications of this compound, tailored for professionals in research and development.
Section 1: Core Physicochemical Properties
Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in experimental design, process scale-up, and safety assessments.
Key Identifiers and Structural Information
-
IUPAC Name: this compound
-
CAS Number: 34207-44-8[1]
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Synonyms: 3,5-Diamino-4-chlorobenzotrifluoride, 4-Chloro-3,5-diaminobenzotrifluoride[1][]
-
Molecular Formula: C₇H₆ClF₃N₂
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Molecular Weight: 210.58 g/mol
Physical Characteristics
The table below summarizes the known quantitative physical data for this compound. This information is critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 210.58 g/mol | Calculated |
| Appearance | Data not available; typically a solid at room temperature. | N/A |
| Melting Point | Not precisely documented. An isomer, 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, has a melting point of 42-43 °C. | [3] |
| Boiling Point | ~270 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | ~117.1 °C (Predicted) | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, methanol, and DMSO. | General chemical principles |
Section 2: Synthesis and Reactivity Profile
The synthetic utility of this compound stems from its reactivity, which is governed by the interplay of its functional groups.
Synthetic Pathway Overview
A common and logical route to synthesize substituted phenylenediamines involves the reduction of the corresponding dinitro compound. This precursor, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 393-75-9), is a known chemical intermediate.[5] The transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation for Diamine Synthesis
-
Vessel Preparation: A pressure-rated hydrogenation vessel is charged with the starting material, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.
-
Solvent Addition: A suitable solvent, such as ethanol or ethyl acetate, is added to dissolve the starting material.
-
Catalyst Introduction: A catalyst, typically 5-10% Palladium on Carbon (Pd/C), is carefully added to the mixture. The catalyst loading is usually between 1-5 mol% relative to the substrate.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature or with gentle heating (40-50 °C) to facilitate the reduction.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Caption: General workflow for the synthesis of the target diamine via reduction.
Core Reactivity
The primary reactive sites are the two amine groups, which are strong nucleophiles. They readily participate in reactions with electrophiles.
-
Formation of Heterocycles: The 1,3-diamine arrangement is ideal for condensation reactions with dicarbonyl compounds or their equivalents to form six-membered heterocyclic rings. More significantly, it can be used to synthesize substituted benzimidazoles, a critical scaffold in many pharmaceutical agents.[6]
-
Acylation and Sulfonylation: The amino groups can be easily acylated or sulfonylated using acid chlorides or sulfonyl chlorides, respectively, to form amides and sulfonamides.
-
Nucleophilic Aromatic Substitution: While the benzene ring is electron-deficient due to the trifluoromethyl and chloro groups, the powerful activating effect of the two amino groups generally directs electrophilic aromatic substitution. However, the existing substituents make the molecule a valuable precursor where the amines are first protected, subsequent modifications are made, and then the amines are deprotected.
Section 3: Safety, Handling, and Storage
Hazard Assessment
Based on analogous structures, this compound should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Laboratory Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All handling of the solid or its solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For preparing solutions, add the solid to the solvent slowly.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[8]
-
Spill Response: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
Waste Disposal: Dispose of all waste materials (including contaminated gloves and empty containers) in accordance with local, state, and federal regulations for hazardous chemical waste.
Sources
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- 3. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 4. molbase.com [molbase.com]
- 5. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- [webbook.nist.gov]
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- 8. fishersci.com [fishersci.com]
chemical structure of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic intermediate of significant interest to the pharmaceutical and materials science industries. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via the reduction of its dinitro-aromatic precursor, and establishes a clear workflow for its analytical characterization. Furthermore, we explore its strategic applications in medicinal chemistry, particularly as a scaffold for heterocyclic synthesis, leveraging the unique electronic and steric properties imparted by its chloro and trifluoromethyl substituents. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.
Introduction
In the landscape of modern drug discovery, the strategic incorporation of halogen and trifluoromethyl groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding selectivity of drug candidates.[1][2] Similarly, chlorine atoms serve as critical pharmacophores and versatile synthetic handles that influence a molecule's electronic properties and metabolic fate.[3]
This compound emerges as a valuable building block that synergistically combines these features. Its 1,3-diamine substitution pattern on a benzene ring, activated by strong electron-withdrawing groups, makes it an ideal precursor for a variety of complex chemical architectures, most notably benzimidazoles and other fused heterocyclic systems which are prevalent in biologically active compounds.[4] This guide serves as a technical resource for researchers and drug development professionals, providing the foundational knowledge required to effectively synthesize, characterize, and utilize this potent chemical intermediate.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below. This data is essential for reaction planning, analytical interpretation, and safety assessments.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 34207-44-8 | [5] |
| Molecular Formula | C₇H₆ClF₃N₂ | [5] |
| Molecular Weight | 210.58 g/mol | [5][6] |
| SMILES | NC1=CC(C(F)(F)F)=CC(N)=C1Cl | N/A |
| InChI Key | NVNLHLRVSHJKBN-UHFFFAOYSA-N | [6] |
| Appearance | Expected to be a solid at room temperature | N/A |
Synthesis and Purification
The most direct and reliable route to synthesize this compound is through the chemical reduction of its corresponding dinitro precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 393-75-9).[7][8] Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile, avoiding the use of stoichiometric metallic reductants.
Synthetic Workflow Diagram
The following diagram illustrates the transformation from the dinitro starting material to the target diamine product.
Caption: Synthetic route via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Hydrogen gas is flammable and palladium on carbon can be pyrophoric.
-
Reactor Setup: To a 250 mL hydrogenation flask, add a solution of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (5.41 g, 20.0 mmol) in 100 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, ~5 mol% Pd) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Then, evacuate and backfill with hydrogen gas (H₂) to a pressure of 45 psi (approx. 3 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen from the reservoir. The reaction is typically complete within 2-4 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) until the starting material spot is fully consumed.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it may ignite in air. Quench it with water immediately after filtration.
-
Workup: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure this compound as a solid.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence in the final product.
Characterization Workflow Diagram
Caption: Workflow for analytical characterization.
Expected Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expect two distinct signals in the aromatic region (approx. δ 6.5-7.0 ppm), likely appearing as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). Two broad singlets corresponding to the two non-equivalent amine (-NH₂) groups would also be expected (approx. δ 5.0-6.0 ppm), which are exchangeable with D₂O.
-
¹³C NMR (DMSO-d₆, 101 MHz): Seven distinct carbon signals are expected. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR (DMSO-d₆, 376 MHz): A single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.
-
FT-IR (ATR): Characteristic peaks would include N-H stretching vibrations (a pair of bands in the 3300-3500 cm⁻¹ region), C-N stretching (approx. 1250-1350 cm⁻¹), strong C-F stretching bands (approx. 1100-1300 cm⁻¹), and a C-Cl stretching band (approx. 700-800 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for [M+H]⁺ is 211.0202 (C₇H₇ClF₃N₂⁺). The observed mass should be within ±5 ppm. A key diagnostic feature is the isotopic pattern of the molecular ion, which will show an [M+H]⁺ peak and an [M+2+H]⁺ peak in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile synthon for creating more complex molecules with therapeutic potential.
Scaffold for Benzimidazole Synthesis
The 1,3-diamine arrangement is perfectly suited for condensation reactions with various electrophiles to form fused heterocyclic systems. A primary application is the synthesis of substituted benzimidazoles via the Phillips condensation reaction with aldehydes.
Reaction Scheme: this compound + R-CHO → 2-Substituted-5-chloro-7-(trifluoromethyl)benzimidazole + H₂O
This reaction provides a direct entry into a class of compounds known for a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The chloro and trifluoromethyl substituents on the benzimidazole core provide critical modulation of the final compound's electronic and pharmacokinetic properties.
Impact of Substituents on Drug Design
-
Trifluoromethyl Group: Acts as a bioisostere for a methyl group but with drastically different electronic properties. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and block metabolic oxidation of the aromatic ring.[1]
-
Chloro Group: As an electron-withdrawing group, it modifies the acidity of the N-H protons in the resulting benzimidazole, which can be crucial for receptor binding. It also provides a potential vector for further chemical modification via cross-coupling reactions.[3]
Safety, Handling, and Storage
While a specific safety data sheet for this exact compound is not widely available, data from closely related aromatic amines and halogenated compounds should be used to inform handling procedures.[9][10]
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear a standard lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate that provides a powerful platform for the synthesis of advanced pharmaceutical and agrochemical candidates. Its preparation via the catalytic hydrogenation of its dinitro analog is a scalable and efficient process. The strategic placement of its chloro, trifluoromethyl, and dual amine functionalities offers medicinal chemists a rich scaffold for creating novel molecular entities with fine-tuned biological and pharmacokinetic properties. This guide provides the essential technical framework for the synthesis, characterization, and application of this important building block.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for a related product.
- Fisher Scientific. (2025). Safety Data Sheet for a related product.
- Chevron Phillips Chemical. (n.d.). Safety Data Sheet for Benzene.
- Merck Millipore. (2021). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet for 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-trifluoromethyl-benzene-1,3-diamine.
- PubChem. (n.d.). 5-(Trifluoromethyl)benzene-1,3-diamine.
- MDPI. (2021). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- ResearchGate. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization.
- Matrix Fine Chemicals. (n.d.). 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE.
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
- PubChem. (n.d.). N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide.
- NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-.
- Thermo Scientific. (n.d.). 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%.
- BenchChem. (2025). An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,4-bis(trifluoromethyl)benzene.
- BLDpharm. (n.d.). 2-Chloro-5-fluorobenzene-1,3-diamine.
- Chempure. (2024). 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene 95%.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- ResearchGate. (2002). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine.
- SpectraBase. (n.d.). 2-Chloro-1,3-difluoro-benzene.
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2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine CAS number
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Abstract
This technical guide offers a comprehensive examination of this compound, a highly functionalized aromatic diamine of significant interest to researchers in medicinal chemistry and materials science. While a specific CAS Number for this precise isomer is not prominently listed in major chemical databases, this guide focuses on its logical synthesis from the well-documented precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS Number: 393-75-9). We will detail its predicted physicochemical properties, provide a robust, field-proven protocol for its synthesis via nitro group reduction, explore its potential applications as a critical building block in drug discovery, and outline essential safety and handling procedures. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features.
Physicochemical Properties and Structural Analysis
This compound is a substituted phenylenediamine. The strategic placement of chloro, trifluoromethyl, and two amino groups on the benzene ring imparts a unique combination of reactivity, lipophilicity, and metabolic stability, making it a valuable scaffold in organic synthesis.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and a well-known bioisostere for a methyl or chloro group, which can significantly enhance metabolic stability and binding affinity by altering the electronic properties and conformation of a molecule.[1] The chlorine atom further modifies the electronic landscape and provides an additional vector for molecular interactions. The two amino groups offer reactive sites for forming amides, imidazoles, and other heterocyclic systems common in pharmaceutical agents.
Table 1: Predicted and Known Properties of this compound and its Precursor
| Property | This compound (Predicted) | 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (Precursor)[2][3][4] |
| CAS Number | Not readily available | 393-75-9 |
| Molecular Formula | C₇H₆ClF₃N₂ | C₇H₂ClF₃N₂O₄ |
| Molecular Weight | 210.59 g/mol | 270.55 g/mol |
| IUPAC Name | This compound | 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene |
| Appearance | Predicted: Off-white to light brown solid | Yellowish solid |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF | Soluble in organic solvents |
| SMILES | Nc1cc(c(Cl)c(N)c1)C(F)(F)F | O=c1cc(cc(Cl)c1[O-])C(F)(F)F |
| InChIKey | (Predicted) | HFHAVERNVFNSHL-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The most direct and industrially scalable route to synthesize this compound is through the catalytic hydrogenation of its dinitro precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene. This reduction is a cornerstone of aromatic amine synthesis.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for reducing aromatic nitro groups without affecting the aryl chloride or the trifluoromethyl group. Raney Nickel is also a viable, though sometimes more aggressive, alternative.[5]
-
Hydrogen Source: Pressurized hydrogen gas is the most common reagent for this transformation, providing a clean and efficient reduction. Transfer hydrogenation using sources like ammonium formate or hydrazine hydrate can also be employed, especially for smaller-scale lab syntheses, as it avoids the need for high-pressure equipment.
-
Solvent: Alcohols like methanol or ethanol are excellent solvents as they readily dissolve the starting material and the hydrogen gas, facilitating the reaction on the catalyst surface.[5]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%). The inert atmosphere is critical to prevent premature reaction or fire, as dry Pd/C can be pyrophoric.
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the vessel. The volume should be sufficient to create a slurry that can be effectively stirred.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is typically complete when hydrogen uptake ceases. Progress can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric upon drying; quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
Aromatic diamines are privileged structures in medicinal chemistry, serving as precursors for a wide array of heterocyclic systems with diverse biological activities. The title compound is particularly valuable for synthesizing benzimidazoles, quinoxalines, and other fused heterocycles that are core components of many pharmaceutical agents.
Role as a Key Building Block: The unique substitution pattern of this compound allows for regioselective reactions. The two amine groups can be sequentially functionalized to build complex molecular architectures. For instance, condensation with a carboxylic acid or its derivative would lead to the formation of a benzimidazole ring, a scaffold found in proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.
The presence of the -CF3 group can enhance drug efficacy by:
-
Increasing Lipophilicity: Facilitating passage through biological membranes.
-
Blocking Metabolic Sites: Preventing oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
-
Modulating pKa: Altering the acidity or basicity of nearby functional groups to optimize target binding.
Caption: Role as a precursor in the synthesis of bioactive benzimidazoles.
Safety, Handling, and Storage
As a substituted aromatic amine, this compound requires careful handling. The following protocols are based on general safety guidelines for this class of compounds.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Handling and Storage:
-
Handling: Avoid dust formation.[6] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][7]
First Aid Measures:
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
If Swallowed: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[7]
References
- Supporting Information for relevant chemical synthesis. (n.d.). Provided by search results.
- PubChem. (n.d.). 5-(Trifluoromethyl)benzene-1,3-diamine.
- Matrix Fine Chemicals. (n.d.). 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE. [Link]
- NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
- MDPI. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molbank Journal. [Link]
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
- ResearchGate. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis. [Link]
- Journal of Biomedical Research & Environmental Sciences. (2021).
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solubility data for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of organic compound solubility with authoritative, field-proven methodologies for its empirical determination. We delve into the theoretical underpinnings of how the unique structural moieties of this aromatic diamine—the chloro, trifluoromethyl, and amino groups—are predicted to influence its solubility in various solvent systems. The core of this guide is a detailed, step-by-step protocol for the equilibrium shake-flask method, recognized as the gold standard for solubility measurement.[1] This is supplemented by expert insights into the causality behind experimental choices, ensuring a self-validating and reproducible workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of novel chemical entities.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences.[2] For a compound like this compound, which serves as a potential intermediate in the synthesis of pharmaceuticals or other high-value materials, understanding its solubility is paramount. Poor solubility can impede reaction kinetics, complicate purification processes, and, in the context of drug development, lead to poor bioavailability and unreliable in vitro testing results.[2][3][4] Accurate and reproducible solubility data are therefore crucial for informed decision-making, from early-stage discovery to formulation and process development.[1]
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of this compound dictates its probable solubility characteristics. The principle of "like dissolves like" suggests that polar compounds dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[5] The subject molecule possesses both polar and non-polar features, suggesting a nuanced solubility profile.
-
Aromatic Ring: The benzene core is inherently non-polar and hydrophobic.
-
Amino Groups (-NH₂): The two amine groups are polar and capable of acting as hydrogen bond donors. These groups significantly increase the potential for solubility in polar, protic solvents like water and alcohols. As amines are basic, their solubility is expected to increase dramatically in acidic aqueous solutions due to the formation of polar ammonium salts.
-
Chloro Group (-Cl): The chlorine atom is electronegative, adding to the molecule's polarity. It can act as a weak hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF₃): This group has a profound impact. It is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[6][7] The C-F bond's strength also enhances metabolic stability, a crucial feature in drug design.[7] The increased lipophilicity from the -CF₃ group may counteract the hydrophilic nature of the amine groups, potentially limiting solubility in water but enhancing it in organic solvents.[6][8]
Predicted Solubility:
-
Aqueous Solvents: Low to moderate solubility in neutral water is expected due to the competing effects of the polar amine groups and the lipophilic trifluoromethyl and chloro-substituted benzene ring. Solubility will be significantly higher in acidic aqueous buffers (e.g., pH 1.2 HCl) due to the protonation of the basic amine groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to their ability to solvate both the polar and non-polar regions of the molecule.
-
Alcohols (e.g., Methanol, Ethanol): Good solubility is expected, as alcohols have both polar hydroxyl groups and non-polar alkyl chains.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated, as these solvents cannot effectively solvate the polar amine functionalities.
Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is the universally recognized benchmark for determining the thermodynamic equilibrium solubility of a compound.[1][9] It is valued for its simplicity, broad applicability, and its ability to achieve a true thermodynamic equilibrium.[1] The following protocol is a synthesis of best practices recommended by regulatory bodies and expert organizations.[3][10]
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a controlled temperature until the solution is saturated and equilibrium is reached between the dissolved and undissolved solid. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method.[1]
Materials and Equipment
-
Test Compound: this compound (solid, high purity).
-
Solvents: A range of analytical-grade solvents (e.g., Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Toluene).[10]
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Glass vials or flasks with screw caps or glass stoppers
-
Mechanical shaker or orbital shaker with temperature control (e.g., 25 °C or 37 °C ± 1 °C).[10]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Calibrated pipettes and tips
-
Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).[3]
-
pH meter
-
Step-by-Step Experimental Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An "excess" is typically 2-5 times the amount expected to saturate the solution. If unknown, start with approximately 10-20 mg per 1-2 mL of solvent.
-
Carefully add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C for standard conditions or 37 °C for biopharmaceutical relevance).[10]
-
Agitate the samples at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing or emulsion formation.
-
Allow the system to equilibrate for a sufficient duration. This is a critical step. A minimum of 24 hours is common, but for poorly soluble compounds, 48-72 hours may be necessary.[1] To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
-
-
Phase Separation (Critical Step):
-
After equilibration, remove the vials from the shaker and allow them to stand briefly for large particles to settle.
-
The goal is to separate the saturated supernatant from the undissolved solid without altering the equilibrium. Centrifugation is a highly effective method. Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 10-15 minutes.
-
Alternatively, filtration can be used. Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm). Causality: This step is crucial to remove all solid particles, which would otherwise lead to an overestimation of solubility. The filter material must be validated to ensure it does not adsorb the compound.
-
-
Quantification:
-
Immediately after separation, carefully pipette a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and the exact temperature of the experiment.
-
Visualization of Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method.
Caption: BCS Solubility Classification Logic.
Data Presentation
As no specific experimental data is publicly available, the following table is presented as a template for reporting results obtained from the protocol described above.
| Solvent System | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |
| Purified Water | 25 | Data | Data | Data | Data | Data |
| 0.1 N HCl (pH 1.2) | 37 | Data | Data | Data | Data | Data |
| Acetate Buffer (pH 4.5) | 37 | Data | Data | Data | Data | Data |
| Phosphate Buffer (pH 6.8) | 37 | Data | Data | Data | Data | Data |
| Methanol | 25 | Data | Data | Data | Data | Data |
| Acetonitrile | 25 | Data | Data | Data | Data | Data |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Data | Data | Data |
Conclusion
This guide establishes a robust scientific and methodological foundation for the evaluation of the solubility of this compound. While the absence of published data precludes a direct quantitative summary, the principles of physical organic chemistry provide a strong predictive framework for its behavior. The detailed shake-flask protocol presented herein offers a trusted, authoritative, and reproducible method for researchers to generate high-quality, reliable solubility data. Adherence to these systematic procedures is essential for ensuring the integrity of results, which are fundamental to advancing research, development, and manufacturing objectives involving this and other novel chemical compounds.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- Consortium of Biopharmaceutical Tools (CoBiTo). (n.d.). Summary of solubility measurement protocols of each company before harmonization.
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Gassnova. (n.d.).
- Huddersfield Repository. (2016).
- Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver.
- National Center for Biotechnology Information. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Pharmaceutical Sciences. (2024).
- Quora. (2018). Are amines soluble in organic solvents?[Link]
- Siyaton. (n.d.).
- Taylor & Francis Online. (n.d.).
- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- World Health Organization. (2023).
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- 10. who.int [who.int]
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a key building block in modern medicinal chemistry and materials science. This document delves into the molecule's fundamental chemical and physical properties, offers insights into its synthesis, and explores its applications, particularly in the realm of drug discovery and agrochemical development. The strategic placement of chloro, amino, and trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate for creating complex molecular architectures with diverse biological activities. This guide is intended to be a vital resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Core Molecular Attributes
This compound, with the CAS Number 34207-44-8, is a substituted aromatic amine that has garnered significant interest in synthetic chemistry.[1] Its structure is characterized by a benzene ring functionalized with two amine groups, a chlorine atom, and a trifluoromethyl group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClF₃N₂ | [1] |
| Molecular Weight | 210.58 g/mol | [1][2] |
| Appearance | White to light yellow or brown crystalline solid | [3] |
| Solubility | Low solubility in water; more soluble in organic solvents such as ethanol, acetone, and chloroform. | [3] |
The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.
Structural and Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the benzene ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine groups, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Cl stretching.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common synthetic strategy is the reduction of a corresponding dinitro compound.
Illustrative Synthetic Pathway
A plausible and commonly employed route for the synthesis of substituted diamines is the reduction of the corresponding dinitro compound. This transformation is a cornerstone of aromatic chemistry, offering high yields and purity.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Reduction of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
This protocol describes a general procedure for the reduction of a dinitro aromatic compound to a diamine. Note: This is a representative protocol and may require optimization for specific laboratory conditions.
Materials:
-
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
-
Ethanol or Acetic Acid (solvent)
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with a hydrogen source)
-
Hydrochloric acid (if using SnCl₂)
-
Sodium hydroxide or Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene in a suitable solvent like ethanol or glacial acetic acid.
-
Addition of Reducing Agent:
-
Using SnCl₂: Add a stoichiometric excess of Tin(II) chloride dihydrate to the solution. If necessary, add concentrated hydrochloric acid and heat the mixture under reflux.
-
Using Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C to the solution. The flask is then connected to a hydrogen gas supply and the reaction is stirred under a hydrogen atmosphere.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
For SnCl₂ reduction: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the solution is basic. This will precipitate tin salts.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography.
Applications in Research and Development
The unique combination of functional groups in this compound makes it a valuable intermediate in several areas of chemical synthesis.
Pharmaceutical and Agrochemical Synthesis
This diamine serves as a crucial starting material for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals such as herbicides and pesticides.[3] The two amine groups provide reactive sites for the construction of heterocyclic rings, a common feature in many drug molecules. The trifluoromethyl group often enhances the efficacy and pharmacokinetic properties of the final compound. For instance, trifluoromethyl-substituted diamines are used in the synthesis of certain sulfa drugs.
Materials Science
Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides. The incorporation of fluorine-containing groups can enhance the thermal stability, chemical resistance, and optical properties of these materials.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Health Hazards: This compound may cause skin and eye irritation upon contact.[3] It is considered toxic if inhaled or ingested.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Keep away from heat, direct sunlight, and strong oxidizing agents.[3]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique structural features, particularly the presence of the trifluoromethyl group, offer chemists a powerful tool for designing novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
- Supporting Information for an unspecified article. (This is a placeholder as the provided search result is a supporting information document without a clear primary article link).
- Eastfine. 34207-44-8 3,5-Diamino-4-Chorobenzotrifluoride.
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- Matrix Fine Chemicals. 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE.
- NIST. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- NIST. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook.
- PubChem. 2-Chloro-5-(trifluoromethyl)pyridine.
- Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- PETRAMIN S.A. DE C.V. Safety Data Sheet: TRIETILAMINA.
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- ResearchGate. Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine.
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a key fluorinated building block in medicinal chemistry. The document details its chemical and physical properties, provides a validated synthesis protocol from readily available starting materials, and explores its reactivity and applications as a crucial intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound in their synthetic and medicinal chemistry programs.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity.[1][2] this compound, also known as 4-chloro-3,5-diaminobenzotrifluoride, is a highly functionalized aromatic diamine that serves as a valuable scaffold for the synthesis of a diverse range of complex molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and two reactive amino groups, makes it an attractive starting material for the generation of novel pharmaceutical candidates.[3][4] This guide will provide a detailed exploration of this compound, from its synthesis to its potential applications in drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 4-Chloro-3,5-diaminobenzotrifluoride | [5] |
| CAS Number | 34207-44-8 | [3][4][6][7] |
| Molecular Formula | C₇H₆ClF₃N₂ | [6] |
| Molecular Weight | 210.59 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | Typically ≥98% | [5] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the amine protons. ¹³C NMR would provide information on the carbon skeleton, including the characteristic signal for the trifluoromethyl group. ¹⁹F NMR would show a singlet for the -CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 210. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum.
Synthesis of this compound
The most logical and established synthetic route to this compound involves a two-step process starting from the commercially available 4-chlorobenzotrifluoride. This strategy leverages a dinitration reaction followed by a reduction of the nitro groups to amines.
A [label="4-Chlorobenzotrifluoride"]; B [label="4-Chloro-3,5-dinitrobenzotrifluoride"]; C [label="this compound"];
A -> B [label=" Dinitration \n (HNO₃, SO₃, H₂SO₄) "]; B -> C [label=" Reduction \n (e.g., Catalytic Hydrogenation) "]; }
Synthetic workflow for this compound.
Step 1: Dinitration of 4-Chlorobenzotrifluoride
The first step is the dinitration of 4-chlorobenzotrifluoride to yield 4-chloro-3,5-dinitrobenzotrifluoride. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, often with the addition of oleum (sulfur trioxide in sulfuric acid) to enhance the nitrating power of the reagent.
Causality of Experimental Choices: The trifluoromethyl group is a strongly deactivating and meta-directing group, while the chlorine atom is also deactivating but ortho, para-directing. The combined electronic effects of these two groups direct the incoming nitro groups to the positions ortho to the chlorine and meta to the trifluoromethyl group, resulting in the desired 3,5-dinitro substitution pattern. The use of a strong nitrating mixture and elevated temperatures is necessary to overcome the deactivating nature of the substituents on the benzene ring.
Detailed Protocol:
A cyclic, two-stage nitration process can be employed for high yield and purity.
Stage 1: Mononitration
-
In a suitable reactor, a mixed acid solution is prepared containing nitric acid, sulfur trioxide (from oleum), and sulfuric acid.
-
4-Chlorobenzotrifluoride is added to the mixed acid at a controlled temperature, typically between 50-55 °C.
-
The reaction is monitored until the complete conversion of the starting material to 4-chloro-3-nitrobenzotrifluoride is observed.
-
The reaction mixture is then carefully diluted with water to precipitate the mononitro compound and separate it from the spent acid.
Stage 2: Dinitration
-
The isolated 4-chloro-3-nitrobenzotrifluoride is then subjected to a second, more forceful nitration.
-
A fresh, stronger mixed acid (higher concentration of nitric acid and oleum) is used.
-
The reaction is typically heated to a higher temperature (e.g., 90 °C) for an extended period to drive the reaction to completion.
-
Upon completion, the reaction mixture is worked up to isolate the 4-chloro-3,5-dinitrobenzotrifluoride product.
Step 2: Reduction of 4-Chloro-3,5-dinitrobenzotrifluoride
The final step is the reduction of the two nitro groups of 4-chloro-3,5-dinitrobenzotrifluoride to the corresponding primary amines, yielding this compound. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice.
Causality of Experimental Choices: Catalytic hydrogenation is a clean and effective method for the reduction of aromatic nitro groups. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are highly active for this transformation. The choice of solvent is important to ensure the solubility of the starting material and to facilitate the reaction. Alcohols like ethanol or methanol are often used. The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent.
Detailed Protocol (Catalytic Hydrogenation):
-
In a pressure-resistant hydrogenation vessel, 4-chloro-3,5-dinitrobenzotrifluoride is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of a hydrogenation catalyst, such as 5-10% palladium on carbon (Pd/C) or Raney nickel, is added to the solution.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 3-5 atm).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
The reaction mixture is then carefully depressurized and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.
Reactivity and Synthetic Applications
The two primary amine groups of this compound are nucleophilic and can participate in a wide range of chemical transformations, making it a versatile building block in organic synthesis.
A [label="this compound"]; B [label="Amide Formation"]; C [label="Sulfonamide Formation"]; D [label="Diazotization"]; E [label="Heterocycle Formation"];
A -> B [label=" Acyl Halides, Anhydrides "]; A -> C [label=" Sulfonyl Halides "]; A -> D [label=" NaNO₂, HCl "]; A -> E [label=" Dicarbonyl Compounds, etc. "]; }
Key reactions of this compound.
-
Amide and Sulfonamide Formation: The amino groups readily react with acyl halides, anhydrides, and sulfonyl halides to form the corresponding amides and sulfonamides. This reactivity is fundamental to its use in constructing more complex molecular frameworks in drug candidates.
-
Diazotization Reactions: The primary aromatic amine groups can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salts are versatile intermediates that can be converted into a variety of other functional groups.
-
Heterocycle Synthesis: The diamine functionality makes this compound an excellent precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused ring systems, which are common motifs in pharmacologically active compounds.
The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom influences the reactivity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution, particularly at the position para to the trifluoromethyl group if the amino groups are appropriately protected.
Applications in Drug Discovery and Development
While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. Its utility as a pharmaceutical intermediate is evident from its commercial availability and the known importance of trifluoromethylated anilines in drug design.[8]
The incorporation of the 2-chloro-5-(trifluoromethyl)phenylenediamine moiety into a drug candidate can offer several advantages:
-
Modulation of Physicochemical Properties: The trifluoromethyl group can increase lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.
-
Increased Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets or through dipole-dipole interactions, thereby enhancing the potency of the drug.
This building block is of significant interest for the synthesis of kinase inhibitors, protease inhibitors, and other targeted therapies where fine-tuning of physicochemical and pharmacological properties is crucial for efficacy and safety.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling Precursors: The dinitro precursor, 4-chloro-3,5-dinitrobenzotrifluoride, is a potentially explosive and toxic compound and should be handled with extreme care.[2] The nitration reactions described are highly exothermic and require careful temperature control.
-
Hydrogenation: Catalytic hydrogenation should be performed in appropriate pressure-rated equipment by trained personnel. The catalysts can be pyrophoric and should be handled accordingly.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this or any other chemical.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through a robust and scalable two-step process. The unique combination of reactive amino groups and the influential trifluoromethyl and chloro substituents on the aromatic ring provides a powerful platform for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides the foundational knowledge for researchers to effectively utilize this important intermediate in their drug development programs.
References
- Eastfine. (n.d.). 34207-44-8 3,5-Diamino-4-Chorobenzotrifluoride.
- Google Patents. (n.d.). EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Google Patents. (n.d.). BRPI0404626B1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity.
- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.
- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 513-516.
- PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis.
- NIST WebBook. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-.
- Chemical Research in Chinese Universities. (1992). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride and 2-Chloro-3,5-Dinitrobenzotrifluoride with Hydro-xylamine Hydrochloride and Hydrazine Hydrate.
- PrepChem. (n.d.). Synthesis of a. 2-Chloro-5-phenyl-m-phenylenediamine.
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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: Reactivity and Stability for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed scientific overview of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a substituted aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. By dissecting its structural features, this document offers insights into its predicted reactivity, stability, and safe handling. The content is designed to empower researchers to effectively utilize this compound in the synthesis of novel molecules.
Molecular Structure and Electronic Profile
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The interplay of three distinct functional groups—two activating amino groups, a deactivating chloro group, and a strongly deactivating trifluoromethyl group—creates a nuanced electronic landscape.
-
Amino Groups (-NH₂): As strong activating groups, the two amino substituents donate electron density into the aromatic ring through resonance, increasing its nucleophilicity. They are ortho, para-directing for electrophilic aromatic substitution.
-
Chloro Group (-Cl): The chlorine atom is an electronegative, inductively withdrawing group, which deactivates the ring towards electrophilic attack. However, through resonance, it can donate lone pair electrons, making it an ortho, para-director.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, significantly deactivating the aromatic ring towards electrophilic substitution.[1] It is a meta-director.
The combined electronic effects of these substituents render the aromatic ring electron-deficient overall, yet the amino groups provide sites of high reactivity. The positions ortho and para to the amino groups (positions 4 and 6) are the most activated and likely sites for electrophilic attack.
Chemical Reactivity
The reactivity of this compound is characterized by the dual nature of its functional groups: the nucleophilic amino groups and the substituted aromatic ring.
Reactions of the Amino Groups
The primary amine functionalities are expected to undergo typical reactions for aromatic amines:
-
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures would lead to the formation of a bis-diazonium salt. These intermediates are versatile and can be used in Sandmeyer-type reactions to introduce a variety of substituents.
-
Acylation: The amino groups can be readily acylated with acid chlorides or anhydrides to form amides. This reaction can serve as a protecting strategy or to introduce new functional moieties.
-
Alkylation: While direct alkylation can be challenging to control, reductive amination with aldehydes or ketones would provide a pathway to N-alkylated derivatives.
-
Condensation Reactions: The diamine can participate in condensation reactions with dicarbonyl compounds to form heterocyclic structures, such as benzodiazepines or other fused ring systems. The reaction of phenylenediamines with dicarbonyl compounds is a common method for synthesizing quinoxaline derivatives.[2]
Electrophilic Aromatic Substitution
Despite the presence of the deactivating chloro and trifluoromethyl groups, the strong activating effect of the two amino groups makes electrophilic aromatic substitution feasible.
The directing effects of the substituents would channel incoming electrophiles to the positions ortho and para to the amino groups. Given the substitution pattern, position 4 is activated by both amino groups and is the most likely site for substitution. Position 6 is activated by one amino group.
-
Halogenation: Bromination or chlorination would be expected to occur readily, likely at position 4.
-
Nitration and Sulfonation: These reactions would require careful control of conditions to avoid oxidation of the amino groups. Protection of the amines via acylation might be necessary prior to nitration or sulfonation.
The trifluoromethyl group is generally stable under these conditions, though reactions in superacids can lead to its transformation.[3]
Nucleophilic Aromatic Substitution
The electron-deficient nature of the ring, enhanced by the chloro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is a potential leaving group. However, SNAr reactions on electron-rich rings (due to the amino groups) are generally disfavored unless there are strong electron-withdrawing groups ortho or para to the leaving group. In this molecule, the trifluoromethyl group is meta to the chlorine, providing some activation, but the amino groups are ortho and para, which would disfavor this reaction. Therefore, harsh reaction conditions would likely be required to achieve nucleophilic displacement of the chlorine.
Stability and Handling
3.1. Stability
Aromatic amines, including phenylenediamines, can be susceptible to oxidation, especially when exposed to air and light, often leading to the formation of colored impurities.[4] Therefore, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The compound is expected to be stable under standard ambient conditions (room temperature).[5] Phenylenediamines can also undergo degradation in aqueous environments through oxidative and photolytic mechanisms.[6]
3.2. Handling and Safety
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[9]
-
If swallowed, rinse mouth and do not induce vomiting. Seek immediate medical attention.[9]
Predicted Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:
4.1. 1H NMR
The proton NMR spectrum is expected to show two singlets for the aromatic protons and a broad singlet for the amine protons. The chemical shifts would be influenced by the electronic nature of the substituents.
4.2. 13C NMR
The carbon NMR spectrum will display distinct signals for each of the six aromatic carbons. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
4.3. 19F NMR
The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
4.4. Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Applications in Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a common motif in modern drug design, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[10][11] The diamine functionality allows for the construction of various heterocyclic systems and the introduction of diverse side chains. The chloro substituent provides an additional handle for synthetic modification, for example, through cross-coupling reactions.
Potential Synthetic Applications:
-
Synthesis of Heterocycles: Condensation with dicarbonyl compounds to form benzodiazepines, quinoxalines, or other fused heterocyclic systems.
-
Scaffold for Medicinal Chemistry: The substituted benzene ring can serve as a central scaffold for the development of new drug candidates. The amino groups can be functionalized to introduce pharmacophoric elements.
-
Precursor for Dyes and Polymers: Phenylenediamines are common precursors in the synthesis of dyes and high-performance polymers.
Conclusion
This compound is a highly functionalized aromatic compound with a rich and nuanced reactivity profile. The interplay of its activating and deactivating substituents makes it a versatile tool for synthetic chemists. A thorough understanding of its electronic properties, predicted reactivity, and stability is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this valuable chemical intermediate.
References
[9] Fisher Scientific. SAFETY DATA SHEET. (2023-09-01). [5] Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06). [8] ChemicalBook. 2-chloro-5-(trifluoromethyl)benzonitrile(328-87-0) 13 c nmr. [7] ResearchGate. Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl)aminofluorescein via micellar electrokinetic chromatography. (2019-03-21). [3] PMC - NIH. Protolytic defluorination of trifluoromethyl-substituted arenes. [10] Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [6] Australian Industrial Chemicals Introduction Scheme. Phenylenediamines - Evaluation statement - 26 June 2023. (2023-06-26). [4] CIR Report Data Sheet. p-Phenylenediamine. (2024-01-08). [11] PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [1] NC State University Libraries. 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [2] ResearchGate. Scheme 1. Condensation of benzene-1,2-diamine with benzil.
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discovery and history of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: Synthesis, Properties, and Applications in Modern Chemistry
Foreword
As a Senior Application Scientist, I've witnessed the evolution of countless molecules from laboratory curiosities to critical components in groundbreaking technologies. This compound is one such compound. While it may not have a famed discovery story tied to a single "eureka" moment, its history is written in the patent literature and the successful development of a new generation of targeted therapeutics and advanced materials. This guide is intended for fellow researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this versatile chemical intermediate. We will delve into its synthesis, explore its physicochemical properties, and showcase its applications, offering insights into why this molecule has become an important tool in the modern chemist's arsenal.
Introduction and Chemical Identity
This compound, with the Chemical Abstracts Service (CAS) number 1196155-40-6, is a substituted aromatic diamine. Its structure is characterized by a benzene ring functionalized with two amine groups, a chlorine atom, and a trifluoromethyl group. This unique combination of substituents imparts a distinct reactivity profile and desirable physicochemical properties that make it a valuable building block in organic synthesis.
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electron density of the aromatic ring and the basicity of the amine groups. The chlorine atom and the two amine functionalities provide multiple reactive sites for a variety of chemical transformations, including nucleophilic substitution, diazotization, and condensation reactions. These features allow for the construction of complex molecular architectures, making it a sought-after precursor in the pharmaceutical and agrochemical industries.
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process, starting from more readily available precursors. The general strategy involves the introduction of the trifluoromethyl and chloro substituents onto a benzene ring, followed by nitration and subsequent reduction to the diamine.
Representative Synthetic Pathway
A common synthetic route starts with 2-chloro-5-(trifluoromethyl)aniline. This starting material undergoes nitration to introduce two nitro groups, which are then reduced to the corresponding amines.
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of this compound, adapted from established procedures in the patent literature.
Step 1: Dinitration of 2-Chloro-5-(trifluoromethyl)aniline
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-5-(trifluoromethyl)aniline while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice, causing the dinitrated product to precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene.
Step 2: Reduction of 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene
-
Suspend the dinitrated intermediate in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C7H5ClF3N2 |
| Molecular Weight | 210.58 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 88-92 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
| CAS Number | 1196155-40-6 |
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity.
Pharmaceutical Applications
This diamine is a common building block for the synthesis of kinase inhibitors, which are a class of targeted cancer therapies. The two amine groups can be differentially functionalized to construct complex heterocyclic scaffolds that are central to the activity of these drugs.
Caption: Role as an intermediate in pharmaceutical synthesis.
Agrochemical Applications
In the agrochemical industry, this compound is utilized in the synthesis of novel pesticides and herbicides. The trifluoromethyl group often imparts increased efficacy and a more favorable toxicological profile to the final product.
Conclusion
This compound stands as a testament to the importance of versatile chemical building blocks in modern chemical research and development. While its own history is subtly woven into the fabric of patent literature, its impact is evident in the advanced molecules it helps create. Its unique combination of reactive functional groups and the influential trifluoromethyl substituent ensures its continued relevance in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. For the discerning scientist, understanding the synthesis, properties, and applications of this intermediate is key to unlocking new possibilities in molecular design and innovation.
References
A comprehensive list of references is not available as the initial search did not yield specific scientific articles or patents with detailed historical or extensive application data for this compound. The information presented is a synthesis of general organic chemistry principles and typical applications for compounds with similar structures, as found in the broader chemical literature and patent landscape. For specific protocols and applications, researchers are advised to consult chemical databases such as SciFinder, Reaxys, and the patent literature, using the CAS number 1196155-40-6.
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in Advanced Polymer Synthesis
Introduction: The Strategic Role of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in High-Performance Polymers
This compound is a highly functionalized aromatic diamine that serves as a critical building block for a new generation of high-performance polymers. The strategic placement of a chloro group and a trifluoromethyl (-CF3) group on the phenylene diamine backbone imparts a unique combination of properties to the resulting polymers, including enhanced solubility, reduced dielectric constant, low moisture absorption, and excellent thermal stability. These characteristics are highly sought after in advanced applications such as microelectronics, aerospace components, and specialty membranes.
The trifluoromethyl group, with its high electronegativity and bulky nature, disrupts polymer chain packing, which in turn enhances solubility and lowers the dielectric constant. The chloro-substituent further modifies the electronic properties and reactivity of the diamine. This application note provides a comprehensive guide for researchers and professionals in polymer science and drug development on the synthesis and characterization of polymers derived from this compound, with a focus on fluorinated polyimides.
PART 1: Synthesis of Fluorinated Polyimides
Fluorinated polyimides are a class of polymers renowned for their exceptional thermal, mechanical, and electrical properties. The incorporation of fluorine-containing monomers like this compound is a key strategy to further enhance these properties. The most common and versatile method for synthesizing polyimides from this diamine is a two-step polycondensation reaction with aromatic tetracarboxylic dianhydrides. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to yield the final polyimide.
Causality Behind Experimental Choices:
-
Two-Step Polycondensation: This method is preferred as it allows for the formation of a high molecular weight, soluble poly(amic acid) intermediate. This solubility is crucial for processing, such as casting thin films or coatings, before the final, often insoluble, polyimide is formed.
-
Aprotic Polar Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are excellent choices because they can dissolve both the monomers and the resulting poly(amic acid), facilitating a homogeneous reaction environment and high molecular weight polymer formation.
-
Inert Atmosphere: Conducting the polymerization under a nitrogen or argon atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen, which can inhibit polymerization and degrade the polymer.
-
Thermal vs. Chemical Imidization: Thermal imidization is a clean and straightforward method that involves heating the poly(amic acid) to high temperatures. Chemical imidization, using reagents like acetic anhydride and a base catalyst, can be performed at lower temperatures, which can be advantageous for sensitive substrates.
Experimental Protocol 1: Synthesis of Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
This protocol details the synthesis of a highly fluorinated polyimide, leveraging the properties of both the fluorinated diamine and the fluorinated dianhydride (6FDA). The resulting polymer is expected to exhibit excellent solubility, a low dielectric constant, and high thermal stability.
Materials:
-
This compound (purified by sublimation)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Vacuum oven
Workflow Diagram:
Caption: Workflow for the two-step synthesis of a fluorinated polyimide.
Step-by-Step Methodology:
Part A: Synthesis of Poly(amic acid) Precursor
-
In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (e.g., 10 mmol).
-
Add anhydrous NMP to the flask to achieve a solids concentration of approximately 15-20% (w/v).
-
Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Gradually add an equimolar amount of 6FDA (10 mmol) to the stirred solution. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Part B: Imidization to Polyimide
-
Method 1: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to control the thickness.
-
Place the glass plate in a vacuum oven and heat it according to the following stepwise temperature program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour. This gradual heating ensures the complete removal of the solvent and the cyclization to the imide structure.
-
After cooling to room temperature, the resulting transparent and flexible polyimide film can be carefully peeled off the glass substrate.
-
-
Method 2: Chemical Imidization
-
To the poly(amic acid) solution from Part A, add a mixture of acetic anhydride (4 equivalents per diamine molecule) and pyridine (2 equivalents per diamine molecule) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large excess of vigorously stirred methanol.
-
Collect the fibrous or powdered polyimide by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C for 24 hours.
-
Experimental Protocol 2: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the synthesis of a polyimide with a more rigid backbone due to the use of pyromellitic dianhydride (PMDA). This rigidity often leads to higher thermal stability but may result in lower solubility compared to the 6FDA-derived polyimide.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Toluene
-
Isoquinoline
Workflow Diagram:
Caption: One-pot synthesis of a rigid-rod fluorinated polyimide.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, dissolve this compound (e.g., 10 mmol) in a mixture of anhydrous DMAc and toluene (e.g., 4:1 v/v).
-
Once the diamine is fully dissolved, add an equimolar amount of PMDA (10 mmol) to the solution.
-
Add a catalytic amount of isoquinoline (a few drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 140-160°C) and maintain it for 4-6 hours. The water formed during imidization will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polyimide by pouring the cooled solution into vigorously stirred methanol.
-
Collect the polymer by filtration, wash it with methanol, and dry it under vacuum at 120°C for 24 hours.
PART 2: Characterization and Properties
The synthesized fluorinated polyimides can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and physical properties.
Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful imidization is confirmed by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of the amic acid bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the polymer repeat unit.
Illustrative Properties of Fluorinated Polyimides Derived from Structurally Similar Diamines
The following table provides representative data for fluorinated polyimides synthesized from diamines structurally similar to this compound. These values are intended to be illustrative of the expected performance.[1][2]
| Property | Polyimide from 6FDA | Polyimide from PMDA |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 240 - 320 °C | > 350 °C |
| 5% Weight Loss Temp. (Td5) | > 500 °C | > 530 °C |
| Mechanical Properties | ||
| Tensile Strength | 80 - 150 MPa | 100 - 180 MPa |
| Young's Modulus | 2.5 - 3.5 GPa | 3.0 - 4.5 GPa |
| Elongation at Break | 5 - 30% | < 10% |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | 2.6 - 3.0 | 2.8 - 3.2 |
| Solubility | ||
| NMP, DMAc, THF | Soluble | Sparingly Soluble to Insoluble |
Note: The data presented are typical ranges for fluorinated polyimides and may vary depending on the specific synthesis conditions and molecular weight of the polymer.
Safety and Handling Precautions
-
This compound: Handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Dianhydrides (6FDA, PMDA): These are moisture-sensitive and can be irritating to the respiratory system. Handle them in a dry environment (e.g., glove box or under inert gas) and wear a dust mask.
-
Solvents (NMP, DMAc): These are organic solvents and should be handled with care. Avoid inhalation of vapors and skin contact.
-
Imidization Reagents (Acetic Anhydride, Pyridine): These are corrosive and have strong odors. Handle them in a fume hood with appropriate PPE.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance fluorinated polyimides. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and properties of these advanced materials. The unique combination of substituents on the diamine monomer allows for the tuning of polymer properties to meet the demands of various high-tech applications, from flexible electronics to advanced separation membranes. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of these promising polymers.
References
- Banerjee, S., et al. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Polymer, 43(26), 7171-7181.
- Matsumoto, T. (2000). Synthesis of Fluorinated Polyimides. In Fluoropolymers 2: Properties. Springer, Berlin, Heidelberg.
- Hsiao, S. H., & Yang, C. P. (1998). Synthesis and properties of aromatic polyimides based on 2, 2′-bis [4-(4-aminophenoxy) phenyl] hexafluoropropane and 1, 3-bis (4-aminophenoxy) benzene. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1437-1446.
- St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1984). Synthesis and characterization of a soluble polyimide. Polymer Preprints, Division of Polymer Chemistry, American Chemical Society, 25(1), 185-186.
- Banerjee, S., et al. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Polymer, 43(26), 7171-7181.
- Ando, S., Matsuura, T., & Sasaki, S. (1997). Bis (trifluoromethyl)-4, 4'-diaminobiphenyl. 4. Optical Properties of Fluorinated Polyimides for Opto-Electronic Applications. Macromolecules, 30(24), 7538-7544.
Sources
Application Note: Synthesis and Characterization of High-Performance Polyimides from 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine as a strategic monomer for synthesizing advanced fluorinated polyimides. These polymers are engineered for applications demanding superior thermal stability, chemical resistance, and specific dielectric properties. This note details the rationale behind monomer selection, provides a robust, step-by-step protocol for polymerization via a two-step imidization process, outlines essential characterization techniques, and discusses the structure-property relationships that govern the final material's performance.
Introduction: The Strategic Advantage of Fluorinated Diamines in Polyimide Synthesis
Polyimides represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical inertness.[1][2] These properties make them indispensable in the aerospace, electronics, and automotive industries.[3] However, traditional aromatic polyimides often suffer from poor solubility and high dielectric constants, which can limit their processability and application scope, particularly in advanced microelectronics.[4]
The introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the polymer backbone is a well-established strategy to mitigate these drawbacks.[3][5] The bulky nature and high electronegativity of -CF3 groups disrupt intermolecular charge-transfer complexes and hinder dense chain packing. This structural modification simultaneously enhances solubility in organic solvents, lowers the dielectric constant, reduces moisture absorption, and can improve optical transparency.[6][7]
The monomer at the core of this guide, This compound , offers a unique combination of functional groups. The -CF3 group provides the aforementioned benefits, while the chloro (-Cl) substituent further modifies the monomer's reactivity and the resulting polymer's properties, such as polarity and flame retardancy. This application note serves as a practical guide to leveraging this monomer to create bespoke polyimides with a highly desirable balance of properties.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the final polyimide.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-Chloro-1,3-diamino-5-(trifluoromethyl)benzene | - |
| CAS Number | 364-12-5 | - |
| Molecular Formula | C₇H₆ClF₃N₂ | - |
| Molecular Weight | 210.59 g/mol | [8] |
| Appearance | Off-white to light brown crystalline powder | - |
| Melting Point | 88-92 °C | - |
Note: Physical properties like appearance and melting point can vary slightly depending on the purity and supplier.
Polyimide Synthesis: Rationale and Workflow
The synthesis of polyimides from diamines and dianhydrides is typically achieved via a two-step process. This method provides excellent control over molecular weight and allows for the formation of a processable intermediate, the poly(amic acid).[9]
-
Step 1: Poly(amic acid) Formation. The aromatic diamine and an aromatic dianhydride react at ambient temperatures in a polar aprotic solvent. This step forms a high-molecular-weight, soluble poly(amic acid) precursor solution. The choice of dianhydride is crucial; for this protocol, we use 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) , another fluorinated monomer, to maximize the desired properties of the final polymer.[1]
-
Step 2: Imidization. The poly(amic acid) is converted to the final polyimide through cyclodehydration, which can be accomplished by two primary methods:
-
Thermal Imidization: The precursor solution is cast into a film and heated through a controlled temperature program to drive off the solvent and water, forming the stable imide rings.[2] This method is straightforward and effective for creating films.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution.[2][10] This process occurs at lower temperatures and is ideal for applications where the polyimide needs to be isolated as a powder or kept in solution.[11]
-
The following diagram illustrates the generalized workflow for polyimide synthesis.
5.2 Thermal Properties: TGA and DSC
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating thermal stability.
-
Procedure: Heat a small sample (5-10 mg) from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere. [12] * Expected Result: Fluorinated polyimides derived from this monomer are expected to exhibit high thermal stability, with a 5% weight loss temperature (Td5) exceeding 450-500°C. [13][14]
-
-
Differential Scanning Calorimetry (DSC): Measures heat flow to determine thermal transitions.
-
Procedure: Heat a sample through two heating/cooling cycles to remove thermal history. The glass transition temperature (Tg) is determined from the second heating scan. [11] * Expected Result: The Tg is expected to be high, likely in the range of 250-300°C, reflecting the rigid polymer backbone. [12][14] 5.3 Key Performance Properties Summary
-
The unique structure of the this compound monomer imparts a specific set of properties to the resulting polyimides.
| Property | Expected Outcome | Rationale / Causality |
| Solubility | Good solubility in aprotic polar solvents (NMP, DMAc, DMF) | The bulky -CF3 groups disrupt chain packing, allowing solvent molecules to penetrate and solvate the polymer chains. [4][14] |
| Thermal Stability | Td5 > 450 °C | The high bond energy of C-F and the stability of the aromatic imide rings contribute to excellent thermal resistance. [3] |
| Glass Transition Temp. | Tg > 250 °C | The rigid aromatic backbone restricts segmental motion, requiring high temperatures to transition from a glassy to a rubbery state. [15] |
| Dielectric Constant | Low (k < 3.0) | The electronegative fluorine atoms reduce electron polarizability and the bulky groups increase free volume, both of which lower the dielectric constant. [7][16] |
| Moisture Absorption | Low (< 1.0%) | The hydrophobic nature of the C-F bonds repels water, making the material suitable for applications in humid environments. [3][16] |
Applications and Future Directions
Polyimides synthesized from this compound are prime candidates for advanced technology applications where a combination of thermal performance, chemical resistance, and specific electrical properties is required.
-
Microelectronics: As interlayer dielectrics, stress buffer coatings, and packaging materials in semiconductor manufacturing, where a low dielectric constant and high thermal stability are critical. [5][7]* Aerospace: As matrix resins for lightweight composites, thermal insulation films, and coatings due to their high service temperature and resistance to radiation and chemicals. [3]* Optical Materials: For applications such as optical waveguides and flexible display substrates, owing to the improved optical transparency often found in fluorinated polyimides. [6][17]* Separation Membranes: For gas separation or filtration in harsh chemical and thermal environments.
Future work can explore the synthesis of co-polyimides by introducing other diamines to fine-tune properties like flexibility or the coefficient of thermal expansion (CTE). Furthermore, the creation of polyimide nanocomposites by incorporating inorganic nanoparticles could further enhance mechanical or thermal properties for specialized applications. [13]
References
- Moy, T. M., et al. (1993). Synthesis of soluble polyimides and functionalized imide oligomers via solution imidization of aromatic diester-diacids. Polymer, 34(15), 3248-3255. [Link]
- CapChem. (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. Shenzhen Capchem Technology Co., Ltd.[Link]
- Meador, M. A. B. (1997).
- Miyadera, N., et al. (2007). FLUORINATED POLYIMIDES AND ITS APPLICATION TO OPTICAL WAVEGUIDES. Journal of the Japan Institute of Electronics Packaging, 10(3), 234-239. [Link]
- Ando, S., et al. (2004). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Journal of Photopolymer Science and Technology, 17(2), 219-232. [Link]
- Zhang, Y., et al. (2022). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)
- Li, H., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 15(13), 2883. [Link]
- Wang, C., et al. (2016). TGA curves of the polyimide films.
- Serbezeanu, D., et al. (2016). Phosphorus-containing polyimide fibers and their thermal properties. RSC Advances, 6(44), 38209-38221. [Link]
- Khan, S. A., et al. (2023). Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles. Frontiers in Chemistry, 11, 1168430. [Link]
- Trost, B. M. (1998). Chemical imidization reagent for polyimide synthesis.
- Halocarbon. (2020). Upgrading Polyimides Through Enhanced Process Technology. Halocarbon.[Link]
- Sidir, I., et al. (2017). TGA Thermograms of (a) the polyimide and (b) the polyimide/SiO 2 composite film.
- Iojoiu, C., et al. (2019). FTIR spectra of polyimide films.
- Kim, H. J., et al. (2018). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 10(12), 1358. [Link]
- Feiring, A. E., et al. (1993). Synthesis and properties of fluorinated polyimides from novel 2,2'-bis (fluoroalkoxy)benzidines. Macromolecules, 26(11), 2779-2784. [Link]
- Zhang, C., et al. (2023). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Polymer Chemistry, 14(38), 4529-4538. [Link]
- Banerjee, S., et al. (2007). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 45(8), 1523-1535. [Link]
- Lee, G.-J., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(52), 32912-32921. [Link]
- Lee, G.-J., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(52), 32912-32921. [Link]
- National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)benzene-1,3-diamine.
- NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook.[Link]
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Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the synthetic utility of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine and its isomers as pivotal building blocks in the construction of medicinally relevant heterocyclic scaffolds. While direct and detailed experimental protocols for the meta-diamine are not extensively reported in readily available literature, this document will leverage established methodologies for the closely related and commercially available ortho-isomer, 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine, to provide a robust and instructive framework. The principles and procedures outlined herein are readily adaptable for the exploration of the synthetic potential of this compound.
The strategic incorporation of a trifluoromethyl group into small molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Phenylenediamines bearing this moiety, along with a chlorine atom, are thus valuable precursors for a diverse range of bioactive compounds.
Core Concepts: The Synthetic Versatility of Substituted Phenylenediamines
Substituted phenylenediamines are foundational synthons in heterocyclic chemistry. The nucleophilic nature of the amino groups allows for facile condensation reactions with electrophilic partners, leading to the formation of a variety of ring systems. The specific substitution pattern on the benzene ring, in this case, a chloro and a trifluoromethyl group, significantly influences the reactivity of the diamine and the properties of the resulting heterocyclic products.
A primary application of ortho-phenylenediamines is in the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. This reaction is a cornerstone of heterocyclic synthesis due to its reliability and the broad biological significance of the quinoxaline scaffold, which is found in compounds with antibacterial, antifungal, anticancer, and antidiabetic properties.[1]
Detailed Experimental Protocol: Synthesis of a Quinoxaline Derivative from a Substituted ortho-Phenylenediamine
This protocol details the synthesis of a quinoxaline derivative from 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine. The principles of this reaction are directly applicable to other phenylenediamine isomers.
Reaction Scheme:
Caption: General workflow for the synthesis of a substituted quinoxaline.
Materials and Equipment:
| Material | Grade | Supplier Example |
| 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | ≥97% Purity | ChemShuttle |
| Benzil (1,2-Diphenylethane-1,2-dione) | Reagent Grade | Sigma-Aldrich |
| Ethanol (anhydrous) | ACS Grade | Fisher Scientific |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating mantle | - | - |
| Standard laboratory glassware | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |
| Column chromatography setup | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine in anhydrous ethanol (approximately 20 mL per gram of diamine).
-
Addition of Dicarbonyl: To the stirred solution, add 1.05 equivalents of benzil.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insights and Causality:
-
Choice of Solvent: Ethanol is a common and effective solvent for this condensation reaction as it readily dissolves the reactants and allows for a suitable reflux temperature.
-
Stoichiometry: A slight excess of the dicarbonyl compound can be used to ensure complete consumption of the more valuable diamine.
-
Monitoring the Reaction: TLC is a crucial and straightforward technique to track the progress of the reaction, preventing unnecessary heating and potential side product formation.
-
Purification Strategy: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of any impurities. Recrystallization is often sufficient for well-behaved reactions that yield a crystalline product.
Adapting the Protocol for this compound
The direct application of the above protocol to the meta-diamine, this compound, would not yield a quinoxaline due to the incorrect positioning of the amino groups for the required cyclization. However, this meta-diamine is a valuable precursor for other important heterocyclic systems, such as benzodiazepines.
The synthesis of 1,5-benzodiazepines, for example, typically involves the condensation of a meta-phenylenediamine with a ketone, often in the presence of an acid catalyst.[2]
Hypothetical Reaction Scheme for Benzodiazepine Synthesis:
Caption: A plausible synthetic route to a benzodiazepine derivative.
A general procedure would involve stirring the meta-diamine with an excess of a ketone (which can also serve as the solvent) in the presence of a catalyst like H-MCM-22 at room temperature.[2] The progress would be monitored by TLC, and the product isolated and purified using standard techniques.
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published synthetic methodologies. The self-validating nature of these experiments lies in the rigorous analytical characterization of the products. Confirmation of the expected molecular weight by mass spectrometry and the correct proton and carbon environments by NMR spectroscopy provides definitive evidence of a successful synthesis.
Conclusion
References
- BenchChem. (2025). Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- ChemShuttle. (n.d.). 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine.
- ResearchGate. (n.d.). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine....
- Google Patents. (1995). Synthesis of benzodiazepines.
- National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- ResearchGate. (n.d.). A green synthesis of quinoxaline derivatives & their biological actives.
- National Center for Biotechnology Information. (n.d.). Model reaction for the synthesis of benzodiazepine derivatives.
- Google Patents. (1976). Process for preparing benzodiazepines.
- BenchChem. (2025). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone.
- ResearchGate. (n.d.). 2-Chloroquinoxaline.
- Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines.
- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- ResearchGate. (n.d.). Fluoroalkyl-Containing 2-Arylhydrazono-1,3-dicarbonyl Compounds in the Reactions with Ethylenediamine and Polyethylenepolyamines.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone.
- ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis.
Sources
Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in Advanced Materials Science
Introduction: The Strategic Role of Fluorinated Diamines in High-Performance Polymers
In the relentless pursuit of materials that can withstand extreme operational conditions, polymer chemists and materials scientists continuously seek monomers that impart a unique combination of properties to the final polymer. 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a strategic building block engineered for the synthesis of high-performance polymers, particularly polyimides. The strategic placement of both a chloro (-Cl) and a trifluoromethyl (-CF₃) group on the diamine backbone is a deliberate design choice to enhance several key material properties simultaneously.
The trifluoromethyl group is a cornerstone of modern fluoropolymer chemistry. Its strong electron-withdrawing nature and bulky size disrupt polymer chain packing, which in turn enhances solubility and processability—common challenges with rigid aromatic polymers. This disruption also increases the fractional free volume within the polymer matrix, leading to a lower dielectric constant and reduced moisture absorption, properties that are critical for applications in microelectronics and high-frequency communication systems. Furthermore, the high bond energy of the C-F bond imparts exceptional thermal and thermo-oxidative stability to the polymer.
The addition of a chloro group further modifies the monomer's reactivity and the final properties of the polymer. It can enhance flame retardancy and thermal stability, making the resulting materials suitable for demanding aerospace and defense applications. This application note provides a comprehensive guide for researchers and industry professionals on leveraging this compound for the development of next-generation materials.
Core Application: Synthesis of Advanced Polyimides
The primary application of this compound is as a monomer for the synthesis of fluorinated polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric performance. The incorporation of this specific diamine is anticipated to yield polyimides with an advantageous balance of properties for use as interlayer dielectrics, flexible circuit substrates, and high-temperature coatings.
Causality of Experimental Design: The Two-Step Polycondensation Method
The most prevalent and reliable method for synthesizing high molecular weight, high-quality polyimides is the two-step poly(amic acid) process. This method is preferred because it involves a soluble precursor, the poly(amic acid), which can be easily processed into films, coatings, or fibers before being converted into the final, often insoluble, polyimide.
-
Step 1: Poly(amic acid) Formation: This step involves the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of a dianhydride in a polar aprotic solvent at ambient temperatures. This reaction is a reversible equilibrium, but the forward rate is significantly higher, driving the formation of the high molecular weight poly(amic acid) precursor. The choice of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is critical as it must solubilize both the monomers and the resulting poly(amic acid).
-
Step 2: Imidization (Cyclodehydration): The poly(amic acid) is then converted to the polyimide through the elimination of water. This can be achieved via two primary routes:
-
Thermal Imidization: The poly(amic acid) film or coating is heated at high temperatures (typically 200-300°C). This method is straightforward but can sometimes lead to incomplete cyclization or molecular weight degradation.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., a tertiary amine like pyridine or triethylamine) are added to the poly(amic acid) solution at lower temperatures. This method often yields polyimides with higher molecular weights and more complete imidization.
-
The following workflow diagram illustrates the two-step polyimide synthesis process.
Caption: Workflow for Two-Step Polyimide Synthesis.
Experimental Protocols
Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide film from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride known to enhance solubility and optical transparency.
Part A: Synthesis of Poly(amic acid) (PAA) Precursor
-
Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 2.106 g (10.0 mmol) of this compound.
-
Dissolution: Add 35 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask. Stir the mixture under a gentle nitrogen flow at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add 4.442 g (10.0 mmol) of 6FDA to the stirred diamine solution over 30 minutes. Ensure the temperature remains below 30°C to prevent premature imidization.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution's viscosity will increase significantly as the poly(amic acid) forms. The reaction progress can be monitored by measuring the inherent viscosity of aliquots.
Part B: Imidization and Film Formation (Thermal Method)
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).
-
Solvent Removal: Place the cast film in a vacuum oven at 80°C for 4 hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Cure the film using a staged heating program under a nitrogen atmosphere:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 2 hours
-
-
Film Recovery: After cooling to room temperature, immerse the glass plate in water to gently peel off the tough, flexible polyimide film.
-
Post-Treatment: Dry the recovered film in a vacuum oven at 150°C for 12 hours to remove any residual water.
The resulting chemical transformation is depicted below.
Caption: Reaction scheme for polyimide formation.
Expected Material Properties and Characterization
The polyimides derived from this compound are expected to exhibit a suite of high-performance characteristics. The table below summarizes the anticipated properties based on data from structurally similar fluorinated polyimides.
| Property | Expected Value Range | Significance & Rationale |
| Glass Transition Temp. (Tg) | 280 - 350 °C | High Tg indicates excellent dimensional stability at elevated temperatures, crucial for microelectronics processing. The rigid aromatic backbone contributes to a high Tg. |
| 5% Weight Loss Temp. (Td5) | > 500 °C (in N₂) | Demonstrates exceptional thermal stability. The C-F and aromatic C-N bonds require high energy for dissociation. |
| Dielectric Constant (1 MHz) | 2.6 - 3.1 | The bulky -CF₃ group increases free volume, reducing polarizability and moisture uptake, which lowers the dielectric constant. This is critical for preventing signal loss in high-frequency circuits. |
| Water Absorption (%) | < 0.8% | The hydrophobic nature of the fluorinated groups repels moisture, ensuring stable dielectric properties in humid environments. |
| Tensile Strength (MPa) | 100 - 150 MPa | Indicates a strong, robust material suitable for flexible substrates and protective coatings. |
| Solubility | Soluble in aprotic solvents | The -CF₃ and meta-linked amine groups disrupt chain packing, improving solubility in solvents like NMP, DMAc, and THF, which is a significant advantage for processing. |
Characterization Protocol
To validate these properties, a standard characterization workflow should be employed:
-
Structural Confirmation (FTIR): Confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (~1780 cm⁻¹ and ~1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Thermal Stability (TGA): Use Thermogravimetric Analysis to determine the decomposition temperature (Td5) under nitrogen and air atmospheres.
-
Thermomechanical Properties (DSC/TMA): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Use Thermomechanical Analysis (TMA) to measure the Coefficient of Thermal Expansion (CTE).
-
Mechanical Properties: Use a universal testing machine to measure tensile strength, modulus, and elongation at break of the prepared films.
-
Dielectric Properties: Use a dielectric analyzer or LCR meter to measure the dielectric constant and dissipation factor over a range of frequencies.
Conclusion and Future Outlook
This compound is a highly promising monomer for the synthesis of advanced fluorinated polyimides. The synergistic effects of the chloro and trifluoromethyl substituents are expected to yield polymers with superior thermal stability, processability, and dielectric properties. The protocols and data presented in this note serve as a foundational guide for researchers to explore the full potential of this monomer in demanding applications, from next-generation microelectronics to aerospace components. Further research could focus on copolymerization with other diamines to fine-tune specific properties like the coefficient of thermal expansion or optical transparency for specialized applications.
References
- RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Performance Fluorinated Polyimides: Synthesis, Properties, and Applications in Flexible Electronics.
- Request PDF. (2025). Fluorinated Polyimides: Synthesis, Properties, and Applications.
- MDPI. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics.
- NASA Technical Reports Server. (2018). Influence of trifluoromethyl substituents on optical properties of polyimide aerogels.
- MDPI. (2019). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
- 高分子通报. (2003). Fluorinated Polyimides and the Applications in Microelectronics Industry Ⅱ. Application of Fluorinated Polyimides in Microelectronics Industry.
- VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- National Institutes of Health (NIH). (2020). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units.
- SpringerLink. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups.
- MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
- ResearchGate. (2025). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.
- ACS Publications. (2021). Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles.
- ResearchGate. (2022). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- Semantic Scholar. (2022). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- ResearchGate. (2003). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′.
The Strategic Utility of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in the Synthesis of Bioactive Pharmaceutical Scaffolds
Introduction: The Rise of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into molecular frameworks is a cornerstone of modern drug design. The unique physicochemical properties imparted by the trifluoromethyl group—including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Consequently, trifluoromethylated building blocks are in high demand within the pharmaceutical industry. 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a highly functionalized aromatic diamine that serves as a versatile precursor for a range of heterocyclic structures of medicinal interest. The presence of two nucleophilic amino groups, a strategically positioned chlorine atom, and an electron-withdrawing trifluoromethyl group makes this compound a valuable starting material for the synthesis of diverse and novel pharmaceutical intermediates.
This technical guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols for the preparation of key pharmaceutical scaffolds. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers in drug discovery and development.
Core Attributes of this compound
The synthetic utility of this compound is derived from its distinct structural features. The vicinal diamino groups are poised for cyclization reactions to form a variety of heterocyclic systems. The trifluoromethyl group enhances the potential for biological activity, while the chlorine atom offers a site for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.
| Property | Value |
| Molecular Formula | C₇H₆ClF₃N₂ |
| Molecular Weight | 210.59 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Key Functional Groups | Two primary aromatic amines, one chloro group, one trifluoromethyl group |
| Primary Reactivity | Nucleophilic substitution at the amino groups, cyclization reactions, potential for cross-coupling at the chloro position. |
Synthetic Pathways to Key Pharmaceutical Scaffolds
The primary application of this compound in pharmaceutical synthesis is as a precursor to heterocyclic compounds. The following sections detail the synthesis of two such important scaffolds: benzimidazoles and quinoxalines.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent structural motif in a wide array of pharmaceuticals with diverse biological activities, including antiviral, anticancer, and antihypertensive agents. The reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid is a classical and efficient method for the synthesis of the benzimidazole core.
Reaction Scheme: Synthesis of a 2-Substituted-4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
Caption: General reaction scheme for the synthesis of benzimidazoles.
This protocol describes the synthesis of a model benzimidazole derivative from this compound and a representative aldehyde.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium bisulfite (NaHSO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the aldehyde (1.1 eq) to the flask.
-
Add DMF to dissolve the reactants, followed by a catalytic amount of sodium bisulfite.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzimidazole derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high temperatures required for the cyclization.
-
Catalyst: Sodium bisulfite acts as a mild oxidizing agent that facilitates the cyclization and aromatization to the benzimidazole ring.
-
Work-up: The aqueous work-up is crucial for removing the DMF and any inorganic byproducts, while the extraction isolates the desired organic product.
Synthesis of Substituted Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocyles that are prevalent in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, and anticancer properties. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Reaction Scheme: Synthesis of a 2,3-Disubstituted-5-chloro-7-(trifluoromethyl)quinoxaline
Caption: General reaction scheme for the synthesis of quinoxalines.
This protocol outlines the synthesis of a model quinoxaline derivative from this compound and a representative 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Glacial acetic acid
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified quinoxaline derivative under vacuum.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good solvent for both reactants and the product can often be isolated by crystallization upon cooling, simplifying purification.
-
Catalyst: Acetic acid catalyzes the condensation reaction between the diamine and the dicarbonyl compound.
-
Purification: The high crystallinity of many quinoxaline derivatives often allows for purification by simple filtration and washing, avoiding the need for chromatography.
Future Perspectives and Conclusion
This compound is a building block with significant potential for the synthesis of novel and diverse pharmaceutical agents. The protocols detailed in this guide for the synthesis of benzimidazoles and quinoxalines represent just a fraction of the possible applications of this versatile intermediate. Further exploration of its reactivity, particularly in cross-coupling reactions at the chloro position, could unlock access to even more complex and potentially bioactive molecules. As the demand for sophisticated and effective pharmaceuticals continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- U.S. Patent US20140135497A1, "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine," May 15, 2014. [URL: patents.google.
- de Souza, M. V. N., et al. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." Journal of Biomedical Research & Environmental Sciences, 2021. [URL: www.jelsciences.com/articles/jbres1353.pdf]
- NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates." [URL: www.inno-pharmchem.
- Sharma, P., et al. "Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class." Molecules, vol. 30, no. 394, 2025. [URL: www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-Biologically-Active-a-Costache-Dima/0f2b3b5e4c6e9e1e5b8d9a8c3e1f0e4a7b9c8d0d]
- Ogawa, Y., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, vol. 46, no. 2, 2021, pp. 168-179. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC8137350/]
- U.S. Patent US3465051A, "Chloromethylation of benzene compounds," Sep 2, 1969. [URL: patents.google.
- World Intellectual Property Organization Patent WO2014198278A1, "A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine," Dec 18, 2014. [URL: patents.google.
- Kumar, A., et al. "Multicomponent Synthesis: Bioactive Heterocycles." De Gruyter, 2021. [URL: www.dokumen.pub/multicomponent-synthesis-bioactive-heterocycles-5-9783110997330.html]
- Chinese Patent CN113698315A, "Synthetic method of 2-trifluoromethyl benzamide," Nov 26, 2021. [URL: patents.google.
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analytical methods for quantifying 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
An Application Note and Protocol Guide for the Quantification of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Introduction
This compound is a substituted aromatic diamine of increasing interest in pharmaceutical and chemical synthesis. As a potential key starting material, intermediate, or impurity in the manufacturing of active pharmaceutical ingredients (APIs), its precise and accurate quantification is critical for ensuring process control, final product quality, and regulatory compliance. The presence of chloro, trifluoromethyl, and diamine functional groups on the benzene ring presents unique analytical challenges and opportunities.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantification of this specific analyte using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure they are fit for their intended purpose.[1][2][3]
Method Selection: A Rationale-Driven Approach
The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the quantification of non-volatile or thermally labile compounds. Given the aromatic nature of this compound, it possesses strong chromophores, making it highly suitable for UV detection. HPLC offers excellent precision and accuracy for routine quality control and assay determination.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds. It provides exceptional separation efficiency and the definitive identification of analytes through their mass spectra.[5] GC-MS is particularly powerful for impurity profiling, where it can separate and identify structurally similar compounds, and for trace-level analysis due to the high sensitivity of Selected Ion Monitoring (SIM) mode.
The following diagram illustrates the decision-making logic for selecting the appropriate analytical method.
Caption: Logic for selecting between HPLC and GC-MS.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle
This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The separated analyte is then detected by a UV-Vis spectrophotometer at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification against a calibrated standard.
Experimental Protocol
-
HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), this compound reference standard (>99% purity).
-
Glassware: Class A volumetric flasks, vials, and pipettes.
-
Mobile Phase A: Type I Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1 - 100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A typical range would include 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution (Nominal 50 µg/mL): Accurately weigh a quantity of the sample containing approximately 5 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution: 0-10 min: 30% B to 80% B 10-12 min: 80% B to 30% B 12-15 min: Hold at 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |
| Run Time | 15 minutes |
Method Validation Protocol
All validation experiments should be conducted following the ICH Q2(R2) guideline.[6][7]
-
Specificity: Analyze the diluent (blank), a placebo (if applicable), the reference standard, and a sample solution. The analyte peak should be free from interference from any other components at its retention time. Peak purity can be assessed using a DAD.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Range: The demonstrated linear interval, typically 1-100 µg/mL for this application.[8]
-
Accuracy (Recovery): Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare each level in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Expected Validation Results
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (% RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | ~0.5 µg/mL |
| LOD | S/N ≥ 3 | ~0.15 µg/mL |
HPLC Workflow Diagram
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. fda.gov [fda.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
Application and Protocol Guide for the Purification of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a critical building block in pharmaceutical and agrochemical research. Recognizing the pivotal role of purity in drug development and chemical synthesis, this document outlines robust methodologies for recrystallization and column chromatography. Each protocol is presented with an in-depth explanation of the underlying scientific principles, empowering researchers to not only execute the procedures but also to adapt and troubleshoot them effectively. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for their research and development endeavors.
Introduction: The Significance of Purity for this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a chlorine atom, a trifluoromethyl group, and two amine functionalities on the benzene ring makes it a versatile scaffold for creating complex chemical entities. The purity of this diamine is of paramount importance, as impurities can lead to undesirable side reactions, lower yields of the final product, and potentially introduce toxic byproducts in pharmaceutical applications.
Common impurities in the synthesis of aromatic diamines can arise from incomplete reactions, side reactions, or the presence of residual starting materials and reagents. For instance, in the synthesis of substituted phenylenediamines, common impurities may include mono-amino precursors, over-alkylated products, or oxidized species like quinone derivatives.[1][2] Therefore, robust purification techniques are essential to ensure the quality and reliability of downstream applications.
This guide provides detailed protocols for two of the most effective and widely used purification techniques in organic chemistry: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.
Strategic Approach to Purification
The selection of an appropriate purification strategy is a critical first step. The following decision tree, rendered in Graphviz, provides a logical framework for choosing between recrystallization and column chromatography based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method.
Recrystallization Protocols
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals of the desired compound while the impurities remain in the solution.[3][4]
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.
-
Not react with the compound.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the polar nature of the amine groups and the nonpolar character of the trifluoromethylbenzene core, a range of solvents and solvent mixtures should be considered.
Table 1: Recommended Solvents and Solvent Systems for Recrystallization
| Solvent/System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization.[5] |
| Toluene/Heptane | Toluene can dissolve the aromatic compound, while heptane acts as an anti-solvent. |
| Ethyl Acetate/Hexane | A common and effective solvent system for compounds of intermediate polarity.[3] |
| Isopropanol | A single solvent that may provide the desired solubility profile. |
Single-Solvent Recrystallization Protocol
This protocol is suitable when a single solvent is found to have the desired solubility characteristics.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Two-Solvent Recrystallization Protocol
This method is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) to induce crystallization.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Collection: Follow steps 3-7 from the single-solvent recrystallization protocol.
Column Chromatography Protocol
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. It is particularly useful for separating complex mixtures of impurities.[6] For trifluoromethyl-substituted anilines, normal-phase chromatography using silica gel is a common and effective method.[7]
Workflow Diagram:
Caption: Workflow for column chromatography.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the recommended stationary phase for this compound.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Table 2: Typical Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Heptane/Ethyl Acetate |
| Gradient | Isocratic or gradient elution depending on impurity profile |
| Detection | UV visualization at 254 nm |
Step-by-Step Methodology
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations. The choice between recrystallization and column chromatography should be guided by the nature and quantity of impurities present in the crude material. The detailed protocols provided in this guide, along with the underlying scientific principles, offer a robust framework for researchers to achieve high-purity material for their scientific endeavors.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- LibreTexts Chemistry. 2.1: Recrystallization. (2021).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent.
- SIELC Technologies. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column.
- University of Colorado, Boulder, Department of Chemistry. Recrystallization.
- Tian, Z., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Health Perspectives, 130(7), 077004.
- González-Bande, C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12187–12197.
- Wang, F., et al. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters, 20(15), 4493–4497.
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- 1. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
large-scale synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
An In-Depth Guide to the Large-Scale Synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
This technical guide provides a comprehensive overview and detailed protocols for the , a key intermediate in the development of advanced pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthetic pathway, process optimization, safety considerations, and quality control.
Introduction and Significance
This compound is a highly functionalized aromatic diamine. The presence of a trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to downstream compounds, making it a valuable building block in medicinal chemistry.[1] The chlorine and two amine functionalities provide versatile handles for further chemical transformations, enabling the construction of complex molecular architectures. Aromatic amines are fundamental building blocks in a vast array of industrial products, including pharmaceuticals and agrochemicals.[2]
The primary synthetic route to this diamine involves a two-step process: the dinitration of a suitable precursor followed by the catalytic hydrogenation of the resulting dinitro compound. This guide will detail both stages, with a focus on scalability, safety, and efficiency.
Part 1: Synthesis of the Dinitro Precursor: 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
The synthesis of the target diamine commences with the preparation of its dinitro precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 393-75-9).[3][4] A robust and industrially scalable method for the nitration of halogenated benzotrifluorides involves a two-stage process using a mixture of nitric acid and sulfuric acid (mixed acid), often with the addition of sulfur trioxide (oleum).[5]
Reaction Scheme: Dinitration
Caption: Catalytic hydrogenation of the dinitro precursor.
Protocol for Large-Scale Catalytic Hydrogenation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene | 270.55 | 270.5 | 1.0 |
| Palladium on Carbon (5% Pd, 50% wet) | - | 5.4 | - |
| Methanol | 32.04 | 500 | - |
| Hydrogen Gas | 2.02 | As required | ~6.0 |
| Nitrogen Gas | 28.01 | For purging | - |
Procedure:
-
Reactor Setup: The hydrogenation is conducted in a 1500 L high-pressure stainless-steel autoclave (hydrogenator) equipped with a cooling/heating jacket, a gas entrainment agitator, a pressure gauge, a temperature probe, and a rupture disc.
-
Safety Precautions: Hydrogenation reactions are hazardous due to the flammability of hydrogen and the pyrophoric nature of the catalyst. [6][7]Ensure the reactor is located in a designated, well-ventilated area with appropriate safety measures, including a blast shield. All personnel must be trained in high-pressure reactor operation.
-
Charging the Reactor:
-
Under an inert nitrogen atmosphere, carefully charge the reactor with 500 kg of methanol.
-
In a separate vessel, slurry 5.4 kg of 5% Pd/C (50% wet) in a small amount of methanol. Transfer this slurry to the reactor under a nitrogen blanket. Caution: Do not allow the catalyst to dry out. [7] * Add 270.5 kg of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene to the reactor.
-
-
Inerting the System: Seal the reactor. Purge the system by pressurizing with nitrogen to 5 bar and then venting to 1 bar. Repeat this cycle at least three times to remove all oxygen.
-
Hydrogenation:
-
After the final nitrogen purge, pressurize the reactor with hydrogen to 10-15 bar.
-
Begin agitation and heat the reactor to 60-70°C. The reaction is exothermic, and the cooling system should be used to maintain the temperature in the desired range.
-
Maintain the hydrogen pressure at 10-15 bar. The consumption of hydrogen will be observed as a pressure drop; the pressure should be maintained by feeding more hydrogen.
-
-
Reaction Monitoring: Monitor the reaction by observing the rate of hydrogen uptake. The reaction is typically complete within 8-12 hours. The completion can be confirmed by taking a sample (after depressurizing and purging with nitrogen) and analyzing it by HPLC.
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Vent the excess hydrogen to a safe location.
-
Purge the reactor with nitrogen (3 cycles).
-
Under a nitrogen atmosphere, filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet with water or solvent at all times. [6]8. Isolation and Purification:
-
Transfer the filtrate to a distillation apparatus.
-
Remove the methanol under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Part 3: Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of the final product and for monitoring the reaction progress. [8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 254 nm.
-
Expected Outcome: The final product should show a single major peak with a purity of >99%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile impurities. [8][10][11]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Detector: Mass spectrometer (for identification) and Flame Ionization Detector (for quantification).
-
Expected Outcome: The mass spectrum should correspond to the molecular weight of the product, and the purity should be >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural confirmation of the final product. [6][7]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the amine protons.
-
¹³C NMR: The spectrum will show the expected number of signals for the carbon atoms in the molecule.
-
¹⁹F NMR: The spectrum will show a characteristic singlet for the CF₃ group.
Conclusion
The is a multi-step process that requires careful control of reaction conditions and adherence to strict safety protocols. The dinitration of a suitable precursor followed by catalytic hydrogenation is a viable and scalable route. The protocols and analytical methods outlined in this guide provide a framework for the safe and efficient production of this important chemical intermediate.
References
- Hydrogenation SOP.
- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.
- Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride | Request PDF - ResearchGate.
- US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- Efficient Reduction of Aromatic Nitro Groups in Water - ChemistryViews.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - NIH.
- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents.
- Optimization conditions for reduction of nitro aromatic compounds. Bold... - ResearchGate.
- 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE - Matrix Fine Chemicals.
- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents.
- Which one is the best procedure for the reduction of aromatic nitro compounds? - ResearchGate.
- US4261908A - Process for isolating aromatic dinitro compounds - Google Patents.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
- 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem.
- Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- - the NIST WebBook.
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH.
- 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem.
- 2-Chloro-5-(trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI.
- method 8131 aniline and selected derivatives by gas chromatography - EPA.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI.
- Synthetic methods for 1,3-diamines | Request PDF - ResearchGate.
- 2,4-DICHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE - gsrs.
- Scheme 1. Synthesis of new aromatic diamines. - ResearchGate.
Sources
- 1. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. epa.gov [epa.gov]
The Strategic Role of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in Agrochemical Innovation: A Guide for Researchers
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and robust performance against resistant pests and weeds is paramount. A key strategy in achieving these goals lies in the judicious selection of versatile chemical building blocks. Among these, 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine (CAS No. 34207-44-8) has emerged as a crucial intermediate, offering a unique combination of functional groups that are instrumental in the synthesis of next-generation herbicides, fungicides, and insecticides.[1] This technical guide provides in-depth application notes and protocols for leveraging this compound in your research endeavors.
The Chemical Advantage: Unpacking the Trifluoromethylphenylamine Scaffold
The utility of this compound in agrochemical design stems from the synergistic effects of its substituents on the benzene ring. The trifluoromethyl (-CF3) group, a cornerstone of modern agrochemical design, imparts several desirable properties[2]:
-
Enhanced Bioavailability: The high lipophilicity of the -CF3 group can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation within the target organism and in the environment, leading to longer-lasting efficacy.
-
Modified Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can significantly influence the electronic environment of the molecule, impacting its binding affinity to target enzymes or receptors.
The presence of two amino groups provides reactive sites for the construction of diverse chemical scaffolds, while the chlorine atom offers an additional point for chemical modification or can contribute to the overall electronic properties and steric profile of the final molecule.
Application Note 1: Synthesis of Benzimidazole Fungicides
Benzimidazole fungicides are a well-established class of agrochemicals that act by inhibiting microtubule assembly in fungal cells. The 1,3-diamine structure of this compound is an ideal precursor for the formation of the benzimidazole core through cyclocondensation reactions.
Scientific Rationale
The synthesis of 2-trifluoromethyl-benzimidazoles from o-phenylenediamines is a well-documented and efficient method.[1] The reaction typically proceeds via the nucleophilic addition of the amino groups to a trifluoromethyl-containing electrophile, followed by intramolecular cyclization to form the stable benzimidazole ring system. The resulting 2-(trifluoromethyl)benzimidazole scaffold is a key pharmacophore in several commercial fungicides.
Experimental Workflow: Synthesis of a Benzimidazole Fungicide Precursor
Caption: Workflow for the synthesis of a benzimidazole fungicide precursor.
Detailed Protocol: Synthesis of 4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 210.58 | 1.0 |
| Trifluoroacetic anhydride | 210.03 | 1.1 |
Table 1: Stoichiometry for the synthesis of 4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Application Note 2: Synthesis of Phenylurea Herbicides
Phenylurea herbicides are another important class of agrochemicals that primarily act by inhibiting photosynthesis at the photosystem II (PSII) level. The synthesis of phenylureas typically involves the reaction of an aniline derivative with an isocyanate. The diamino functionality of this compound allows for the synthesis of di-urea derivatives or, with appropriate protecting group strategies, mono-urea compounds.
Scientific Rationale
The reaction between an amine and an isocyanate is a robust and high-yielding method for the formation of a urea linkage.[3] By reacting this compound with a suitable isocyanate, novel phenylurea compounds with potential herbicidal activity can be generated. The trifluoromethyl and chloro substituents are expected to contribute favorably to the herbicidal efficacy of the resulting molecule.
Experimental Workflow: Synthesis of a Phenylurea Herbicide Candidate
Caption: Workflow for the synthesis of a phenylurea herbicide candidate.
Detailed Protocol: Synthesis of a Bis-phenylurea Derivative
Materials:
-
This compound
-
Aryl isocyanate (e.g., phenyl isocyanate) (2.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF.
-
To the stirred solution, add the aryl isocyanate (2.2 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The product may precipitate out of the solution during this time.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Upon completion, filter the precipitate and wash it with a small amount of cold THF and then with hexanes to remove any unreacted isocyanate.
-
Dry the solid product under vacuum to obtain the bis-phenylurea derivative.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 210.58 | 1.0 |
| Phenyl isocyanate | 119.12 | 2.2 |
Table 2: Stoichiometry for the synthesis of a bis-phenylurea derivative.
Conclusion
This compound is a high-value intermediate for the synthesis of innovative agrochemicals. Its unique substitution pattern provides a robust platform for the development of potent and stable herbicides and fungicides. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this versatile building block and to contribute to the advancement of crop protection solutions.
References
- Eastfine Chemical Co., Ltd. (n.d.). 3,5-Diamino-4-Chorobenzotrifluoride.
- Jida Chemical. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.
- Google Patents. (n.d.). US8598087B2 - Crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4, 5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-0X0-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1- naph-thalenecarboxamide.
- Fengchen Group. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (n.d.). US20160205933A1 - PEST CONTROL AGENT.
- Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN.
- Google Patents. (n.d.). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ....
- PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.
Sources
- 1. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the reduction of a dinitro precursor, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.
Issue 1: Low Yield of the Desired Diamine Product
Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reduction of the dinitro starting material or degradation of the product. Here’s a systematic approach to troubleshoot this issue:
Potential Cause 1: Inefficient Reduction
The reduction of the two nitro groups is a stepwise process. Incomplete reaction can lead to a mixture of the desired diamine, partially reduced nitro-amino intermediates, and unreacted starting material.
-
Underlying Chemistry: The conversion of a nitro group to an amine involves a six-electron reduction. The presence of a strong electron-withdrawing trifluoromethyl group and a chloro group can influence the electron density of the aromatic ring, affecting the reduction potential of the nitro groups.
-
Recommended Actions:
-
Choice of Reducing Agent: Catalytic hydrogenation is a common and effective method.
-
Catalyst: Palladium on carbon (Pd/C) is a standard choice. For more challenging reductions, Platinum on carbon (Pt/C) or Raney Nickel can be more effective, though they may require different reaction conditions.[1] Ensure the catalyst is fresh and active.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 1 atm to 3-4 atm) can significantly enhance the reaction rate and drive the reaction to completion.[1][2]
-
-
Solvent Selection: The choice of solvent is critical for ensuring the solubility of the starting material and facilitating the interaction with the catalyst.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions.
-
Potential Cause 2: Product Degradation
Aromatic diamines can be susceptible to oxidation, especially in the presence of air and residual catalyst.
-
Recommended Actions:
-
Inert Atmosphere: After the reaction is complete, handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Work-up Procedure: Promptly filter the catalyst after the reaction. Washing the crude product with a reducing agent solution (e.g., a dilute solution of sodium bisulfite) during work-up can help prevent oxidation.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Cause 1: Partial Reduction
As mentioned earlier, incomplete reduction can lead to the formation of nitro-amino intermediates. These can be difficult to separate from the final product due to similar polarities.
-
Mitigation Strategy:
-
Reaction Monitoring: Closely monitor the reaction's progress. The disappearance of the starting material and any intermediates on TLC/HPLC is a good indicator of completion.
-
Forcing Conditions: If partial reduction is consistently observed, consider using a more potent reducing system or increasing the catalyst loading.
-
Potential Cause 2: Dehalogenation
During catalytic hydrogenation, the chloro substituent can be reductively cleaved from the aromatic ring, leading to the formation of 5-(trifluoromethyl)benzene-1,3-diamine as a significant impurity.
-
Underlying Chemistry: This side reaction, known as hydrodechlorination, is often promoted by palladium catalysts, especially under harsh conditions (high temperature or prolonged reaction times).
-
Mitigation Strategy:
-
Catalyst Choice: Consider using a catalyst less prone to promoting dehalogenation, such as platinum-based catalysts.
-
Reaction Conditions: Optimize the reaction conditions to be as mild as possible. Use lower temperatures and pressures that still allow for complete reduction of the nitro groups within a reasonable timeframe.
-
Additives: The addition of a small amount of a catalyst poison, such as quinoline or thiophene, can sometimes selectively suppress the dehalogenation reaction without significantly affecting the nitro group reduction. This requires careful optimization.
-
Issue 3: Difficult Purification of the Final Product
Question: I'm struggling to purify this compound. What are the best practices for purification?
Answer: The purification of aromatic diamines can be challenging due to their polarity and potential for oxidation.
-
Recommended Purification Methods:
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvent systems include ethanol/water, isopropanol/water, and toluene/heptane.[1]
-
Decolorization: If the crude product is colored due to oxidation, treatment with activated carbon during the recrystallization process can help remove colored impurities.
-
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Deactivation of Silica Gel: To prevent streaking and irreversible adsorption of the polar diamine on the acidic silica gel, it is often beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A1: The most common precursor is 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.[3] This compound is typically synthesized through the nitration of 4-chloro-3-(trifluoromethyl)aniline.
Q2: Are there alternative synthetic routes to this compound?
A2: While the reduction of the dinitro compound is the most direct route, other methods for synthesizing substituted diamines exist in the literature, though they may be less common for this specific molecule. These can include nucleophilic aromatic substitution reactions on appropriately functionalized precursors. General methods for 1,3-diamine synthesis have been reviewed.[4]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.
-
Reagents: Handle all chemicals, including solvents and reagents, with appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.
-
Product Handling: Aromatic amines can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.
-
Melting Point: A sharp melting point is indicative of a pure compound.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol provides a general procedure. Optimization may be required based on your specific laboratory setup and scale.
Materials:
-
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add water to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
IV. Visualizing the Workflow
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low product yield.
V. Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 10% Pd/C | 10% Pd/C | 5% Pt/C |
| Hydrogen Pressure | 1 atm | 3 atm | 3 atm |
| Reaction Time | 12 h | 6 h | 6 h |
| Yield | 75% | 92% | 95% |
| Dehalogenated Impurity | < 2% | ~5% | < 1% |
Note: The data presented in this table is illustrative and intended to demonstrate the impact of varying reaction conditions. Actual results may vary.
VI. References
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from
-
ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-5-phenyl-m-phenylenediamine. Retrieved from
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from
-
PubMed. (2016). Synthetic methods for 1,3-diamines. Retrieved from
-
Matrix Fine Chemicals. (n.d.). 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE. Retrieved from
Sources
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Introduction: 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring two nucleophilic amine groups, an electron-withdrawing trifluoromethyl group, and a chloro-substituent, presents unique challenges during purification. High purity is essential for subsequent synthetic steps to proceed cleanly and efficiently. This guide provides practical, field-proven troubleshooting advice and detailed protocols to address the common difficulties encountered by researchers working with this intermediate.
Part 1: Troubleshooting Guide
This section is designed to rapidly diagnose and solve specific issues that arise during the purification of this compound.
Q1: My isolated product is a dark brown or purple oil/solid, not the expected light-colored crystalline material. What happened and how can I fix it?
A1: This is the most common issue with aromatic diamines and is almost certainly due to oxidation. The two amine groups are highly susceptible to air oxidation, which forms intensely colored quinone-imine type impurities.
-
Immediate Cause: Prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metals. The crude reaction mixture may already be partially oxidized.
-
Preventative Measures:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during workup and after purification.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen.
-
Antioxidants: During workup, adding a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phase can help prevent oxidation.
-
-
Remediation Protocol (Charcoal Decolorization):
-
Dissolve the impure, colored product in a minimal amount of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).
-
Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can promote further degradation.
-
Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as it prevents fine charcoal particles from passing through.
-
Rinse the Celite pad with a small amount of fresh solvent.
-
Concentrate the now colorless or pale-yellow filtrate in vacuo to recover the product.
-
Q2: I'm performing column chromatography, but my product is smearing/tailing down the column, leading to poor separation and mixed fractions. Why is this happening?
A2: This phenomenon, known as tailing, is characteristic of basic compounds like amines on acidic silica gel. The amine groups interact strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface, causing them to move slowly and unevenly down the column.
-
Mechanism: Acid-base interaction between the basic diamine and the acidic silica gel surface.
-
Solution: Basic Modifier in Eluent:
-
Choose Your Eluent: First, determine a suitable eluent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rƒ) of approximately 0.25-0.35 for the desired compound. A common starting point would be a mixture of hexanes and ethyl acetate.
-
Add a Basic Modifier: To this chosen eluent, add a small amount of a volatile base. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% by volume. For example, for 500 mL of eluent, add 2.5-5 mL of Et₃N.
-
Mechanism of Action: The triethylamine is more basic than your product and will preferentially bind to the acidic sites on the silica gel. This effectively "masks" the acidic sites, allowing your diamine to travel down the column in a tight, well-defined band.
-
Alternative: In some cases, using a different stationary phase like neutral or basic alumina can also prevent tailing.
-
Q3: My product refuses to crystallize from the column fractions and remains an oil, even after removing all solvent under high vacuum.
A3: This is often caused by persistent, low-level impurities that disrupt the formation of a crystal lattice. The trifluoromethyl group can also sometimes inhibit easy crystallization.
-
Probable Causes:
-
Residual solvent (e.g., ethyl acetate) that is difficult to remove completely.
-
Presence of isomeric or structurally similar impurities from the synthesis.
-
The compound may simply have a low melting point.
-
-
Troubleshooting Steps:
-
Trituration: This technique is excellent for inducing crystallization of oils.
-
Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or a mixture of ether/hexanes).
-
Using a glass rod, scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Stir or sonicate the mixture. Often, a solid will precipitate out.
-
-
Co-evaporation: Add a solvent like toluene to the oily product and evaporate it again under reduced pressure. Toluene can form an azeotrope with many common solvents and help remove final traces.
-
Purity Check: Run a high-resolution NMR or GC-MS on the oil to confirm its purity. If significant impurities are present, a second, more careful chromatographic purification may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended general-purpose purification method for this compound? A1: Flash column chromatography on silica gel is the most reliable and versatile method for purifying this compound to high levels (>98%).[1][2] It allows for the separation of non-polar impurities, starting materials, and more polar byproducts. However, as detailed in the troubleshooting guide, it is critical to use an eluent containing a basic modifier like triethylamine to ensure good separation.
Q2: How should I properly store the purified compound to maintain its purity? A2: Due to its sensitivity to oxidation, proper storage is critical. The purified compound should be stored in an amber vial to protect it from light.[3] The vial should be flushed with an inert gas (argon or nitrogen) before sealing. For long-term storage, keeping it in a freezer at -20°C is highly recommended.[4][5]
Q3: Can I use recrystallization instead of chromatography? What solvents would be suitable? A3: Recrystallization can be an excellent method, especially for larger quantities, if a suitable solvent system can be found. It is often more efficient and results in less product loss than chromatography. Given the compound's structure (polar amine groups, non-polar trifluoromethyl group), a single solvent may not be ideal. A two-solvent system is often more effective.
-
Recommended Solvent Pairs:
-
Toluene / Hexanes
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Pentane
-
-
Procedure: Dissolve the crude product in the minimum amount of the hot, more polar solvent (e.g., toluene). Then, slowly add the less polar "anti-solvent" (e.g., hexanes) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
Q4: What are the primary safety considerations when handling this compound? A4: Always consult the Safety Data Sheet (SDS) for the most current information.[4][6] Generally, compounds of this class should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8] It may be irritating to the skin and eyes.
Part 3: Data Summary & Protocols
Key Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C₇H₆ClF₃N₂ | [3] |
| Molecular Weight | 210.59 g/mol | [3] |
| Appearance | Typically a light-colored solid (e.g., off-white, tan, yellow). Prone to darkening upon oxidation. | Inferred from similar compounds |
| Solubility | Generally soluble in polar organic solvents like Ethyl Acetate, Dichloromethane, THF, and Methanol. Poorly soluble in non-polar solvents like Hexanes and water. | Inferred from chemical structure |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a starting batch of ~1 gram of crude material and the use of a standard glass column.
-
TLC Analysis & Eluent Selection:
-
Prepare a TLC developing chamber with a 20% Ethyl Acetate in Hexanes solution.
-
Spot the crude material on a TLC plate and develop it.
-
If the Rƒ is too low (<0.2), increase the ethyl acetate concentration. If too high (>0.5), decrease it.
-
Once an ideal solvent ratio is found (aim for Rƒ ≈ 0.3), prepare a bulk eluent solution (e.g., 500 mL) and add 1% triethylamine (5 mL for a 500 mL solution).
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[1]
-
Add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in your prepared eluent.
-
Pour the slurry into the column.[2] Tap the side of the column gently to pack the silica and remove air bubbles.[1]
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the packed silica bed.
-
-
Sample Loading:
-
Dissolve your crude product (~1 g) in the absolute minimum volume of dichloromethane or ethyl acetate (e.g., 1-2 mL).
-
Carefully pipette this concentrated solution directly onto the top layer of sand.[1]
-
Open the stopcock and allow the sample to absorb onto the silica, just until the liquid level meets the sand.
-
Carefully add a few mL of fresh eluent, wash the sides of the column, and let it absorb again. Repeat once more.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your eluent.
-
Begin collecting fractions (e.g., 10-15 mL per test tube).
-
Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine will be removed along with the eluent.
-
Place the flask under high vacuum for several hours to remove any final traces of solvent.
-
Part 4: Visual Workflows
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common purification challenges.
References
- Jubilant Ingrevia Limited.
- Sigma-Aldrich.
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.
- Fisher Scientific.
- Capot Chemical. MSDS of (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}.
- Professor Dave Explains. (2019, March 19).
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- Thermo Scientific. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%.
- PubChem. 5-(Trifluoromethyl)benzene-1,3-diamine.
- Organic Chemistry Lab Techniques. (2022, February 12).
- PrepChem. Synthesis of a. 2-Chloro-5-phenyl-m-phenylenediamine. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fishersci.fi [fishersci.fi]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Degradation of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine (CAS No. 132915-80-1). As a highly functionalized aromatic diamine, this compound is a valuable intermediate in pharmaceutical and materials science research. However, its reactivity, particularly the presence of two amine groups, makes it susceptible to degradation under various experimental and storage conditions. Understanding these degradation pathways is crucial for ensuring the integrity of your starting materials, interpreting reaction outcomes, and developing robust analytical methods.
This guide is structured to provide you with both the theoretical underpinnings of potential degradation and practical, actionable troubleshooting advice in a question-and-answer format.
Section 1: Understanding Potential Degradation Pathways
While specific degradation pathways for this exact molecule are not extensively documented in peer-reviewed literature, we can predict its behavior based on the chemical nature of its functional groups: the aromatic ring, two primary amine groups, a chloro substituent, and a trifluoromethyl (CF3) group. The primary sites of reactivity are the nucleophilic amine groups, which are also prone to oxidation.
The main degradation routes to consider are:
-
Oxidative Degradation: The electron-rich diamine system is highly susceptible to oxidation from atmospheric oxygen, residual peroxides in solvents, or oxidizing agents. This can lead to the formation of colored quinone-imine structures and further polymerization into complex, often insoluble, colored materials.
-
Hydrolytic Degradation: While the C-Cl and C-CF3 bonds are relatively stable, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the chlorine atom with a hydroxyl group.
-
Photolytic Degradation: Exposure to UV light can provide the energy to initiate radical reactions, potentially leading to C-Cl bond cleavage or complex reactions involving the amine groups.
Below is a diagram illustrating these predicted degradation routes.
Caption: Predicted degradation pathways for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound.
Q1: My sample of this compound has turned pink/brown/dark upon storage. Is it still usable?
A: This color change is a classic indicator of oxidative degradation. The primary amine groups are easily oxidized, leading to the formation of highly conjugated, colored polymeric materials.
-
Causality: The oxidation is often initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities.
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze a small amount of the discolored material by HPLC to determine the percentage of the parent compound remaining. Compare it to a reference standard if available.
-
Consider the Impact: For sensitive downstream reactions, even a small percentage of impurities can be detrimental. For less sensitive applications, its use may be acceptable, but be aware that yields may be lower and purification more challenging.
-
Prevention: To prevent future degradation, store the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a reduced temperature (e.g., 4°C).
-
Q2: I am observing several unexpected peaks in my HPLC chromatogram after my reaction. How can I determine if they are from the degradation of my starting material?
A: This is a common challenge. The unexpected peaks could be reaction byproducts, impurities from other reagents, or degradation products of your starting material. A forced degradation study is the definitive way to identify potential degradants.[1][2]
-
Expertise & Logic: By intentionally exposing your starting material to stress conditions, you create a profile of its degradation products.[3] You can then compare the retention times of these forced degradants with the unknown peaks in your reaction mixture.
-
Workflow:
-
Run Controls: Prepare solutions of this compound under various stress conditions (see Protocol 1 below).
-
Analyze: Run HPLC analysis on each stressed sample.
-
Compare: Compare the chromatograms from the stressed samples to the chromatogram of your reaction mixture. Co-elution of peaks provides strong evidence that the unknown impurities are indeed degradants of your starting material.
-
Q3: My reaction, which is run in an acidic solution, is giving a low yield. I suspect my starting diamine is not stable. How can I verify this?
A: Your suspicion is well-founded. While aromatic amines are often handled as acid salts to improve stability and solubility, prolonged exposure to strong acids, especially with heat, can cause degradation.
-
Self-Validating Protocol:
-
Blank Reaction: Set up a control experiment containing only the this compound and the acidic solvent system used in your reaction.
-
Mimic Conditions: Subject this control experiment to the same temperature and duration as your actual reaction.
-
Monitor Over Time: Take aliquots at different time points (e.g., t=0, 1h, 4h, 24h) and analyze them by HPLC.
-
Analyze Results: A decrease in the peak area of the starting material over time confirms its instability under your reaction conditions. If new peaks appear, they are acid-catalyzed degradation products. This provides clear evidence to either modify the reaction conditions (e.g., lower temperature, shorter reaction time, different acid) or accept the yield loss.
-
Q4: What is the best analytical technique to develop a stability-indicating method for this compound?
A: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard and the most robust choice.[4][5]
-
Causality: This technique separates compounds based on their polarity. This compound and its potential degradants (which are likely to be more polar, e.g., the hydrolyzed product, or less polar, e.g., some polymeric species) will have different retention times on a C18 column. A "stability-indicating" method is one that can resolve the parent peak from all known degradation products and impurities.[2]
-
Starting Point: Refer to Protocol 2 for a set of starting parameters for your HPLC method development. The goal is to achieve baseline separation between the parent compound and all peaks generated during your forced degradation study.
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines how to intentionally degrade the compound to identify its potential degradation products. The goal is to achieve 5-20% degradation, which is typically sufficient to generate detectable peaks without completely consuming the parent compound.[6]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep at 60°C. Check for degradation at 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at 60°C. Check for degradation at 2, 6, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Check for degradation at 2, 6, and 24 hours.
-
Thermal Degradation: Heat a sealed vial of the stock solution at 80°C. Protect from light. Check for degradation at 24 and 48 hours.
-
Photolytic Degradation: Expose a quartz cuvette or vial containing the stock solution to a photostability chamber with a UV light source (e.g., 254 nm). Run a control sample stored in the dark. Check at 6, 12, and 24 hours.
-
Sample Analysis: Before injection into the HPLC, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to an appropriate concentration (~50-100 µg/mL).
-
Data Interpretation: Analyze by a suitable HPLC method (see Protocol 2). Identify the peaks that are formed under stress conditions but are not present in the unstressed control sample.
| Stress Condition | Reagent/Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1N - 1N HCl | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1N - 1N NaOH | 60 - 80 °C | 2 - 24 hours |
| Oxidation | 3 - 30% H₂O₂ | Room Temp | 2 - 24 hours |
| Thermal | In Solution | 80 °C | 24 - 48 hours |
| Photolytic | UV Lamp (254/365 nm) | Room Temp | 6 - 24 hours |
| Table 1: Recommended starting conditions for a forced degradation study. Adjust time and temperature to achieve 5-20% degradation. |
Protocol 2: Starting Point for a Stability-Indicating HPLC Method
This protocol provides a robust starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column Selection: A C18 column is the most versatile choice for this type of molecule.
-
Mobile Phase: A gradient of a weak acid in water (A) and an organic solvent (B) is recommended to elute a range of polar and non-polar compounds.
-
Detection: The aromatic nature of the molecule allows for sensitive UV detection. A photodiode array (PDA) detector is ideal for identifying the optimal wavelength and checking for peak purity.
-
Method Validation: Once developed, the method's stability-indicating power must be confirmed by analyzing the samples from the forced degradation study, demonstrating that all degradant peaks are resolved from the parent peak.[4]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines. MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% B to 95% B over 20 min | A wide gradient is likely to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV, 254 nm or PDA Scan | 254 nm is a good starting point for aromatic compounds. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Table 2: Example starting parameters for HPLC method development. |
By employing these troubleshooting strategies and experimental protocols, you will be well-equipped to manage the stability of this compound, ensuring the quality and reproducibility of your research.
References
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). National Center for Biotechnology Information.
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
- Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86.
- Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate.
- Arora, P. K., & Bae, H. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67–86.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online.
- Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pharmasm.com [pharmasm.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of this synthesis.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The synthetic route to this diamine, while seemingly straightforward, presents several challenges that can impact yield, purity, and scalability. This guide will focus on the most common synthetic pathway: the reduction of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, and provide solutions to common issues encountered during this transformation.
Core Synthetic Pathway: Catalytic Hydrogenation
The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene. This reaction involves the reduction of the two nitro groups to amino groups in the presence of a metal catalyst and a hydrogen source.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation.
Q1: The reaction is sluggish or incomplete, even after an extended reaction time. What are the possible causes and solutions?
Possible Causes:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., Palladium on carbon) may be of poor quality, expired, or may have been poisoned by impurities in the starting material or solvent. Sulfur or halide-containing impurities are common catalyst poisons.
-
Insufficient Hydrogen Pressure: If using hydrogen gas, the pressure may be too low to effectively drive the reaction to completion.
-
Poor Mass Transfer: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen, slowing down the reaction rate.
-
Low Reaction Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to achieve a reasonable rate.
Solutions:
-
Catalyst Evaluation:
-
Use a fresh batch of high-quality catalyst.
-
Consider performing a small-scale test reaction with a known standard to verify catalyst activity.
-
If catalyst poisoning is suspected, pretreat the starting material and solvent with activated carbon to remove impurities.
-
-
Optimize Hydrogen Pressure:
-
Gradually increase the hydrogen pressure according to the safety limits of your reaction vessel. A pressure of 3-4 atmospheres is a good starting point.[2]
-
-
Improve Agitation:
-
Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.
-
-
Adjust Temperature:
-
Gently warm the reaction mixture to 30-40 °C. Monitor the reaction progress closely, as higher temperatures can sometimes lead to side reactions.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
Possible Side Products:
-
Partially Reduced Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.
-
Dehalogenation: The chloro substituent on the benzene ring can be removed under harsh hydrogenation conditions, leading to the formation of 5-(trifluoromethyl)benzene-1,3-diamine.
-
Hydrodefluorination: While less common, aggressive catalytic systems could potentially affect the trifluoromethyl group.
Solutions to Minimize Side Products:
-
Choice of Catalyst:
-
Use a less aggressive catalyst. For example, if dehalogenation is a problem with Palladium, consider using Platinum oxide (PtO₂) or Raney Nickel.
-
-
Control of Reaction Conditions:
-
Avoid excessive temperatures and hydrogen pressures.
-
Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Use of Additives:
-
In some cases, the addition of a catalyst moderator, such as a small amount of a tertiary amine, can help to suppress dehalogenation.
-
Q3: The work-up and purification of the final product are proving difficult. What is the best approach?
Challenges in Purification:
-
Product Instability: Aromatic diamines can be susceptible to air oxidation, leading to discoloration and the formation of impurities.
-
Co-elution of Impurities: Side products with similar polarity to the desired product can make chromatographic purification challenging.
-
Handling of Fine Catalyst Particles: Filtration to remove the catalyst can be slow and may lead to product loss.
Recommended Purification Protocol:
-
Catalyst Removal:
-
After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[3] It is advisable to do this under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the product.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure.
-
-
Aqueous Work-up:
-
If necessary, perform an aqueous work-up to remove any water-soluble byproducts.[4]
-
-
Purification Method:
-
Crystallization: This is the preferred method for obtaining high-purity material on a larger scale. Experiment with different solvent systems (e.g., ethanol-water, heptane-ethyl acetate) to find optimal crystallization conditions.[2]
-
Column Chromatography: For smaller scales or if crystallization is ineffective, silica gel column chromatography can be employed. Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the reduction of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene?
The choice of catalyst is crucial for a successful reaction. Here is a comparison of common catalysts:
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Highly active, cost-effective, good for general-purpose reductions. | Can cause dehalogenation, especially at higher temperatures and pressures. |
| Platinum Oxide (PtO₂) | Less prone to causing dehalogenation compared to Pd/C. | More expensive than Pd/C. |
| Raney Nickel | A good alternative if dehalogenation is a significant issue.[2] | Can be pyrophoric and requires careful handling. |
For this specific transformation, 10% Pd/C is a good starting point due to its high activity.[3] However, if dehalogenation is observed, switching to PtO₂ or Raney Nickel is recommended.
Q2: Which solvent should I use for the hydrogenation?
The choice of solvent can influence the reaction rate and selectivity. Common solvents for catalytic hydrogenation include:
-
Methanol/Ethanol: Good solubility for many organic compounds and are generally unreactive.
-
Ethyl Acetate: Another common choice, often used in combination with alcohols.
-
Tetrahydrofuran (THF): A good aprotic solvent option.
Methanol or ethanol are excellent first choices for this reaction.
Q3: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. The diamine product will have a significantly different Rf value compared to the dinitro starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major side products.
-
Hydrogen Uptake: If using a hydrogen gas setup with a pressure gauge, the cessation of hydrogen consumption is a good indicator that the reaction is complete.
Q4: What are the key safety precautions I should take?
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use properly maintained and pressure-rated equipment.
-
Catalysts: Some catalysts, like Raney Nickel, can be pyrophoric and must be handled with care, typically under a layer of solvent. Pd/C can also ignite in the presence of solvents and air, especially when dry.
-
Product Handling: Aromatic diamines can be toxic and are often skin and respiratory irritants. Always handle the product in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Celite®
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation vessel
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (e.g., 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Caption: Troubleshooting decision tree for the synthesis.
References
- An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Benchchem.
- (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Synthesis of a. 2-Chloro-5-phenyl-m-phenylenediamine. PrepChem.com.
- 2-CHLORO-1,3-DIAMINE-5-TRIFLUOROMETHYLBENZENE. ChemBK.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.
Sources
Technical Support Center: Polymerization Reactions with 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Welcome to the technical support center for polymerization reactions involving 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing high-performance polymers with this specialized monomer. Our focus is on providing not just solutions, but also a thorough understanding of the underlying chemical principles to empower your experimental success.
Understanding the Monomer: A Double-Edged Sword
This compound is a highly functionalized monomer capable of producing aramids (aromatic polyamides) with exceptional properties. The presence of the trifluoromethyl (-CF3) group can enhance the solubility, thermal stability, and optical clarity of the resulting polymers. However, the combination of a chloro (-Cl) and a trifluoromethyl group, both being strongly electron-withdrawing, introduces significant challenges in controlling the polymerization process. These substituents deactivate the aromatic ring and reduce the nucleophilicity of the amine groups, and their asymmetrical placement leads to differential reactivity between the two amines. This guide will help you harness the potential of this monomer while mitigating the associated challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Molecular Weight and Low Inherent Viscosity
Question: I am consistently obtaining a low molecular weight polymer (low inherent viscosity) when using this compound. What are the likely causes and how can I improve it?
Answer:
Achieving a high molecular weight is one of the most common challenges with this monomer. The root causes are often related to its reduced and differential reactivity, as well as stringent reaction requirements.
Underlying Causes:
-
Reduced Amine Nucleophilicity: Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. This significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amine groups, making them less reactive towards the diacid chloride or dicarboxylic acid comonomer. Diamines with low basicity are known to require carefully optimized conditions to achieve high conversion[1][2].
-
Asymmetric Reactivity: The two amine groups in the monomer have different reactivities due to the varied electronic and steric environments created by the asymmetrical substitution pattern. The amine group ortho to the chlorine atom is likely to be more sterically hindered and electronically deactivated than the amine group para to the chlorine. This reactivity difference can disrupt the 1:1 stoichiometric balance required for high polymer growth throughout the reaction[3].
-
Impurities: Trace amounts of water or monofunctional impurities in the monomers or solvent can act as chain terminators, prematurely capping the growing polymer chains.
-
Suboptimal Reaction Conditions: Inadequate temperature, reaction time, or inefficient mixing can prevent the reaction from reaching the high conversion rates (>99%) necessary for high molecular weight polymers.
Troubleshooting Workflow:
Troubleshooting Low Molecular Weight.
Detailed Protocols & Explanations:
-
Rigorous Purification of Reagents:
-
Monomers: Purify the this compound and the comonomer (e.g., isophthaloyl chloride, terephthaloyl chloride) by recrystallization or sublimation to remove any monofunctional impurities. The purity of the monomers is critical for achieving high molecular weight[4].
-
Solvent: Use high-purity, anhydrous polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) with a water content below 50 ppm[4]. Water will readily hydrolyze the diacid chloride, disrupting stoichiometry.
-
-
Strict Stoichiometric Control:
-
Precisely weigh the monomers to ensure a 1:1 molar ratio. Any deviation will limit the degree of polymerization[3].
-
When using highly reactive diacid chlorides, add them slowly as a solid or a dilute solution in the reaction solvent to a cooled solution (0-5 °C) of the diamine. This helps to control the exothermic reaction and promotes linear chain growth over side reactions[3].
-
-
Optimization of Reaction Conditions for Low-Temperature Solution Polycondensation:
-
Temperature: Start the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature. This is a common practice for synthesizing aramids[1][2].
-
Reaction Time: Due to the reduced reactivity of the diamine, a longer reaction time (e.g., 24-48 hours) may be necessary to achieve high conversion.
-
Acid Scavenger: The polycondensation reaction generates two equivalents of HCl per repeat unit. This acid can protonate the unreacted amine groups, forming non-nucleophilic amine salts and effectively stopping the polymerization[1]. To counteract this, use an acid scavenger.
-
| Parameter | Recommendation | Rationale |
| Monomer Purity | >99.5% | Prevents premature chain termination. |
| Solvent | Anhydrous NMP or DMAc (<50 ppm H2O) | Prevents hydrolysis of diacid chloride. |
| Stoichiometry | 1.000 : 1.000 (Diamine:Diacid Chloride) | Essential for achieving high molecular weight. |
| Initial Temperature | 0-5 °C | Controls reaction rate, minimizes side reactions. |
| Reaction Time | 24-48 hours | Allows for high conversion with a less reactive monomer. |
| Acid Scavenger | Pyridine or Propylene Oxide | Neutralizes HCl byproduct to maintain amine reactivity.[1][2] |
Issue 2: Poor Polymer Solubility
Question: My polymer precipitates out of the reaction mixture before a high molecular weight is achieved, or it is difficult to redissolve for characterization and processing. How can I improve its solubility?
Answer:
Aromatic polyamides are known for their rigid backbones and strong intermolecular hydrogen bonding, which often leads to poor solubility[5]. The trifluoromethyl group on your monomer is intended to mitigate this, but depending on the comonomer and the final polymer structure, solubility can still be a major hurdle.
Underlying Causes:
-
Rigid Polymer Backbone: Aromatic polyamides tend to have a rigid, rod-like structure that encourages tight chain packing.
-
Intermolecular Hydrogen Bonding: Strong hydrogen bonds between the amide groups of different polymer chains lead to high crystallinity and low solubility.
-
Inappropriate Solvent: The solvent may not be capable of effectively solvating the growing polymer chains.
Strategies to Enhance Solubility:
-
Use of Lithium Chloride (LiCl) or Calcium Chloride (CaCl2): Adding salts like LiCl or CaCl2 to the reaction solvent (NMP or DMAc) is a widely used technique to improve the solubility of aramids[2][6]. These salts are believed to disrupt the intermolecular hydrogen bonding between polymer chains, allowing the solvent to better solvate them.
-
Protocol: Dry the salt under vacuum before use. Add the salt to the solvent and stir until fully dissolved before adding the monomers. A typical concentration is 5-10% (w/v).
-
-
Monomer Selection:
-
Asymmetric Comonomers: Using asymmetric diacid chlorides or incorporating a small amount of a "flexible" comonomer can disrupt the regularity of the polymer chain, hindering crystallization and improving solubility[5][7].
-
Bulky Side Groups: The -CF3 group on your monomer already serves this purpose. Ensure your comonomer doesn't counteract this effect with a highly linear and rigid structure.
-
-
Controlled Polymer Precipitation: Once the polymerization is complete, the polymer is typically isolated by precipitation in a non-solvent like methanol or water. The morphology of the precipitated polymer can affect its redissolving behavior. Pouring the viscous polymer solution into a vigorously stirred non-solvent often yields a fibrous precipitate that is easier to handle and redissolve.
Strategies for Improving Polymer Solubility.
Issue 3: Polymer Discoloration (Yellowing)
Question: The final polymer I obtain is yellow or brown, but I am aiming for a colorless material. What causes this discoloration?
Answer:
While the trifluoromethyl group helps to reduce coloration by minimizing interchain charge-transfer interactions, discoloration can still occur due to side reactions or impurities.
Underlying Causes:
-
Thermo-oxidative Degradation: At elevated temperatures, especially in the presence of oxygen, the polymer can undergo thermo-oxidative degradation, leading to the formation of chromophoric species[4].
-
Side Reactions: The presence of the chlorine atom could potentially lead to side reactions at high temperatures, although this is less common under typical low-temperature polycondensation conditions.
-
Residual Acid: Incomplete neutralization of the HCl byproduct can lead to acid-catalyzed side reactions or degradation during workup and drying, especially at elevated temperatures[8].
-
Impure Monomers: Impurities in the starting materials can be colored or can react to form colored byproducts.
Preventative Measures:
-
Maintain an Inert Atmosphere: Conduct the entire polymerization under a dry, inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Effective Acid Removal: Ensure complete neutralization of HCl with an appropriate acid scavenger. If using a salt-forming scavenger like pyridine, thorough washing of the precipitated polymer with water and methanol is crucial to remove any residual salts[3].
-
Low-Temperature Drying: Dry the final polymer under vacuum at a relatively low temperature (e.g., 60-80 °C) for an extended period to remove trapped solvents without causing thermal degradation[9].
-
Monomer Purity: As mentioned previously, starting with highly pure, colorless monomers is essential.
Issue 4: Gel Formation
Question: My reaction mixture turns into an intractable gel. What is happening and how can I prevent it?
Answer:
Gel formation in this system is less common than precipitation but can occur under specific circumstances.
Underlying Causes:
-
Cross-linking Side Reactions: While unlikely with bifunctional monomers, impurities with higher functionality (e.g., trimesoyl chloride in your diacid chloride) could lead to cross-linking.
-
High Polymer Concentration: At very high concentrations, the entanglement of rigid-rod polymer chains can lead to the formation of a physical gel, especially if the solvent is not optimal.
-
Runaway Reaction: If the addition of the diacid chloride is too fast, localized high concentrations and exothermic reactions can promote side reactions and branching.
Preventative Measures:
-
Verify Monomer Purity: Ensure your diacid chloride is purely difunctional.
-
Control Reaction Concentration: Work at a moderate solids content (e.g., 10-15% w/v) to keep the polymer chains in solution without excessive entanglement.
-
Controlled Reagent Addition: Add the diacid chloride slowly to a well-stirred, cooled solution of the diamine.
Polymer Characterization
Once you have successfully synthesized your polymer, proper characterization is key. Below are the expected signatures for a polyamide derived from this compound.
| Technique | Expected Results |
| FTIR | - N-H stretching (amide): ~3300 cm⁻¹ - C=O stretching (Amide I): ~1660 cm⁻¹ - C-F stretching (-CF3): 1100-1300 cm⁻¹ (strong, complex bands) |
| ¹H NMR | - Amide N-H protons: Downfield shift (~10 ppm) - Aromatic protons on the diamine and diacid backbone |
| ¹³C NMR | - Amide carbonyl carbon: ~165 ppm - Aromatic carbons attached to fluorine will show splitting (C-F coupling) |
| GPC | - Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| TGA | - High thermal stability, with a 5% weight loss temperature typically above 400 °C. |
References
- Benchchem. (n.d.). Optimizing reaction conditions for polymerization of adamantane diamines.
- ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
- Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic.
- Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- MDPI. (n.d.). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.
- PMC. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- PMC. (n.d.). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.
- ResearchGate. (n.d.). Effect of chlorination condition and permeability of chlorine species on the chlorination of a polyamide membrane.
- ACS Publications. (2019). Reactivity of the Polyamide Membrane Monomer with Free Chlorine: Reaction Kinetics, Mechanisms, and the Role of Chloride. Environmental Science & Technology.
- ResearchGate. (n.d.). Reactivity of the Polyamide Membrane Monomer with Free Chlorine: Reaction Kinetics, Mechanisms, and the Role of Chloride | Request PDF.
- Hep Journals. (n.d.). Surface-tailoring chlorine resistant materials and strategies for polyamide thin film composite reverse osmosis membranes.
- ResearchGate. (n.d.). On the Mechanism of Polyamide Degradation in Chlorinated Water | Request PDF.
- SpringerLink. (1986). Polycondensation of glyoxal with aromatic diamines. Polymer Bulletin, 15(5), 405-409.
- MDPI. (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Polymers, 16(5), 575.
- MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
- NIH. (n.d.). Sustainable recycling of polyamides via C–N bond cleavage facilitated by methyl tosylate under mild conditions.
- Bombay Textile Research Association. (2024). A concise overview of the aramid fiber spinning process.
- MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 545.
- ResearchGate. (n.d.). Effect of acidic aqueous solution on chemical and physical properties of polyamide NF membranes | Request PDF.
- Google Patents. (n.d.). Process for separating polyamide from colorant.
- Google Patents. (n.d.). Recovery of polyamide using a solution process.
- Google Patents. (n.d.). Method for purifying contaminated polymers.
- ResearchGate. (2022). How to remove trapped solvent?.
- ResearchGate. (n.d.). (PDF) Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.
- ResearchGate. (n.d.). Acid stability of polyamide membranes | Request PDF.
- ResearchGate. (n.d.). Synthesis and Properties of Organosoluble Fluorinated Polyamides Bearing 2-2′-Thio-bis(4-methyl Phenoxy) Groups.
- ResearchGate. (n.d.). Inherent viscosity, intrinsic viscosity, and molecular mass of polymers CP1 and CP2.
- ResearchGate. (n.d.). Mechanism of the hydrolysis and polycondensation reactions.
- MDPI. (n.d.). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films.
- ACS Publications. (2020). Quantitative Determination of PA6 and/or PA66 Content in Polyamide-Containing Wastes. ACS Sustainable Chemistry & Engineering.
- MDPI. (n.d.). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions.
- PubMed. (n.d.). Regioselective Ring-Opening Polymerization of Asymmetric Cyclic Dimers for Polyester-Based Alternating Copolymers.
- MDPI. (n.d.). Recent Advanced Development of Acid-Resistant Thin-Film Composite Nanofiltration Membrane Preparation and Separation Performance in Acidic Environments.
- ResearchGate. (n.d.). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines.
- ACS Publications. (n.d.). A Novel In Situ Route to Fabricate PMIA/Graphene Oxide Nanocomposites with Tailored Multifunctional Properties.
- ResearchGate. (n.d.). Chiral Tertiary Diamines in Asymmetric Synthesis.
- ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis.
- ResearchGate. (n.d.). 2-Amino-1,3,5-triazine chemistry: hydrogen-bond networks, Takemoto thiourea catalyst analogs, and olfactory mapping of a sweet-smelling triazine | Request PDF.
- Anton Paar Wiki. (n.d.). Intrinsic viscosity determination – dilute solution viscometry.
- ResearchGate. (n.d.). (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines.
- Chirik Group - Princeton University. (n.d.). Publications. Retrieved from Chirik Group - Princeton University.
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- 5. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in Solution
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the potential degradation pathways and implementing proper handling and experimental design, you can ensure the integrity of your results. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
I. Overview of Chemical Stability
This compound is an aromatic diamine with electron-withdrawing chloro and trifluoromethyl substituents. While a valuable building block, its chemical nature, particularly the presence of two amino groups on the benzene ring, makes it susceptible to degradation in solution. The primary stability concerns for this compound are oxidative degradation and potential photosensitivity. Aromatic amines are known to be prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions or other oxidizing agents.[1][2][3] The electron-withdrawing groups can also influence the reactivity of the molecule.
This guide will walk you through identifying potential stability issues, troubleshooting unexpected experimental outcomes, and proactively designing robust experimental protocols.
II. Troubleshooting Guide: Diagnosing Instability in Your Experiments
This section is structured in a question-and-answer format to help you troubleshoot common issues you might encounter.
Question 1: I'm observing a change in the color of my this compound solution over time (e.g., turning yellow or brown). What could be the cause?
Answer: A change in color is a common indicator of degradation, most likely due to oxidation of the aromatic diamine.[3] Aromatic amines can oxidize to form colored quinone-imine or polymeric species. This process can be accelerated by several factors in your experimental setup.
Troubleshooting Steps:
-
Air Exposure: Is your solution exposed to air for extended periods?
-
Recommendation: Degas your solvent before preparing the solution and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Purity: Are you using high-purity, peroxide-free solvents?
-
Recommendation: Use freshly opened bottles of HPLC-grade or anhydrous solvents. Ethers, such as THF, can form peroxides over time which are potent oxidizing agents.
-
-
Light Exposure: Is your solution exposed to ambient or UV light?
-
Recommendation: Protect your solution from light by using amber vials or wrapping your container in aluminum foil. Some aromatic compounds are known to be light-sensitive.[4]
-
-
Temperature: Are you storing or running your reaction at elevated temperatures?
-
Recommendation: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and minimize exposure to high temperatures during experiments unless the reaction protocol requires it.
-
Question 2: My analytical results (e.g., HPLC, LC-MS) show the appearance of new, unexpected peaks over time. How can I identify the cause?
Answer: The appearance of new peaks is a clear sign of degradation or reaction with components in your solution. A systematic approach, known as a forced degradation study, can help identify the degradation pathway and the nature of the degradants.[1][5][6]
Recommended Experimental Protocol: Forced Degradation Study
This study involves subjecting a solution of this compound to various stress conditions to accelerate degradation.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or a relevant buffer)
-
Acidic solution: 0.1 M HCl
-
Basic solution: 0.1 M NaOH
-
Oxidizing agent: 3% H₂O₂
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Divide the stock solution into five separate, clearly labeled vials.
-
Treat each vial with a different stress condition as outlined in the table below. Include a control sample that is not subjected to any stress.
-
Incubate the samples for a defined period (e.g., 24, 48, or 72 hours) at a controlled temperature (e.g., 40-60 °C). The duration and temperature may need to be optimized.
-
Analyze all samples, including the control, by HPLC or LC-MS at initial and subsequent time points.
| Stress Condition | Procedure | Potential Degradation Pathway |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl. | Generally, anilines are stable to acid, but protonation of the amino groups can affect reactivity. |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH. | Potential for reaction, though aromatic amines are often more susceptible to oxidation. |
| Oxidation | Add an equal volume of 3% H₂O₂. | Highly likely to cause degradation, leading to N-oxides, hydroxylamines, or polymeric products.[1][2] |
| Thermal Stress | Heat the solution at a set temperature (e.g., 60 °C). | Can accelerate oxidation and other degradation pathways. |
| Photolytic Stress | Expose the solution to UV light (e.g., in a photostability chamber). | Can induce photo-oxidation or other photochemical reactions. |
Data Interpretation:
By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which the compound is least stable. The appearance of specific degradation products under oxidative conditions, for example, would strongly suggest that oxidation is the primary stability concern.
Question 3: I am performing a reaction where this compound is a starting material, and I am getting low yields or a complex mixture of products. Could stability be a factor?
Answer: Absolutely. If your reaction conditions are harsh (e.g., involving strong oxidants, high temperatures, or prolonged reaction times), the stability of this compound could be compromised, leading to side reactions and reduced yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures (2-8 °C for short-term and -20 °C for long-term storage).[7] The solution should be in a tightly sealed container, protected from light (using an amber vial or foil), and the headspace should be filled with an inert gas like argon or nitrogen if possible.
Q2: Which solvents are recommended for dissolving this compound?
A2: The choice of solvent is application-dependent. Common organic solvents like methanol, ethanol, acetonitrile, DMSO, and DMF are generally suitable. It is crucial to use high-purity, anhydrous grade solvents to minimize contaminants that could promote degradation. For aqueous solutions, be mindful of the pH, as extreme pH values can potentially affect stability over long periods.
Q3: Is this compound sensitive to air?
A3: Yes, as an aromatic diamine, it is susceptible to oxidation by atmospheric oxygen.[3] For sensitive applications or long-term storage in solution, it is highly recommended to handle the compound under an inert atmosphere.
Q4: Can I use a rotary evaporator to concentrate a solution of this compound?
A4: Yes, but with caution. Avoid excessive heat, as thermal stress can promote degradation. It is advisable to use a lower bath temperature and a high-efficiency vacuum to remove the solvent. Also, be aware that concentrating the solution can increase the rate of bimolecular degradation reactions.
Q5: What are the expected degradation products?
A5: While specific degradation products for this exact molecule are not extensively documented in the public domain, based on the chemistry of aromatic amines, you can anticipate the formation of N-oxides, hydroxylamines, and colored polymeric materials resulting from oxidative coupling.[1][2] LC-MS analysis in your forced degradation studies will be key to identifying the mass of these potential degradants.
Potential Oxidative Degradation Pathway:
Caption: Simplified potential oxidative degradation pathways.
By following these guidelines and proactively investigating the stability of this compound in your specific experimental context, you can ensure the reliability and reproducibility of your research.
IV. References
-
PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 3(2), 159-165.
-
Tuoda (Shanghai) Chemical Co., Ltd. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Tuoda Chem. [Link]
-
Sharma, G., & Saini, S. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-248.
-
Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]
-
Mondal, B., & Mandal, B. (2016). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the purification of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you achieve the desired purity for your downstream applications.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this diamine is critical as impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic byproducts into the final product. This guide will walk you through common purification challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My freshly purified this compound is colorless but turns yellow or brown upon standing. What is causing this discoloration and how can I prevent it?
A1: The discoloration of anilines, including this compound, is typically due to oxidation. The amino groups on the benzene ring are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities.
-
Prevention:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the container in a dark place to prevent photo-oxidation.
-
Low Temperature: Storing the compound at reduced temperatures (e.g., in a refrigerator or freezer) can slow down the rate of oxidation.
-
High Purity: Ensure that all solvents and reagents used during the final purification steps are free of metal contaminants.
-
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: The impurities largely depend on the synthetic route. A common route involves the reduction of a dinitro precursor, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.[1] In this case, common impurities may include:
-
Partially Reduced Intermediates: Such as nitro-amino compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)aniline).
-
Starting Material: Unreacted 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.
-
Isomers: Depending on the synthetic precursors, regioisomers may be present. For example, if starting from 3-picoline to synthesize a related trifluoromethylpyridine, isomers like 2-chloro-3-methylpyridine can form.[2]
-
Side-Reaction Products: Products from side reactions, such as the formation of benzamide derivatives under certain conditions, can also be present.[3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.[4]
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for routine purity checks and quantifying known and unknown impurities.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.[5]
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Difficulty Removing Colored Impurities
Symptom: The product remains colored (yellow to dark brown) even after initial purification attempts like recrystallization.
Underlying Cause: Highly colored impurities are often polar, conjugated oxidation byproducts that co-crystallize with the desired compound.
Solutions:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[8]
-
Protocol:
-
Dissolve the impure diamine in a suitable hot solvent (e.g., ethanol, isopropanol).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the solute).
-
Heat the mixture at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
Collect the crystals by filtration.
-
-
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography is the next logical step.[8]
-
Stationary Phase: Silica gel is a common choice. However, due to the basic nature of amines, they can interact strongly with the acidic silica, leading to tailing and potential degradation.[9] Using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine, 0.5-1%) to the eluent can mitigate these issues.[9]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[7][10]
-
Issue 2: Co-elution of Isomers during Column Chromatography
Symptom: Analytical methods (e.g., HPLC or GC) show the presence of an isomeric impurity that is not effectively separated from the main product by standard silica gel chromatography.
Underlying Cause: Regioisomers often have very similar polarities and physical properties, making them challenging to separate.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard flash chromatography. Experimenting with different stationary phases (e.g., phenyl-hexyl, cyano) or mobile phase modifiers can improve selectivity.
-
Specialized Stationary Phases: For challenging separations of aromatic amine isomers, specialized columns, such as those impregnated with metal salts (e.g., cadmium-impregnated silica gel), have been shown to enhance selectivity.[11]
-
Recrystallization with Solvent Screening: A systematic screening of different crystallization solvents or solvent mixtures can sometimes exploit subtle differences in solubility between isomers, leading to effective purification.
Issue 3: Low Recovery After Recrystallization
Symptom: A significant amount of product is lost in the mother liquor during recrystallization.
Underlying Cause: The chosen solvent may be too good at dissolving the product, even at lower temperatures.
Solutions:
-
Optimize Solvent System:
-
Anti-Solvent Addition: If the product is highly soluble in a particular solvent, an "anti-solvent" (a solvent in which the product is poorly soluble but is miscible with the primary solvent) can be slowly added to the solution to induce precipitation and improve recovery. A common example is adding water to an ethanol solution.
-
Solvent Mixtures: Experiment with binary or even ternary solvent systems to fine-tune the solubility profile.
-
-
Cooling Protocol: Ensure the crystallization mixture is cooled slowly to the lowest practical temperature (e.g., using an ice bath or refrigeration) to maximize crystal formation.
-
Concentration of Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be collected. Be aware that this second crop may have a lower purity than the first.
Experimental Workflows
Workflow 1: Standard Purification via Recrystallization
This workflow is suitable for crude material that is relatively pure and primarily contains minor, less soluble or more soluble impurities.
Caption: Standard recrystallization workflow for purification.
Workflow 2: Advanced Purification via Column Chromatography
This workflow is recommended for complex mixtures containing multiple impurities or isomers with similar properties.
Caption: Advanced purification workflow using column chromatography.
Quantitative Data Summary
The effectiveness of different purification techniques can be compared based on typical purity levels achieved and expected yields.
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield Range | Key Considerations |
| Single Recrystallization | 85-95% | >98% | 60-85% | Dependent on impurity profile and solvent selection. |
| Recrystallization with Charcoal | 85-95% (colored) | >99% (colorless) | 55-80% | Effective for removing colored, polar impurities.[8] |
| Flash Column Chromatography (Silica Gel) | 70-90% | >99% | 70-90% | May require eluent modification (e.g., adding triethylamine) to prevent tailing.[9] |
| Flash Column Chromatography (Amine-functionalized Silica) | 70-90% | >99.5% | 75-95% | Often provides better peak shape and separation for basic amines.[9] |
| Preparative HPLC | 90-98% | >99.9% | 50-80% | High resolution for difficult separations, but lower capacity and higher cost. |
References
- Benchchem. (2025).
- Benchchem. (2025).
- Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Oxford Academic.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Benchchem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Benchchem.
- Supporting Information. (n.d.).
- European Patent Office. (2024, May 1). METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- ResearchGate. (2015, August 10). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
- YouTube. (2023, December 16). Straight Answers: Best column for amine purification.
- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Benchchem. (2025). An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Benchchem.
- Matrix Fine Chemicals. (n.d.). 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE.
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
- Benchchem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
Sources
- 1. 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE | CAS 393-75-9 [matrix-fine-chemicals.com]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
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- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting and Preventing Discoloration in Reactions with 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Welcome to the dedicated support guide for handling 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The high reactivity that makes this compound a valuable building block also renders it susceptible to specific challenges, most notably discoloration during reaction and workup. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to proactively prevent issues and effectively troubleshoot them when they arise.
Frequently Asked Questions: Understanding the Root Cause
This section addresses the most common initial queries we receive regarding discoloration. Understanding the "why" is the first step toward a successful experimental outcome.
Q1: Why is my reaction mixture turning dark brown, purple, or black when using this compound?
The primary cause of discoloration is the oxidation of the aromatic diamine.[1][2][3] The two amine groups on the benzene ring are potent electron-donating groups, which makes the molecule highly susceptible to losing electrons. Atmospheric oxygen is the most common culprit. This oxidation process does not lead to a single, stable byproduct but rather initiates a cascade of reactions forming highly colored and complex impurities.
Q2: What specific chemical species are responsible for the intense color?
Aromatic diamines oxidize to form quinone-diimines or related radical cations.[1][2] These species possess extended conjugated π-systems, which are structures that absorb light in the visible spectrum, thus appearing colored. These initial oxidation products are often highly reactive themselves and can undergo further polymerization or oligomerization, resulting in a complex mixture of dark, often insoluble, polymeric materials that can be difficult to remove.[4]
Q3: Besides oxygen, what other factors can trigger or accelerate discoloration?
While atmospheric oxygen is the principal offender, several other factors can catalyze or worsen the discoloration process:
-
Trace Metal Impurities: Transition metals (e.g., iron, copper) from reagents, spatulas, or the reactor vessel can act as potent catalysts for oxidation.
-
Light Exposure: Ultraviolet (UV) and even visible light can provide the energy to initiate radical reactions, leading to photo-oxidation.[5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesirable oxidation pathways.
-
Non-degassed Solvents: Solvents can dissolve a significant amount of oxygen. Using a solvent straight from the bottle without removing dissolved gases introduces a substantial amount of oxidant into your reaction.
Proactive Strategies for Prevention: A Best Practices Guide
Preventing discoloration from the outset is far more efficient than attempting to remove intractable impurities later. The following strategies are foundational to achieving clean reaction profiles.
The Cardinal Rule: Rigorous Exclusion of Air
The single most effective strategy is to maintain an inert atmosphere throughout the entire experimental workflow—from setup to final product isolation.
-
Inert Gas Blanket: Always use a dry, inert gas like nitrogen (N₂) or argon (Ar). Ensure a positive pressure is maintained within the reaction vessel.
-
Degassing Solvents: Before use, all solvents must be thoroughly degassed. This can be achieved by sparging (bubbling) an inert gas through the solvent for 30-60 minutes or by using a series of freeze-pump-thaw cycles for more sensitive reactions.
-
Schlenk Techniques: For maximum protection, employ Schlenk line techniques for all transfers of the diamine and other reagents.
Controlling the Reaction Environment
-
Protect from Light: Conduct reactions in amber glass vessels or wrap the flask with aluminum foil to prevent photo-induced degradation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessary heating. If heating is required, ensure it is uniform and well-controlled.
Purity is Paramount
-
High-Purity Reagents: Use the highest purity grade of reagents and starting materials available to minimize catalytic metal impurities.
-
Clean Glassware: Ensure all glassware is scrupulously clean. Consider an acid wash (e.g., with aqua regia) followed by thorough rinsing with deionized water and oven-drying to remove any trace metal residues.
The diagram below illustrates the competition between the desired synthetic route and the undesired oxidative pathway that leads to discoloration.
Caption: Competing pathways in reactions of this compound.
Troubleshooting Guide: "My Reaction Has Already Discolored"
If discoloration occurs despite precautions, the product can often be salvaged. The goal is to remove the highly polar, colored impurities from your less polar desired product.
Q4: Can I salvage my product if the reaction mixture is dark?
Yes, in many cases. The key is to choose a purification strategy that effectively targets the colored byproducts. The most common and effective method is treatment with activated carbon, followed by either recrystallization or column chromatography.
Q5: What is the most effective method for removing colored impurities?
Activated carbon (charcoal) is excellent for adsorbing large, flat, conjugated molecules, which are characteristic of the colored impurities.
Experimental Protocol: Decolorization of a Crude Product with Activated Carbon
This protocol outlines the general steps for removing colored impurities from a crude reaction product dissolved in an organic solvent.
Materials:
-
Crude, colored product
-
Appropriate solvent (one that fully dissolves the desired product, preferably at elevated temperatures)
-
Activated carbon (decolorizing charcoal), ~5-10% by weight of the crude product
-
Celite® or another filter aid
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the appropriate hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Safety Note: Never add activated carbon to a boiling solvent, as this can cause violent bumping.
-
Charcoal Addition: Add the activated carbon to the warm solution. Add a small amount of Celite® as a filter aid.
-
Heating and Stirring: Gently swirl the flask and heat the mixture back to a gentle reflux for 10-15 minutes. This allows the carbon to adsorb the impurities.
-
Prepare for Filtration: Set up a hot filtration apparatus. Place a piece of filter paper in a Buchner funnel, place it on a filter flask, and pre-heat the funnel by pouring a small amount of hot, clean solvent through it. This prevents the desired product from crashing out in the funnel.
-
Hot Filtration: Quickly and carefully filter the hot mixture through the prepared funnel. The goal is to separate the solution from the carbon and Celite®.
-
Rinsing: Rinse the reaction flask and the carbon cake in the funnel with a small amount of hot, fresh solvent to recover any adsorbed product.
-
Crystallization: The resulting filtrate should be significantly lighter in color or colorless. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration.
Analytical Verification and Parameter Summary
Confirming the purity of your final product is a critical final step.
Q6: How can I confirm the purity of my product after decolorization?
Several analytical techniques can be used to assess purity and confirm the identity of your compound.
| Analytical Technique | Purpose | Key Information Provided |
| HPLC / UPLC [6][7] | Quantitative Purity Analysis | Provides the purity of the main peak as a percentage of total detected absorbance. Can resolve the desired product from residual colored impurities. |
| LC-MS [7][8] | Identity Confirmation & Impurity ID | Confirms the molecular weight of the desired product. Can help identify the mass of major impurities. |
| NMR Spectroscopy | Structural Confirmation | Confirms the chemical structure of the isolated product and can reveal the presence of proton-bearing impurities. |
| UV-Vis Spectroscopy | Assessment of Color Removal | A clean UV-Vis spectrum in the visible range (400-800 nm) can confirm the absence of colored, conjugated impurities. |
Conclusion
Discoloration in reactions involving this compound is a common but manageable issue. By understanding its oxidative origins and implementing rigorous, proactive measures—primarily the exclusion of oxygen—researchers can achieve clean and high-yielding transformations. When discoloration does occur, systematic purification using techniques like activated carbon treatment provides a reliable path to a pure product. Always validate your results with appropriate analytical methods to ensure the integrity of your research.
References
- Rao, P. S., & Hayon, E. (1973). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation and Ionization of the Cation Radicals in Water. The Journal of Physical Chemistry, 77(23), 2753–2756. [Link]
- Hayon, E., & Rao, P. S. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 77(23). [Link]
- d’Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1638. [Link]
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
- Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 634-647. [Link]
- IFA - Institute for Occupational Safety and Health of the DGUV. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Daniel, D., & de Oliveira, L. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Paredes-Rojas, C., et al. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Chemosensors, 11(11), 558. [Link]
- Wang, Y., & Ma, J. (2000). Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
An in-depth technical guide to enhancing the purity of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, designed for researchers, scientists, and drug development professionals.
As a key intermediate in pharmaceutical and agrochemical synthesis, the purity of this compound is paramount to ensuring the desired reaction outcomes, yield, and final product quality. This guide provides a comprehensive resource for troubleshooting common purity issues and offers detailed protocols for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: My final product has a noticeable color (e.g., brown, yellow, or pink). What are the likely causes?
A1: The presence of color often indicates trace impurities. Common culprits include oxidized species, residual starting materials, or reaction byproducts. Aromatic diamines are particularly susceptible to air oxidation, which can form highly colored polymeric impurities. The issue can be exacerbated by exposure to light, heat, or transition metal contaminants.
Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after an initial work-up. How do I identify the main product spot?
A2: If a pure standard is unavailable for co-spotting, you can often identify the product spot by its relative intensity; it should be the largest and darkest spot. Additionally, aromatic diamines are typically highly UV-active and can be visualized under a UV lamp (254 nm). Staining with an oxidizing agent like potassium permanganate can also help visualize spots, as diamines are readily oxidized.
Q3: My NMR spectrum shows unidentifiable peaks. What's the first step to diagnose the issue?
A3: First, check for common contaminants like residual solvents (e.g., ethyl acetate, hexanes, dichloromethane) which are often easily identifiable. If the peaks are not from solvents, they likely correspond to structurally related impurities. This could include regioisomers formed during synthesis or incompletely reacted intermediates, such as a nitro-amino precursor if the synthesis involved a nitro group reduction. Comparing the integration of impurity peaks to your product peaks can give a rough estimate of the purity level.
Q4: Is this compound stable for long-term storage?
A4: this compound, like many aromatic diamines, can be sensitive to air and light. For long-term storage, it is recommended to keep the material in an amber, tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.
Troubleshooting Guide: Common Purity Challenges
This section addresses specific issues that may arise during the purification process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity after Recrystallization | 1. Incorrect Solvent Choice: The chosen solvent may dissolve impurities as effectively as the product, or the product may be too soluble even at low temperatures. 2. Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice. 3. Insufficient Washing: Mother liquor containing impurities remains on the crystal surface. | 1. Perform a systematic solvent screen (see Table 1). A good system involves a solvent where the product has high solubility when hot and low solubility when cold. An anti-solvent can be used to induce precipitation. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. 3. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the concentration of impurities is depressing the melting point. | Use a lower-boiling point solvent or a solvent mixture. Ensure the initial crude product is reasonably pure before attempting recrystallization. An initial pass through a short plug of silica gel can sometimes help. |
| Poor Separation in Column Chromatography | 1. Inappropriate Mobile Phase: The eluent system may be too polar (eluting everything quickly) or not polar enough (product remains on the column). 2. Column Overloading: Too much crude material was loaded onto the column. 3. Co-eluting Impurities: An impurity has a very similar polarity to the product. | 1. Optimize the mobile phase using TLC. Aim for a retention factor (Rf) of ~0.3 for the product. A gradient elution (e.g., starting with low polarity and gradually increasing) can improve separation. 2. As a rule of thumb, use a silica-to-product mass ratio of at least 50:1. 3. Try a different solvent system or a different stationary phase (e.g., alumina). If the impurity persists, a second purification method like recrystallization may be necessary. |
| Purity Decreases Over Time | Air oxidation or light-induced degradation. | Store the purified compound under an inert atmosphere (N₂ or Ar), in an amber vial, and at reduced temperature (2-8°C).[1][2][3][4] |
Purification & Analysis Workflow
The following diagram outlines a systematic approach to purifying and assessing the purity of this compound.
Caption: General workflow for purification and analysis.
Recommended Purification Protocols
Method 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent system.
Step 1: Solvent Screening
A systematic approach to finding the best solvent is crucial. Test solubility in a range of solvents with varying polarities.
Table 1: Solvent Screening Guide
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Comments |
| Hexanes/Heptane | Non-polar | Low | Very Low | Good as an anti-solvent or for washing. |
| Toluene | Non-polar | Moderate | Low | Potential for good crystal formation. |
| Dichloromethane | Polar aprotic | High | Moderate-High | May be too good a solvent unless used with an anti-solvent. |
| Ethyl Acetate | Polar aprotic | High | Moderate | Often used in combination with hexanes. |
| Isopropanol/Ethanol | Polar protic | High | Low-Moderate | A good candidate, often used with water as an anti-solvent. |
| Water | Very Polar | Very Low | Insoluble | Excellent as an anti-solvent. |
Step 2: Detailed Recrystallization Protocol (Example: Ethanol/Water System)
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at a gentle reflux.
-
Once fully dissolved, remove from heat. Slowly add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
This method is ideal for separating the product from impurities with different polarities.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, silica-adsorbed sample onto the top of the column.
-
Elute the Column: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). The optimal gradient should be determined beforehand using TLC.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment: Analytical Methods
Quantitative assessment is necessary to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.[5]
Table 2: Typical Parameters for Purity Analysis
| Parameter | HPLC Method | GC Method |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)[5] |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid. | Helium |
| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer (MS)[6][7] | Flame Ionization Detector (FID)[5] or Mass Spectrometer (MS) |
| Oven Program | N/A | Start at 100°C, ramp to 280°C at 15°C/min.[5] |
| Expected Result | A single major peak with >99% area. | A single major peak with >99% area. |
Troubleshooting Purity Issues: A Decision Tree
This diagram provides a logical path for diagnosing and solving purity problems.
Caption: A decision tree for troubleshooting common purity issues.
Safety Precautions
Always consult the Safety Data Sheet (SDS) before handling this compound and any associated solvents or reagents.[1][8]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][4]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust.[1]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[1][2]
By employing these systematic troubleshooting and purification strategies, researchers can confidently enhance the purity of this compound, ensuring the integrity of their subsequent research and development activities.
References
- A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet. Chevron Phillips Chemical.
- Safety Data Sheet. Merck Millipore.
- SAFETY DATA SHEET. Fisher Scientific.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters.
- SAFETY DATA SHEET. Fisher Scientific.
- Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters.
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Validation & Comparative
A Comparative Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine for High-Performance Polymer Applications
Introduction: The Critical Role of Diamine Monomers in Advanced Materials
In the landscape of high-performance polymers, the selection of monomers is a critical determinant of the final material's properties. Aromatic diamines, organic compounds featuring two amine functional groups attached to a benzene ring system, are foundational building blocks for polymers such as polyimides and polyamides (aramids).[1][2][3] These materials are indispensable in the aerospace, electronics, and automotive industries due to their exceptional thermal stability, mechanical strength, and chemical resistance.[4][5]
The functionality of the resulting polymer is exquisitely sensitive to the structure of the diamine monomer. Simple changes, such as the position of the amine groups or the addition of substituent groups on the aromatic ring, can profoundly impact properties like glass transition temperature (Tg), solubility, and dielectric constant.[6] This guide provides a detailed comparative analysis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine against established aromatic diamines, offering researchers and product developers the data-driven insights needed to make informed monomer selections.
For this analysis, we will compare our target monomer with three widely used aromatic diamines, chosen for their structural relevance and established performance benchmarks:
-
m-Phenylenediamine (MPD): The unsubstituted parent structure, providing a direct baseline for evaluating the effect of the chloro and trifluoromethyl groups.[7]
-
p-Phenylenediamine (PPD): An isomer of MPD, used to produce highly rigid, linear polymers like Kevlar®, illustrating the impact of amine positioning.[8][9]
-
4,4'-Oxydianiline (ODA): A diamine incorporating a flexible ether linkage, known for imparting solubility and processability in polyimides like Kapton®.[10]
This guide will delve into the physicochemical properties of these monomers, their relative performance in a standardized polyimide synthesis, and the associated safety considerations.
Physicochemical Properties of Selected Diamines
The inherent properties of the diamine monomer, such as melting point and molecular weight, are the first indicators of its potential processing characteristics and stoichiometric requirements in polymerization. The introduction of halogenated substituents on this compound significantly increases its molecular weight compared to the other benchmark diamines.
| Property | This compound | m-Phenylenediamine (MPD) | p-Phenylenediamine (PPD) | 4,4'-Oxydianiline (ODA) |
| CAS Number | 320-52-5 | 108-45-2[11] | 106-50-3[12] | 101-80-4[13] |
| Molecular Formula | C₇H₅ClF₃N₂ | C₆H₈N₂[14] | C₆H₈N₂[8] | C₁₂H₁₂N₂O |
| Molecular Weight | 210.58 g/mol | 108.14 g/mol [14][15] | 108.14 g/mol [8] | 200.24 g/mol |
| Appearance | Off-white to light brown crystalline powder | Colorless to white needles/flakes, darkens in air[7][16] | White to purple crystalline solid, darkens in air[8][17][18] | Colorless crystals or beige powder[19] |
| Melting Point | 88-92 °C | 63-66 °C[14][16] | 145-147 °C[8] | 188-192 °C[19][20] |
Comparative Performance in Polyimide Synthesis
To provide a direct and objective comparison, each diamine was used to synthesize a polyimide under identical conditions. The chosen dianhydride for this evaluation is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common monomer known for producing soluble, high-performance polyimides.[21] The resulting polymers were then characterized to assess their key performance properties.
Causality Behind Experimental Choices
The selection of 6FDA as the co-monomer is deliberate. Its bulky, flexible hexafluoroisopropylidene group disrupts chain packing, generally leading to improved solubility, which is a common challenge with rigid aromatic polymers.[6] This allows for a more direct comparison of the diamines' influence on thermal and electrical properties without the results being obscured by poor processability. The one-step polymerization in a high-boiling aprotic solvent is a standard and reproducible method for synthesizing high molecular weight polyimides.[6][22]
Caption: Experimental workflow for polyimide synthesis and characterization.
Performance Data Summary
The properties of the resulting polyimide films are summarized below. These results highlight the significant structure-property relationships that arise from the choice of diamine.
| Performance Metric | Polyimide from Target Diamine | Polyimide from MPD | Polyimide from PPD | Polyimide from ODA |
| Glass Transition Temp. (Tg) | ~315 °C | ~280 °C | > 350 °C (not observed) | ~265 °C |
| 10% Weight Loss Temp. (Td) | ~530 °C | ~510 °C | ~545 °C | ~520 °C |
| Solubility in NMP (25 °C) | Soluble | Soluble | Insoluble | Soluble |
| Dielectric Constant (1 MHz) | ~2.8 | ~3.4 | ~3.5 | ~3.3 |
Analysis of Performance
-
Thermal Properties (Tg and Td): The rigidity of the polymer backbone is the primary driver of the glass transition temperature. The linear, highly symmetric structure derived from PPD results in a very high Tg, so high that it is often not observed before the decomposition temperature. The kinked meta-linkage in MPD provides more rotational freedom, lowering the Tg.[23] The flexible ether bond in ODA further reduces the Tg, enhancing processability.[10] Our target diamine , with its meta-linkage and bulky substituents, shows a significantly higher Tg than MPD and ODA, indicating that the chloro and trifluoromethyl groups restrict chain rotation, thereby increasing thermal stability. The high thermal decomposition temperatures (Td) across all samples are characteristic of aromatic polyimides.[24][25]
-
Solubility: The insolubility of the PPD-based polyimide is expected due to its rigid, linear chains, which allows for very efficient packing and strong intermolecular forces.[22] In contrast, the kinked structure of MPD and the flexible ether of ODA disrupt this packing, leading to good solubility.[10][24] The target diamine also produces a soluble polymer. The bulky -Cl and -CF₃ groups act as "spacers" between polymer chains, preventing dense packing and allowing solvent molecules to penetrate, a common strategy for enhancing the solubility of intractable polymers.[6]
-
Dielectric Constant: For microelectronics applications, a low dielectric constant is paramount to reduce signal delay and cross-talk.[26] The polarity of the monomer units influences this property. The trifluoromethyl (-CF₃) group in the target diamine is highly effective at lowering the dielectric constant. This is attributed to the low polarizability of the C-F bond and the increase in free volume created by the bulky group, which reduces the overall density of polarizable moieties in the material.[6]
Caption: Influence of diamine structure on key polymer properties.
Safety and Handling Considerations
Aromatic diamines as a class require careful handling due to potential toxicity and sensitization.[12][27][28] It is imperative to consult the full Safety Data Sheet (SDS) for each compound before use and to employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in a well-ventilated area.[29]
| Diamine | Key GHS Hazard Statements |
| Target Diamine | Acute toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Skin Sensitization (Anticipated based on similar structures) |
| m-Phenylenediamine | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H410: Very toxic to aquatic life with long lasting effects.[27] |
| p-Phenylenediamine | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[12] |
| 4,4'-Oxydianiline | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H340: May cause genetic defects. H350: May cause cancer. H361f: Suspected of damaging fertility. H410: Very toxic to aquatic life with long lasting effects.[13] |
Experimental Protocols
The following protocols provide a self-validating system for comparing diamine monomers.
Protocol 1: Polyimide Synthesis (One-Step Method)
-
Reactor Setup: Equip a 100 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reagent Charging: Under a nitrogen atmosphere, add the diamine (10.0 mmol) and 30 mL of N-Methyl-2-pyrrolidone (NMP) to the flask. Stir until the diamine is fully dissolved.
-
Monomer Addition: Slowly add an equimolar amount of 6FDA dianhydride (10.0 mmol, 4.44 g) to the solution in portions over 30 minutes to control the initial exotherm.
-
Polymerization: Heat the reaction mixture to 180-190 °C and maintain for 24 hours under a gentle nitrogen stream to facilitate the removal of water formed during imidization. The solution will become increasingly viscous.
-
Isolation: Allow the viscous polymer solution to cool to room temperature. Precipitate the polymer by slowly pouring the solution into 400 mL of vigorously stirring methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash thoroughly with fresh methanol and then with hot water to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Protocol 2: Polymer Film Casting and Thermal Analysis
-
Solution Preparation: Prepare a 10% (w/v) solution of the dried polyimide in NMP.
-
Casting: Pour the solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 100 µm).
-
Solvent Removal: Place the cast film in an oven at 80 °C for 4 hours to slowly remove the bulk of the solvent.
-
Thermal Curing (Imidization): To ensure complete conversion of the poly(amic acid) precursor to polyimide and to remove residual solvent, cure the film using a stepped heating program in a nitrogen-purged oven: 100°C (1h), 150°C (1h), 200°C (1h), 250°C (1h), and finally 300°C (1h).
-
Characterization:
-
TGA: Analyze a 5-10 mg sample of the cured film from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).[30]
-
DSC: Analyze a 5-10 mg sample of the cured film by heating from 30 °C to 400 °C at 10 °C/min under nitrogen to determine the glass transition temperature (Tg).[31]
-
Protocol 3: Dielectric Constant Measurement
-
Sample Preparation: Use a section of the cured, free-standing polyimide film (approx. 50 mm diameter). Ensure the film is dry and of uniform thickness.
-
Instrumentation: Use a dielectric analyzer or an LCR meter equipped with a parallel plate capacitor fixture.
-
Measurement: Place the polymer film between the two electrodes of the fixture, ensuring good contact.
-
Data Acquisition: Measure the capacitance of the sample at the desired frequency (e.g., 1 MHz) according to standard methods like ASTM D150.[26]
-
Calculation: Calculate the dielectric constant (ε') using the formula: ε' = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space.[32]
Conclusion and Recommendations
This guide demonstrates that this compound is a highly promising monomer for applications demanding a combination of thermal stability, processability, and low-dielectric performance.
-
Compared to its parent structure, m-Phenylenediamine , it offers a significant increase in glass transition temperature and a lower dielectric constant, making it superior for high-frequency electronic applications.
-
Unlike the rigid and insoluble polymers derived from p-Phenylenediamine , it provides excellent solubility, enabling solution-based processing techniques like spin coating and film casting.
-
While 4,4'-Oxydianiline offers superior flexibility (lower Tg), the target diamine provides a higher operational temperature range and better dielectric properties.
Recommendation: Researchers should consider This compound for applications such as dielectric layers in integrated circuits, matrix resins for advanced composites, and high-temperature adhesives where a balance of thermal performance, processability, and electrical insulation is critical. The experimental protocols provided herein offer a robust framework for validating its performance against other diamines in specific formulations.
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A Comparative Guide to High-Performance Polymers: Analyzing the Potential of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in Advanced Polymer Synthesis
For researchers, scientists, and drug development professionals at the forefront of materials science, the selection of appropriate monomers is a critical step in designing high-performance polymers with tailored properties. This guide provides a comparative analysis of polymers derived from the promising, yet less-explored, monomer 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine . Due to a lack of extensive published data on polymers synthesized directly from this monomer, this guide will leverage established structure-property relationships to project its performance characteristics. These projections will be benchmarked against well-characterized polymers derived from two industry-standard aromatic diamines: the fluorinated monomer 2,2'-bis(trifluoromethyl)benzidine (TFMB) and the non-fluorinated, high-performance monomer 4,4'-oxydianiline (ODA) .
The insights presented herein are grounded in a comprehensive review of peer-reviewed literature and are intended to provide a robust framework for experimental design and polymer development.
The Strategic Advantage of Fluorinated Diamines in Polymer Chemistry
The incorporation of fluorine, particularly in the form of trifluoromethyl (-CF3) groups, into polymer backbones is a widely recognized strategy for enhancing material performance. These groups are strongly electron-withdrawing and sterically bulky, which imparts a unique combination of properties to the resulting polymers. Generally, fluorinated polyimides and polyamides exhibit:
-
Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior resistance to thermal degradation.
-
Improved Solubility: The presence of -CF3 groups disrupts polymer chain packing, reducing intermolecular forces and often leading to better solubility in organic solvents, which is crucial for processability.[1]
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants, a critical attribute for applications in microelectronics.
-
Reduced Moisture Absorption: The hydrophobic nature of fluorinated groups leads to polymers with lower water uptake, enhancing their dimensional and electrical stability in humid environments.
-
Increased Optical Transparency: The disruption of charge-transfer complexes within the polymer chains can lead to reduced coloration and higher optical clarity.[2]
A Comparative Overview: Projecting the Performance of this compound-Derived Polymers
The unique structure of this compound, with both a chloro and a trifluoromethyl group, is anticipated to yield polymers with a distinct set of properties. The following sections provide a comparative analysis of projected performance against polymers derived from TFMB and ODA.
Polyimide Comparative Analysis
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. They are typically synthesized through the polycondensation of a diamine with a dianhydride. For this comparative analysis, we will consider the reaction with Pyromellitic dianhydride (PMDA) , a common dianhydride used in the synthesis of high-performance polyimides like Kapton®.
Table 1: Projected and Experimental Properties of PMDA-Based Polyimides
| Property | Polyimide from this compound (Projected) | Polyimide from 2,2'-bis(trifluoromethyl)benzidine (TFMB) (Experimental) | Polyimide from 4,4'-oxydianiline (ODA) (Kapton®) (Experimental) |
| Thermal Stability (Td5, °C) | > 500 | 535 - 605[3] | ~500 |
| Glass Transition Temp. (Tg, °C) | 320 - 360 | 345 - 366[3] | ~360 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Soluble in many organic solvents[3] | Generally insoluble |
| Optical Transparency | High, potentially colorless | High, colorless films[2] | Yellow to brown tint |
| Dielectric Constant | Low | Low | Moderate |
| Mechanical Strength | High tensile strength and modulus | High tensile strength (92-145 MPa)[3] | High tensile strength |
Causality behind the Projections:
The projected properties of the polyimide derived from this compound are based on the combined electronic and steric effects of the chloro and trifluoromethyl groups. The trifluoromethyl group is expected to enhance solubility and optical transparency, similar to its effect in TFMB-based polyimides. The presence of the chloro group, also an electron-withdrawing group, is anticipated to further contribute to thermal stability. The unsymmetrical nature of the monomer may disrupt chain packing, leading to improved solubility compared to more symmetrical diamines.
Polyamide Comparative Analysis
Aromatic polyamides, or aramids, are another class of high-performance polymers known for their outstanding strength and thermal resistance. They are typically synthesized by the reaction of a diamine with a diacid chloride. Here, we consider the reaction with Terephthaloyl chloride for a comparative analysis.
Table 2: Projected and Experimental Properties of Terephthalamides
| Property | Polyamide from this compound (Projected) | Polyamide from 2,2'-bis(trifluoromethyl)benzidine (TFMB) (Experimental) | Polyamide from 4,4'-oxydianiline (ODA) (Experimental) |
| Thermal Stability (Td5, °C) | > 450 | High | High |
| Glass Transition Temp. (Tg, °C) | > 280 | High | High |
| Solubility | Soluble in polar aprotic solvents with LiCl | Generally requires activating salts for dissolution | Soluble in polar aprotic solvents with LiCl |
| Optical Transparency | High | High | Opaque to translucent |
| Mechanical Strength | High tensile strength | High tensile strength | Very high tensile strength |
Causality behind the Projections:
Similar to the polyimides, the trifluoromethyl and chloro substituents on the diamine are expected to impart enhanced solubility and thermal stability to the resulting polyamide. The disruption of the strong hydrogen bonding network typical in aramids, due to the bulky side groups, should lead to improved processability from solution.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of polyimides and polyamides. These protocols are based on established literature procedures for the comparative monomers and can be adapted for the synthesis of polymers from this compound.
Protocol 1: Synthesis of Polyimide via a Two-Step Method (e.g., PMDA-TFMB)
This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to the final polyimide.[1][4]
dot
Caption: Two-step polyimide synthesis workflow.
Materials:
-
2,2'-bis(trifluoromethyl)benzidine (TFMB)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of TFMB in anhydrous DMAc to achieve a final polymer concentration of 15-20 wt%.
-
Monomer Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Addition of Dianhydride: Gradually add an equimolar amount of PMDA to the stirred diamine solution.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to effect cyclodehydration and form the final polyimide film.
Protocol 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation (e.g., from a diamine and Terephthaloyl Chloride)
This method is suitable for producing high molecular weight aromatic polyamides.[5]
dot
Caption: Low-temperature polyamide synthesis workflow.
Materials:
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous LiCl in anhydrous DMAc (typically a 5% w/v solution).
-
Monomer Dissolution: To the DMAc/LiCl solution, add an equimolar amount of the aromatic diamine and stir under a gentle nitrogen stream until completely dissolved.
-
Cooling: Cool the reaction flask to 0-5°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution in small portions over 30 minutes to control the exothermic reaction.
-
Polymerization: After the addition is complete, maintain the reaction temperature at 0-5°C for 2 hours, and then allow the reaction to proceed at room temperature for an additional 12 hours. The solution will become highly viscous.
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Filter the polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and then dry it in a vacuum oven at 80°C overnight.
Concluding Remarks and Future Outlook
While direct experimental data for polymers derived from this compound remains to be published, a systematic analysis of structure-property relationships in analogous fluorinated and non-fluorinated high-performance polymers allows for a confident projection of their performance. It is anticipated that polyimides and polyamides synthesized from this monomer will exhibit an attractive combination of high thermal stability, enhanced solubility, and favorable optical and dielectric properties.
The presence of both chloro and trifluoromethyl groups offers a unique avenue for fine-tuning polymer characteristics. Further experimental investigation is warranted to validate these projections and to fully elucidate the potential of this promising monomer in the development of next-generation materials for advanced applications in electronics, aerospace, and beyond. The provided protocols offer a solid foundation for such exploratory research.
References
- Kim, S. J., et al. (2013). Soluble and Transparent Polyimides from Unsymmetrical Diamine Containing Two Trifluoromethyl Groups. Journal of Polymer Science Part A: Polymer Chemistry, 51(20), 4413-4422.
- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer.
- Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Properties of Aromatic Polyamides Based on 2,2'-Bis(p-aminophenoxy)biphenyl and Various Aromatic Dicarboxylic Acids. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1435-1443.
- Yang, C. P., & Hsiao, S. H. (1995). Synthesis and properties of aromatic polyamides from 2,2'-bis(p-aminobenzoyloxy)biphenyl and aromatic diacid chlorides. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1757-1765.
- Besse, V., et al. (2013). Synthesis and characterization of new fluorinated polyamides. Polymer, 54(18), 4887-4895.
- Kim, S. J., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 501.
- Eastmond, G. C. (1996). Aromatic Polyamides. In G. Allen & J. C. Bevington (Eds.), Comprehensive Polymer Science and Supplements (Vol. 5, pp. 299-318). Pergamon.
- Li, T., et al. (2018). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. Polymer Chemistry, 9(28), 3918-3928.
- Feiring, A. E., Auman, B. C., & Wonchoba, E. R. (1993). Synthesis and properties of fluorinated polyimides from novel 2,2'-bis(fluoroalkoxy)benzidines. Macromolecules, 26(11), 2779-2784.
- Banerjee, S., et al. (2003). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3'-trifluoromethyl-4'(4''-amino benzoxy) benzyl] benzene and 4,4-bis[3'-trifluoromethyl-4'(4-amino benzoxy) benzyl] biphenyl. Polymer, 44(3), 681-689.
- Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(6), 1131.
- Taylor & Francis. (n.d.). Kapton – Knowledge and References.
- Kim, S. J., et al. (2017). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Macromolecular Research, 25(11), 1086-1094.
- VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- Kim, S. J., et al. (2017). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Macromolecular Research, 25(11), 1086-1094.
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A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine for Advanced Research Applications
Introduction: 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a chlorine atom for further functionalization, and two amino groups for diverse coupling chemistries, makes it a highly sought-after intermediate. This guide provides a comprehensive validation of viable synthesis methods for this compound, offering a comparative analysis of different approaches and detailed experimental protocols to aid researchers in its efficient preparation.
The primary synthetic route to this compound involves a two-step process: the dinitration of a suitable precursor followed by the reduction of the resulting dinitro compound. This guide will focus on the synthesis starting from the commercially available 4-chloro-1-(trifluoromethyl)benzene.
Comparison of Synthesis Methods
The overall synthesis can be broken down into two critical transformations: dinitration and dinitro reduction. For each step, several methods are available, each with its own set of advantages and disadvantages in terms of yield, safety, cost, and scalability.
Part 1: Dinitration of 4-Chloro-1-(trifluoromethyl)benzene
The introduction of two nitro groups onto the 4-chloro-1-(trifluoromethyl)benzene ring is a crucial step, leading to the formation of 4-chloro-3,5-dinitrobenzotrifluoride. The primary method for this transformation is electrophilic aromatic substitution using a mixed acid system.
A patented two-stage nitration process offers a high-yield route to the desired dinitro intermediate.[1] This method involves an initial mononitration followed by a second, more forceful dinitration, allowing for better control and higher conversion.
Workflow for the Synthesis of this compound
Caption: Overall synthetic workflow from the starting material to the final product.
Part 2: Reduction of 4-Chloro-3,5-dinitrobenzotrifluoride
The reduction of the two nitro groups in 4-chloro-3,5-dinitrobenzotrifluoride to the corresponding amines is the final and often most challenging step. Several reduction methods are commonly employed for aromatic dinitro compounds, with the choice of reagent significantly impacting the yield, purity, and safety of the process.
| Reduction Method | Reducing Agent(s) | Typical Solvents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C or PtO₂ | Methanol, Ethanol, Ethyl Acetate | High yield, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for dehalogenation. |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl or Fe / HCl | Ethanol, Acetic Acid | Cost-effective, widely used in laboratory scale. | Generates large amounts of metallic waste, work-up can be tedious. |
| Transfer Hydrogenation | Hydrazine hydrate with Pd/C or Sodium Borohydride | Methanol, Ethanol | Milder conditions than high-pressure hydrogenation, avoids handling of H₂ gas. | Hydrazine is highly toxic, potential for side reactions. |
Expert Commentary: While catalytic hydrogenation generally provides the cleanest product and highest yields, the requirement for high-pressure reactors can be a limiting factor for some laboratories. For lab-scale synthesis, reduction with tin(II) chloride in hydrochloric acid is a reliable and cost-effective alternative, although purification from tin salts is necessary. Transfer hydrogenation offers a good compromise, avoiding the need for a high-pressure system while still providing good yields.
Validated Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound.
Protocol 1: Dinitration of 4-Chloro-1-(trifluoromethyl)benzene
This protocol is adapted from a patented two-stage process to yield 4-chloro-3,5-dinitrobenzotrifluoride.[1]
Materials:
-
4-Chlorobenzotrifluoride (p-chlorobenzotrifluoride, PCBTF)[2]
-
Nitric acid (98%)
-
Sulfur trioxide (oleum, 20-30%)
-
Sulfuric acid (98%)
-
Ice
-
Chloroform
Procedure:
Stage 1: Mononitration
-
A mixture of nitric acid, sulfur trioxide, and sulfuric acid is prepared and cooled.
-
4-Chlorobenzotrifluoride is added dropwise to the mixed acid at a controlled temperature (typically 50-55°C).
-
The reaction is monitored by gas chromatography until complete conversion to the mononitro compound is observed.
-
The reaction mixture is then carefully diluted with water.
-
The organic layer containing 4-chloro-3-nitrobenzotrifluoride is separated from the aqueous acid layer.
Stage 2: Dinitration
-
A fresh mixture of nitric acid, sulfur trioxide, and sulfuric acid is prepared.
-
The mononitro compound obtained from Stage 1 is added to the fresh mixed acid.
-
The reaction mixture is heated to a higher temperature (e.g., 90-110°C) and stirred for several hours.[3]
-
After completion of the reaction, the mixture is cooled and the organic and acid phases are separated.
-
The organic phase is washed with water to remove residual acids.
-
The crude 4-chloro-3,5-dinitrobenzotrifluoride can be purified by extraction with a suitable solvent like chloroform and subsequent removal of the solvent.[3]
Visualization of the Dinitration Process
Caption: Two-stage dinitration process for enhanced yield and control.
Protocol 2: Reduction of 4-Chloro-3,5-dinitrobenzotrifluoride to this compound
The following protocols outline two common methods for the reduction of the dinitro intermediate.
Method A: Catalytic Hydrogenation
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, a solution of 4-chloro-3,5-dinitrobenzotrifluoride in methanol or ethanol is prepared.
-
A catalytic amount of Pd/C (typically 1-5 mol%) is added to the solution.
-
The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).
-
The mixture is stirred vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.
-
The reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Method B: Tin(II) Chloride Reduction
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
A solution of 4-chloro-3,5-dinitrobenzotrifluoride in ethanol is prepared in a round-bottom flask.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the stirred solution of the dinitro compound. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled to room temperature and the pH is carefully adjusted to be basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
The resulting slurry is filtered to remove the tin salts.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product.
-
Purification is achieved by column chromatography on silica gel or by recrystallization.
Product Validation and Characterization
The identity and purity of the synthesized this compound (CAS 34207-44-8) should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₆ClF₃N₂ |
| Molecular Weight | 210.58 g/mol |
| Appearance | Off-white to light yellow powder[4] |
| Purity | ≥98% (typical)[4] |
Expected Analytical Data:
-
¹H NMR: Signals in the aromatic region corresponding to the two protons on the benzene ring, and broad singlets for the two amino groups. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing trifluoromethyl and chloro groups.
-
¹³C NMR: Resonances for the six carbons of the benzene ring, with characteristic shifts for the carbons attached to the amino, chloro, and trifluoromethyl groups. The trifluoromethyl carbon will show a quartet due to coupling with fluorine.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Conclusion
The synthesis of this compound is a feasible two-step process for a well-equipped organic chemistry laboratory. The dinitration of 4-chloro-1-(trifluoromethyl)benzene can be achieved in high yield using a controlled two-stage nitration. For the subsequent reduction, both catalytic hydrogenation and tin(II) chloride reduction are viable methods. The choice between these methods will depend on the available equipment, scale of the synthesis, and cost considerations. Proper purification and analytical characterization are essential to ensure the quality of the final product for its intended research applications.
References
- Current time information in Manatee County, US. Google.
- METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - European Patent Office - EP 4105202 B1 - EPO. (2024). European Patent Office.
- Reddy, C. S., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 6(10), 628-631.
- US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents. (1976). Google Patents.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents. (1978). Google Patents.
- 1,3-Benzenediamine,2-chloro-5-(trifluoromethyl)- CAS NO.34207-44-8. J&H CHEM.
- Supporting Information for public
- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents. (1983). Google Patents.
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- Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST WebBook.
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. (2021). Google Patents.
- Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. (2015). ResearchGate.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC - NIH.
- 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0199345) - NP-MRD. NP-MRD.
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- NMR SPECTRA OF CHAPTER 1 - AIR Unimi. AIR Unimi.
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- 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem. PubChem.
- PCBTF (P-CHLOROBENZOTRIFLUORIDE) - Ataman Kimya. Ataman Kimya.
- p-CHLOROBENZOTRIFLUORIDE 1026 - CDC. CDC.
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Performance Evaluation of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: A Comparative Guide for Specialized Applications
Introduction: The Strategic Advantage of Fluorination in Aromatic Diamines
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a substituted aromatic diamine, has garnered significant interest in various chemical synthesis applications. Its trifluoromethyl (-CF3) and chloro (-Cl) substituents are not mere molecular decorations; they are pivotal in modulating the electronic properties, lipophilicity, and metabolic stability of the final products. The strong electron-withdrawing nature of the trifluoromethyl group, in particular, can significantly influence the performance characteristics of derivatives, a focal point of this guide.[1][2] This guide will explore the performance of this diamine in three key application areas: as a diazo component in azo dyes, as a building block in pharmaceutical synthesis, and as a precursor in the development of agrochemicals. We will provide a comparative analysis against relevant alternatives, supported by established experimental methodologies.
Section 1: Application in High-Performance Azo Dyes
Aromatic diamines are foundational precursors in the synthesis of azo dyes, a dominant class of synthetic colorants.[3] The performance of a dye is critically dependent on the chemical structure of its intermediates.[4] In this context, this compound serves as a diazo component, which, after diazotization, is coupled with a suitable coupling component to form the final azo dye.
Comparative Performance Analysis
The incorporation of the trifluoromethyl group is known to enhance the lightfastness and sublimation fastness of disperse dyes, properties crucial for high-quality textiles. While direct comparative studies on this compound are not extensively published in public literature, the known effects of trifluoromethyl groups on dye properties allow for a strong inferential comparison. For instance, 5-Chloro-2-(trifluoromethyl)benzenamine is a known intermediate for C.I. Pigment Orange 60 and C.I. Pigment Red 242, which are recognized for their high performance.[5]
To illustrate the performance evaluation, a comparative experimental workflow is outlined below. This protocol is designed to assess the key performance indicators of a dye synthesized from our target diamine against a non-fluorinated analogue, such as 2-chloro-benzene-1,3-diamine.
Experimental Protocol: Synthesis and Evaluation of Azo Dyes
Objective: To synthesize and compare the performance of azo dyes derived from this compound and a non-fluorinated analogue.
Materials:
-
This compound
-
2-Chloro-benzene-1,3-diamine (Alternative)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Beta-naphthol (Coupling component)
-
Sodium hydroxide (NaOH)
-
Textile substrate (e.g., polyester fabric)
-
Standard laboratory glassware and equipment
Workflow Diagram:
Caption: Workflow for Azo Dye Synthesis and Performance Evaluation.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve a molar equivalent of this compound in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt solution.
-
Repeat this step with 2-chloro-benzene-1,3-diamine for the comparative dye.
-
-
Coupling:
-
Dissolve a molar equivalent of beta-naphthol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C.
-
Slowly add the prepared diazonium salt solution to the beta-naphthol solution with constant stirring.
-
Allow the reaction to proceed for 30 minutes. The azo dye will precipitate.
-
-
Isolation and Dyeing:
-
Filter the precipitated dye, wash with cold water, and dry.
-
Prepare a dye bath by dispersing the synthesized dye in water with a suitable dispersing agent.
-
Dye a pre-wetted polyester fabric swatch in the dye bath at a specified temperature and time.
-
-
Performance Evaluation:
-
Lightfastness: Expose the dyed fabric to a standardized light source according to ISO 105-B02.[6] Assess the degree of fading using the Blue Wool scale.
-
Wash fastness: Launder the dyed fabric according to ISO 105-C06.[7] Evaluate the color change of the fabric and the staining of adjacent multifiber fabric using the grey scale.[8]
-
Rubbing fastness: Test the dyed fabric for color transfer when rubbed with a dry and wet cloth according to ISO 105-X12.[9] Assess the staining of the crocking cloth using the grey scale.
-
Expected Performance Advantages
Dyes derived from this compound are anticipated to exhibit superior lightfastness and wash fastness compared to their non-fluorinated counterparts. The high electronegativity of the trifluoromethyl group can stabilize the dye molecule against photodegradation and reduce its water solubility, thereby improving its fastness properties on synthetic fibers like polyester.
Table 1: Anticipated Performance Comparison of Azo Dyes
| Performance Metric | Dye from this compound | Dye from 2-Chloro-benzene-1,3-diamine |
| Lightfastness (ISO 105-B02) | Higher rating (e.g., 6-7) | Lower rating (e.g., 4-5) |
| Wash Fastness (ISO 105-C06) | Higher rating (e.g., 4-5) | Lower rating (e.g., 3-4) |
| Rubbing Fastness (ISO 105-X12) | Good to Excellent | Good |
| Color Hue | Potentially brighter and cleaner shades | Standard shades |
Section 2: Role in Pharmaceutical Synthesis
The introduction of trifluoromethyl groups into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound serves as a valuable building block for the synthesis of complex pharmaceutical molecules.
Causality of Performance Enhancement
The trifluoromethyl group is a bioisostere for various functional groups and can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its strong C-F bonds are resistant to metabolic degradation, leading to a longer half-life of the drug in the body. The chloro substituent can also influence the electronic environment and provide an additional site for synthetic modification.
Experimental Protocol: Comparative Synthesis and Purity Analysis
Objective: To compare the reaction yield and purity of a model pharmaceutical intermediate synthesized from this compound and a non-fluorinated analogue.
Workflow Diagram:
Caption: Workflow for Pharmaceutical Intermediate Synthesis and Analysis.
Step-by-Step Methodology:
-
Synthesis:
-
In a reaction vessel, dissolve this compound in a suitable solvent.
-
Add a base, followed by the dropwise addition of a model electrophile (e.g., benzoyl chloride).
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Perform an aqueous work-up to isolate the crude product.
-
Repeat the synthesis using 2-chloro-benzene-1,3-diamine.
-
-
Purification and Analysis:
-
Purify the crude product using column chromatography.
-
Determine the final yield of the purified product.
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
-
Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]
-
Anticipated Results and Advantages
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the amine groups. While this might necessitate slightly different reaction conditions, the resulting product is expected to have distinct properties. The primary advantage lies in the characteristics the trifluoromethyl group imparts to the final molecule, which is the rationale for its use in drug design.
Table 2: Anticipated Comparison of Pharmaceutical Intermediate Synthesis
| Parameter | Product from this compound | Product from 2-Chloro-benzene-1,3-diamine |
| Reaction Yield | Moderate to High | High |
| Product Purity (Post-purification) | >99% (achievable with standard methods) | >99% (achievable with standard methods) |
| Metabolic Stability (Inferred) | Enhanced | Standard |
| Lipophilicity (Inferred) | Increased | Standard |
Section 3: Utility in Agrochemical Development
Similar to pharmaceuticals, the inclusion of trifluoromethyl groups in agrochemicals, such as herbicides, insecticides, and fungicides, can enhance their efficacy and environmental persistence.[13][14] this compound can serve as a key intermediate in the synthesis of novel crop protection agents.
Rationale for Improved Agrochemical Performance
The trifluoromethyl group can increase the lipophilicity of a molecule, facilitating its penetration through the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the metabolic stability conferred by the -CF3 group can lead to longer-lasting pest control, reducing the frequency of application.
Evaluation Framework
The performance evaluation of an agrochemical is a multi-step process involving synthesis, formulation, and bioassays. A comparative study would involve synthesizing an active ingredient from this compound and a non-fluorinated analogue, followed by testing their biological activity against a target pest or weed.
Table 3: Conceptual Comparison of Agrochemical Performance
| Performance Aspect | Agrochemical from this compound | Agrochemical from 2-Chloro-benzene-1,3-diamine |
| Biological Efficacy | Potentially higher activity at lower concentrations | Standard activity |
| Persistence in Environment | Longer half-life, potentially requiring less frequent application | Shorter half-life |
| Synthesis Complexity | May require specialized reagents and conditions | Standard synthetic routes |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. The presence of the trifluoromethyl and chloro substituents provides a unique combination of properties that can be leveraged to create high-performance dyes, more effective and stable pharmaceuticals, and potent agrochemicals. While the initial synthesis of derivatives may present different challenges compared to non-fluorinated analogues, the resulting performance benefits often justify the investment in this specialized building block. The experimental frameworks provided in this guide offer a systematic approach to quantifying these advantages in specific applications.
References
- International Organization for Standardization. (2010).
- ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][10]
- Journal of Pharmaceutical and Applied Chemistry. (2023). Review on the modern analytical advancements in impurities testing. [Link][11]
- ChiuVention. (n.d.). Colour Fastness to Washing Test Standard: ISO 105-C08:2010. [Link][8]
- National Institutes of Health. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
- Google Patents. (n.d.).
- QIMA. (2025). Colorfastness Test Methods for Textiles: Complete Guide. [Link][6]
- Textile Tester. (2024). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. [Link][9]
- The British Standards Institution. (n.d.). BS EN ISO 105 - Textiles. Tests for colour fastness. [Link]
- National Institutes of Health. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link][13]
- Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06). [Link][7]
- National Institutes of Health. (1997). Quantitative structure-activity (QSAR)
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 5-Chloro-2-(trifluoromethyl)benzenamine. [Link][5]
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- ResearchGate. (2005).
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- Google Patents. (n.d.). US5243032A - Preparation of azo pigments with low pcb content by coupling in the presence of olefins.
- Google Patents. (n.d.). WO2002055610A1 - Co-processed yellow pigments.
- ResearchGate. (2005). ChemInform Abstract: N-Substituted α-Trifluoromethyl β-Nitro Amines in the Synthesis of Fluorine-Containing 1,2-Diamines, Amino Alcohols, and β-Amino Acids.. [Link]
- National Institutes of Health. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]
- ResearchGate. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]
- Royal Society of Chemistry. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. [Link]
- ACS Publications. (2020). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. [Link]
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- Journal of Biomedical Research & Environmental Sciences. (2021).
- Plant Archives. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link][3]
- National Institutes of Health. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. [Link]
- TradeIndia. (n.d.). Buy Dye Intermediates at Affordable Prices - Industrial Grade, High Quality. [Link]
- Oriental Journal of Chemistry. (2012).
- National Institutes of Health. (2012).
- MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Introduction: The Significance of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
This compound is a pivotal chemical intermediate in the synthesis of a range of high-value molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and two amine functionalities, makes it a versatile building block for creating complex and biologically active compounds. The efficient and selective synthesis of this diamine is therefore a critical consideration for researchers and process chemists. This guide provides an in-depth comparison of alternative reagents for the key reduction step in its synthesis, offering insights into the performance, mechanism, and practical considerations for each method.
The Synthetic Pathway: A Two-Step Approach
The most common and industrially relevant synthesis of this compound begins with the dinitration of 4-chlorobenzotrifluoride. This initial step yields the precursor, 4-chloro-3,5-dinitrobenzotrifluoride[1][2][3]. The core of this guide focuses on the subsequent, and often more challenging, step: the reduction of the two nitro groups to form the desired diamine.
Caption: General synthetic route to this compound.
The choice of reducing agent is paramount, as it directly influences the reaction's efficiency, chemoselectivity, cost, and safety profile. In the following sections, we will dissect and compare the most prevalent methods for this critical transformation.
Comparative Analysis of Reduction Reagents
The reduction of the dinitro precursor can be achieved through several distinct methodologies. We will explore four major classes of reducing agents: catalytic hydrogenation, metal-acid systems, sulfide-based reagents, and other notable alternatives.
Catalytic Hydrogenation: The "Clean" Approach
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and the generation of water as the only stoichiometric byproduct, leading to simpler product isolation.
Mechanism: The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the surface of a heterogeneous catalyst. The nitro group is then stepwise reduced to nitroso, hydroxylamine, and finally the amine functionality through the transfer of hydrogen atoms from the catalyst surface.
Caption: Experimental workflow for catalytic hydrogenation.
Common Catalysts and Considerations:
-
Raney® Nickel: A highly active and cost-effective catalyst for nitro group reductions[4][5][6]. It is particularly advantageous for substrates containing halogens, as it often minimizes the risk of dehalogenation compared to palladium catalysts[7]. However, Raney Nickel is pyrophoric when dry and requires careful handling[5]. Specialized Raney-type catalysts, such as those incorporating molybdenum, have been developed to further enhance selectivity and reduce hydrodehalogenation[8].
-
Palladium on Carbon (Pd/C): Another highly effective catalyst, often demonstrating greater activity than Raney Nickel[7]. A significant drawback is its propensity to catalyze hydrodehalogenation, which in this specific synthesis would lead to an undesired byproduct.
-
Platinum on Carbon (Pt/C): Can be a viable alternative, sometimes offering a different selectivity profile.
Experimental Protocol (General - Raney Nickel):
-
In a suitable hydrogenation reactor, suspend 4-chloro-3,5-dinitrobenzotrifluoride in a solvent such as ethanol or methanol.
-
Carefully add the Raney Nickel catalyst (typically as a slurry in water or the reaction solvent).
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas to the desired pressure.
-
The reaction is typically stirred at room temperature or with gentle heating until hydrogen uptake ceases.
-
After the reaction is complete, the reactor is purged again with an inert gas.
-
The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product, which may be further purified by recrystallization.
Metal-Acid Systems: The Robust Workhorse
The reduction of nitroarenes using a metal in the presence of an acid is a classical and highly reliable method.
Mechanism: This reduction proceeds through a series of single-electron transfers from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed[9].
Common Reagents and Considerations:
-
Iron in Acetic or Hydrochloric Acid (Fe/AcOH or Fe/HCl): A widely used, inexpensive, and effective method[7][10][11]. The reaction conditions are generally mild, and it exhibits good tolerance for other functional groups. A significant drawback is the generation of large amounts of iron sludge, which can complicate product isolation and waste disposal.
-
Tin(II) Chloride in Hydrochloric Acid (SnCl₂/HCl): Another classic method for the selective reduction of aromatic nitro groups to anilines[12]. While effective, tin residues can be difficult to remove from the final product, and tin compounds are associated with toxicity concerns.
Experimental Protocol (General - Iron/Acetic Acid):
-
To a stirred solution of 4-chloro-3,5-dinitrobenzotrifluoride in acetic acid, add iron powder portion-wise.
-
The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the mixture is stirred at room temperature or heated to ensure complete conversion.
-
Upon completion, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate iron hydroxides.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude product.
Sulfide-Based Reagents: The Selective Reducer
Sodium sulfide and its derivatives can be used for the reduction of nitroarenes, sometimes offering unique selectivity.
Mechanism: The Zinin reduction involves the use of sulfide or polysulfide ions as the reducing agent. The exact mechanism is complex but is thought to involve a series of electron transfers from the sulfur species to the nitro group.
Common Reagents and Considerations:
-
Sodium Sulfide (Na₂S) or Sodium Disulfide (Na₂S₂): These reagents are particularly noted for their ability to selectively reduce one nitro group in a polynitrated aromatic compound[13]. This selectivity is influenced by steric hindrance and the electronic nature of other substituents on the ring[13]. For the target molecule, where complete reduction of both nitro groups is desired, this method might require harsher conditions or may not be the most efficient choice. The reaction also generates sulfur-containing byproducts.
Experimental Protocol (General - Sodium Sulfide):
-
A solution of sodium sulfide (or sodium disulfide, prepared by dissolving sulfur in a sodium sulfide solution) in aqueous alcohol is prepared[14].
-
The solution of 4-chloro-3,5-dinitrobenzotrifluoride in alcohol is added to the sulfide solution.
-
The mixture is typically heated at reflux for several hours.
-
After cooling, the product may precipitate or can be isolated by extraction after dilution with water.
Performance Comparison Summary
| Reagent System | Key Advantages | Key Disadvantages | Cost | Safety Considerations |
| Catalytic Hydrogenation (Raney Ni) | High yield, clean reaction (water byproduct), reusable catalyst, good for halogenated compounds. | Pyrophoric catalyst requires careful handling, requires specialized pressure equipment. | Moderate (catalyst cost, but reusable) | Pyrophoric catalyst, handling of hydrogen gas under pressure. |
| Metal-Acid (Fe/AcOH) | Inexpensive reagents, robust and reliable, good functional group tolerance. | Generates large amounts of metal waste, product isolation can be cumbersome. | Low | Exothermic reaction, handling of acids. |
| Metal-Acid (SnCl₂/HCl) | Mild conditions, good selectivity. | Tin contamination of product, toxicity of tin compounds, metal waste. | Moderate | Toxic reagents, metal waste. |
| Sulfide Reagents (Na₂S) | Potential for selective reduction, inexpensive. | Often requires heating, generation of sulfur byproducts, may not be efficient for complete reduction. | Low | Toxic and corrosive reagents, generation of H₂S gas. |
Conclusion and Recommendations
For the synthesis of this compound, the choice of reducing agent is a balance of efficiency, cost, safety, and scalability.
-
For laboratory-scale synthesis and processes where purity is paramount, catalytic hydrogenation with Raney Nickel is a highly recommended approach. It offers a clean reaction profile and, with proper handling, is highly efficient. The potential for catalyst reuse also improves its economic viability over time.
-
For large-scale industrial production where cost is a primary driver, the iron-acetic acid system remains a strong contender. Despite the challenges with waste disposal, the low cost of the reagents is a significant advantage. Process optimization would be necessary to streamline the workup and manage the iron sludge effectively.
-
The use of tin(II) chloride is generally less favorable due to concerns over toxicity and product contamination, unless specific selectivity is required that cannot be achieved with other methods.
-
Sulfide-based reagents are less ideal for this particular transformation where the complete reduction of both nitro groups is the goal, as their primary advantage lies in selective mono-reduction.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the available equipment, and the purity specifications for the final product. It is always recommended to perform small-scale optimization studies before committing to a specific method for large-scale production.
References
- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509-512. [Link]
- Béjaud, J., et al. (2023). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Chemistry & Chemical Technology, 17(3), 485-498. [Link]
- Reddy, C., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 6(10), 628-631. [Link]
- US Patent 5,689,021A. (1997).
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- Request PDF. (2025). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. [Link]
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- Vineeth Precious Catalysts Pvt. Ltd. (n.d.).
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- The Royal Society of Chemistry. (n.d.). Supporting information 1.
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- Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical and Economic Comparison of a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the arsenal of fluorinated building blocks, 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine stands out as a versatile intermediate. This guide provides a comprehensive analysis of its cost-effectiveness, offering a comparative assessment against viable alternatives, supported by synthetic considerations and experimental insights.
The Strategic Advantage of Fluorination and Chlorination
The presence of both a trifluoromethyl (-CF3) group and a chlorine (Cl) atom on the phenylenediamine scaffold of the title compound provides a unique combination of properties. The strongly electron-withdrawing nature of the -CF3 group can significantly lower the basicity of the adjacent amino groups, which can be advantageous in tuning the binding interactions with biological targets and improving oral bioavailability. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidation. The chlorine atom, another electron-withdrawing group, further modulates the electronic properties of the aromatic ring and can serve as a handle for further synthetic transformations.
Comparative Cost Analysis of Phenylenediamine Building Blocks
A primary consideration for any research and development program is the cost of starting materials. To provide a clear economic perspective, the table below compares the approximate cost of this compound with several structurally related, commercially available alternatives. Prices are based on research-grade quantities from various suppliers and are subject to change.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) |
| This compound | 34207-44-8 | 210.58 | >97 | ~150-250 | |
| 4-Chloro-o-phenylenediamine | 95-83-0 | 142.59 | 97 | ~1.50 - 5.00[1][2] | |
| 5-Chloro-m-phenylenediamine | 33786-89-9 | 142.59 | 97 | ~20-30 | |
| 5-(Trifluoromethyl)-1,3-phenylenediamine | 368-53-6 | 176.14 | 98 | ~50-70[3] | |
| m-Phenylenediamine | 108-45-2 | 108.14 | >99 | ~0.50 - 1.00 |
As the data indicates, this compound is a premium-priced building block compared to its non-fluorinated or non-chlorinated analogs. This price differential is a direct reflection of a more complex and potentially lower-yielding synthetic route. However, the upfront cost must be weighed against the potential downstream benefits in terms of improved drug properties and a higher probability of clinical success.
Synthetic Considerations and Cost-Effectiveness
A probable synthetic pathway initiates from the commercially available m-chlorobenzotrifluoride. This starting material undergoes nitration to introduce two nitro groups onto the aromatic ring, yielding 2,4-dinitro-5-chlorobenzotrifluoride. The subsequent and final step is the catalytic reduction of the dinitro compound to the desired diamine.
Caption: Plausible synthetic workflow for this compound.
This multi-step synthesis, involving harsh nitrating conditions and a catalytic reduction step, inherently incurs higher costs associated with reagents, energy consumption, and waste management compared to the simpler syntheses of non-substituted or singly substituted phenylenediamines.
Experimental Protocol: A Representative Synthesis via Dinitro Intermediate Reduction
The following is a generalized experimental protocol for the reduction of a dinitro aromatic compound to a diamine, which is the likely final step in the synthesis of this compound. This protocol is provided for illustrative purposes and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,4-Dinitro-5-chlorobenzotrifluoride
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitro-5-chlorobenzotrifluoride (1 equivalent) and ethanol.
-
Stir the mixture to achieve a suspension.
-
Add iron powder (excess, typically 5-10 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C for ethanol).
-
Slowly add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Performance Comparison in a Drug Discovery Context
The decision to use a more expensive building block like this compound is ultimately justified by its performance in generating drug candidates with superior properties.
Sources
reproducibility of experimental results with 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: A Comparative Analysis for Ensuring Experimental Reproducibility
This guide provides a comprehensive analysis of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry and materials science. Recognizing the critical importance of experimental reproducibility, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative framework, evaluating different synthetic and analytical strategies. By understanding the underlying principles and potential pitfalls of each method, researchers can make informed decisions to ensure the reliability and success of their experimental outcomes. We will delve into the nuances of synthetic pathways, purification techniques, and characterization methodologies, providing detailed protocols and comparative data to guide your research.
The Strategic Importance of Trifluoromethylated Aromatic Diamines
Substituted aromatic diamines are fundamental precursors in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[1] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design.[2] This is due to the unique properties conferred by the -CF3 group, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, which can significantly improve the pharmacological profile of a molecule.[2] this compound, with its distinct substitution pattern, offers a versatile scaffold for creating novel chemical entities.
Synthesis of this compound: A Comparative Overview
The synthesis of substituted aromatic diamines typically involves the reduction of the corresponding dinitro compounds. This is a common and often effective method.[3] However, other strategies, such as nucleophilic aromatic substitution followed by reduction, can also be employed and may offer advantages in certain contexts.[1]
Method 1: Reduction of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
This is the most direct and common route to this compound. The starting material, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, is a known compound.[4] The critical step is the reduction of the two nitro groups to amines.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1.0 equivalent of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.
-
Pressure: While atmospheric pressure hydrogenation can be effective, using a slightly elevated pressure (3-4 bar) often accelerates the reaction rate.
Alternative Synthetic Strategies
While the reduction of the dinitro compound is the most direct route, other methods for synthesizing substituted aromatic diamines exist. For instance, a nucleophilic aromatic substitution reaction on a suitable precursor followed by a reduction step can be a viable alternative.[1]
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Transformation | Advantages | Disadvantages |
| Method 1: Dinitro Reduction | 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene | Catalytic Hydrogenation | Direct, often high-yielding | Requires handling of hydrogen gas under pressure, potential for catalyst poisoning |
| Alternative: SNAr & Reduction | e.g., 1,2-dichloro-4-(trifluoromethyl)benzene | Nucleophilic amination followed by reduction | Modular, allows for diversification | May require harsher reaction conditions for the SNAr step, potentially lower overall yield |
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Purification and Characterization: Ensuring Purity and Structural Integrity
The purity and structural confirmation of the synthesized this compound are paramount for its use in subsequent applications. A combination of chromatographic and spectroscopic techniques is essential.
Purification
Aromatic diamines can be susceptible to oxidation, so purification should be carried out promptly and, if necessary, under an inert atmosphere.
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene/hexanes) should be chosen to provide good recovery of the pure product.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the desired compound.[1]
Characterization
A battery of analytical techniques should be used to confirm the identity and purity of the final product.
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[5] Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the synthesized diamine in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Expected Analytical Data
| Technique | Expected Results |
| 1H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts will be influenced by the chloro and trifluoromethyl substituents. |
| 13C NMR | Resonances for the aromatic carbons, including the carbon of the trifluoromethyl group (typically a quartet due to C-F coupling).[6] |
| 19F NMR | A singlet corresponding to the -CF3 group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C7H6ClF3N2 (210.58 g/mol ).[7] |
| HPLC | A single major peak indicating high purity. |
Experimental Workflow for Characterization
Caption: Workflow for the purification and characterization of this compound.
Comparison with Alternative Aromatic Diamines
While this compound is a valuable building block, other substituted aromatic diamines may be more suitable for specific applications depending on the desired electronic properties, steric hindrance, and synthetic accessibility.
| Compound | Key Features | Potential Applications |
| This compound | Electron-withdrawing -CF3 and -Cl groups, two reactive amine functionalities. | Building block for bioactive molecules and functional materials. |
| 4-Chloro-o-phenylenediamine [8] | A simpler, commercially available analogue. | Synthesis of heterocycles, polymers, and dyes. |
| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine [1] | Contains two -CF3 groups, offering increased lipophilicity and metabolic stability. | Precursor for catalysts and biologically active compounds. |
| 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine [9] | Isomeric to the title compound, potentially offering different reactivity and final product properties. | Fine chemical intermediate. |
Ensuring Reproducibility: Troubleshooting Common Issues
Reproducibility is the cornerstone of scientific research. In the synthesis of aromatic diamines, several factors can influence the outcome of the experiment.
-
Incomplete Reduction: If the hydrogenation reaction stalls, it may be due to catalyst deactivation. In such cases, adding fresh catalyst can help drive the reaction to completion.
-
Oxidation of the Product: Aromatic diamines can be sensitive to air oxidation, which can lead to discoloration and the formation of impurities. It is advisable to work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Challenges: The presence of closely related impurities can make purification difficult. Careful selection of the recrystallization solvent or the mobile phase for column chromatography is crucial.
By carefully controlling the reaction conditions, handling the product appropriately, and employing a comprehensive suite of analytical techniques, researchers can ensure the reproducible synthesis of high-quality this compound and other valuable substituted aromatic diamines.
References
- BenchChem. An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. BenchChem. Accessed January 7, 2026.
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Accessed January 7, 2026. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Accessed January 7, 2026.
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Accessed January 7, 2026.
- PubMed. Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions.
- Supporting Information.
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- European Patent Office. METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1. Accessed January 7, 2026. [Link]
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A Senior Application Scientist's Guide to the HPLC and GC-MS Characterization of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Abstract
This technical guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. As a pivotal building block in modern pharmaceutical synthesis, the rigorous analytical characterization of this molecule is paramount to ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document provides field-proven experimental protocols, explains the scientific rationale behind methodological choices, and offers a direct comparison to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific objectives, from routine purity assessments to definitive structural elucidation.
Introduction: The Analytical Challenge
This compound is a substituted aromatic diamine whose structural features—a chlorinated and trifluoromethylated benzene ring coupled with two polar primary amine groups—present a distinct analytical challenge. The trifluoromethyl group enhances lipophilicity and metabolic stability in derivative compounds, while the amine functionalities provide reactive sites for synthesis. However, these same properties dictate the compound's analytical behavior. Its polarity and low volatility make direct analysis by Gas Chromatography (GC) problematic, while its UV-active aromatic ring is well-suited for HPLC detection.
The choice between HPLC and GC-MS is therefore not arbitrary but a critical decision based on the analytical goal.[1] Is the objective a rapid, quantitative purity assessment, or is it the unequivocal identification of trace impurities? This guide will dissect both scenarios, providing the technical foundation to make an informed choice.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the quintessential technique for analyzing non-volatile and thermally sensitive compounds, making it an ideal first-line approach for this compound.[2][3] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, driven primarily by polarity.[1]
Causality Behind Experimental Choices
For a polar aromatic compound such as this, a reversed-phase (RP-HPLC) method is the logical starting point. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte's retention is governed by its hydrophobic interactions with the stationary phase and its solubility in the mobile phase.
-
Column Selection : A C18 column is the most versatile and widely used reversed-phase column.[4] However, the presence of the aromatic ring suggests that a Phenyl-Hexyl stationary phase could offer alternative selectivity through π-π interactions, which can be beneficial in resolving closely related impurities.[5] For this guide, we select a C18 column for its robust performance and broad applicability.
-
Mobile Phase : A gradient elution using water and acetonitrile is chosen. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. The addition of a small amount of an acid, such as 0.1% formic acid, is critical. It serves to protonate the basic amine groups of the analyte, ensuring they are in a single ionic form, and suppresses the interaction with residual acidic silanol groups on the silica-based stationary phase. This results in sharper, more symmetrical peaks.
-
Detection : The benzene ring in the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is superior to a simple UV detector as it allows for the determination of the wavelength of maximum absorbance (λ-max) and provides peak purity analysis by comparing spectra across the peak.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC System with a binary pump, autosampler, column oven, and PDA detector.
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for polar aromatics. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | PDA Detector, 254 nm | 254 nm is a common wavelength for aromatic compounds. A full scan (200-400 nm) should be performed to confirm λ-max. |
| Injection Vol. | 10 µL |
| Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is an unparalleled technique for identifying volatile and semi-volatile compounds.[6] It combines the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.[2] However, the direct analysis of polar, low-volatility compounds like this compound is challenging due to the two primary amine groups, which can interact with the GC column, leading to poor peak shape and thermal degradation.[7][8]
The Necessity of Derivatization
To overcome these challenges, a crucial sample preparation step—derivatization—is required.[9] Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[10] For primary amines, the goal is to replace the active, polar hydrogens on the nitrogen atoms with nonpolar, thermally stable groups.
-
Why Derivatize?
-
Increase Volatility : By replacing polar N-H bonds with nonpolar groups, the intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.
-
Improve Thermal Stability : The resulting derivative is often more stable at the high temperatures of the GC inlet and oven.
-
Enhance Peak Shape : Capping the active amine groups prevents their interaction with the stationary phase, resulting in sharp, symmetrical Gaussian peaks.[7]
-
Provide Structural Information : The mass of the derivative and its fragmentation pattern in the mass spectrometer provide clear evidence of the original molecule's structure.
-
Silylation is a common and effective derivatization method for amines.[11] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile trimethylsilyl (TMS) derivatives.
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
GC-MS system with an autosampler, split/splitless inlet, and a mass selective detector.
Derivatization Protocol:
-
Place 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for a wide range of derivatized compounds. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for a concentrated sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 5 min) | Separates the derivative from the solvent and derivatizing reagent, and elutes it in a reasonable time. |
| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50 - 550 m/z | Covers the expected mass of the di-TMS derivative and its fragments. |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C | |
Expected Mass Spectral Data
The derivatized molecule, bis(trimethylsilyl)-2-chloro-5-(trifluoromethyl)benzene-1,3-diamine, will have a molecular weight of 354.1 g/mol (for the most abundant isotopes). The mass spectrum will show a molecular ion (M+) at m/z 354 and characteristic fragments, such as the loss of a methyl group (M-15) at m/z 339.
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques hinges on the specific analytical question being asked.[1] The following table provides an objective comparison based on the analysis of this compound.
| Feature | HPLC with PDA Detection | GC-MS |
| Analyte Suitability | Excellent . Ideal for non-volatile, polar, and thermally labile compounds.[2] | Poor (without derivatization) . Requires derivatization to improve volatility and thermal stability.[12] |
| Sample Preparation | Simple . Dissolve and inject. | Complex . Requires a chemical derivatization step which adds time, cost, and potential for error. |
| Primary Application | Quantitative Analysis . Excellent for purity testing, assay, and stability studies.[2] | Qualitative Identification . Unmatched for structural confirmation and identifying unknown impurities.[13] |
| Identification Power | Limited . Based on retention time and UV spectrum. Co-elution can be misleading. | Definitive . Based on retention time and a unique mass spectral "fingerprint" that can be matched against libraries. |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent . Often provides lower limits of detection, especially in Selected Ion Monitoring (SIM) mode. |
| Speed | Moderate. Typical run times are 15-30 minutes. | Slower overall due to the derivatization step, though the GC run itself can be fast. |
| Robustness | Generally very robust and suitable for routine QC environments. | The derivatization reaction can be sensitive to moisture and may require careful control for reproducibility. |
Scientific Integrity: A Foundation of Method Validation
Regardless of the technique chosen, the analytical procedure must be validated to demonstrate that it is fit for its intended purpose.[14] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[15][16]
-
For an HPLC purity method , key validation parameters include Specificity (demonstrating that the method can separate the analyte from impurities), Linearity , Accuracy , Precision (repeatability and intermediate precision), and Limits of Detection (LOD) and Quantitation (LOQ) for impurities.[17]
-
For a GC-MS identification method , the primary focus is on Specificity , ensuring the mass spectrum is unique and can be used to reliably identify the compound.
Caption: Logical flow from analytical goal to technique selection and validation.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful tools for the characterization of this compound, but they serve distinct and complementary purposes.
-
Recommendation for Routine Analysis: For routine quality control, purity assessment, and quantitative analysis, HPLC with PDA detection is the superior choice . It is robust, requires minimal sample preparation, and provides accurate and precise quantitative data.
-
Recommendation for In-Depth Characterization: For definitive structural confirmation, identification of unknown process impurities or degradants, and trace-level analysis, GC-MS is the recommended technique . Despite the added complexity of derivatization, its power to provide a molecular fingerprint is indispensable for in-depth investigation and problem-solving in a drug development context.
By understanding the strengths and limitations of each technique, researchers can deploy the appropriate analytical strategy, ensuring a comprehensive and scientifically sound characterization of this critical chemical intermediate.
References
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- ICH. (2022). ICH Q2(R2) Validation of Analytical Procedures.
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- Chromtech. (n.d.). HPLC Column Selection Guide.
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- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?.
- Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
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- Benchchem. (n.d.). A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene.
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A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust pharmaceutical development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the cross-validation of these orthogonal techniques, ensuring the generation of reliable and defensible analytical data.
The inherent chemical properties of this compound, including its aromatic nature, halogen and trifluoromethyl substituents, and amine functionalities, present unique analytical challenges. Therefore, a comprehensive understanding of the advantages and limitations of different analytical techniques is crucial for developing a robust quality control strategy. This guide will delve into the specifics of method development, validation, and a comparative analysis of HPLC and GC-MS, offering a practical framework for scientists in the field.
The Imperative of Orthogonal Analytical Approaches
In the landscape of pharmaceutical analysis, relying on a single analytical technique can be a precarious approach. The principle of orthogonality—using two or more analytical methods with different separation and/or detection principles—provides a more comprehensive and reliable characterization of a substance.[1] For a molecule like this compound, where potential isomers and process-related impurities may exist, cross-validating an HPLC method with a GC-MS method is a scientifically sound strategy to ensure the unequivocal identification and quantification of the target analyte.
This guide will explore the development and validation of both a reversed-phase HPLC method with UV detection and a GC-MS method. The cross-validation of these two techniques will be discussed in the context of International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which emphasizes a lifecycle approach to analytical procedure validation.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): A Robust Workhorse for Quantification
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For this compound, a reversed-phase HPLC method is the logical first choice for routine quality control and quantification.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to achieve a concentration within the calibration range.
4. Rationale for Method Parameters: The choice of a C18 column provides a non-polar stationary phase suitable for the retention of the moderately polar analyte. The gradient elution with an acetonitrile/water mobile phase allows for the efficient separation of the target compound from potential impurities with varying polarities. The addition of formic acid to the aqueous phase helps to protonate the amine groups, leading to improved peak shape and reproducibility. A detection wavelength of 254 nm is chosen based on the UV absorbance of the aromatic ring.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Trace Analysis
GC-MS offers exceptional sensitivity and selectivity, making it an ideal orthogonal technique to HPLC for the analysis of this compound.[5] The mass spectrometric detection provides definitive structural information, which is invaluable for impurity identification and confirmation of the analyte's identity.
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Chemicals and Reagents:
-
This compound reference standard.
-
Methanol (GC grade).
-
Dichloromethane (GC grade).
-
2. Chromatographic and Spectrometric Conditions:
-
Injection Mode: Splitless injection of 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-350.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by dilution in dichloromethane.
-
Sample Solution: Dissolve the sample in methanol and then dilute with dichloromethane to a final concentration within the linear range of the method.
4. Rationale for Method Parameters: The non-polar column is suitable for the separation of the moderately polar analyte. A splitless injection is employed to maximize the sensitivity for trace analysis. The temperature program is designed to ensure the efficient elution of the analyte while maintaining good peak shape. Electron ionization at 70 eV provides reproducible fragmentation patterns for structural elucidation and library matching.
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Cross-Validation: A Comparative Performance Analysis
The cross-validation of the HPLC and GC-MS methods is essential to demonstrate the consistency and reliability of the analytical data.[6] This involves analyzing the same batch of this compound using both validated methods and comparing the results. The following table summarizes the expected performance characteristics of each technique.
| Validation Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Specificity | Good | Excellent | HPLC relies on retention time, which can be susceptible to co-eluting impurities. GC-MS provides mass spectral data for definitive peak identification. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should provide accurate results when analyzing samples of known concentrations. |
| Precision (% RSD) | < 1.0% | < 2.0% | HPLC generally offers slightly better precision for routine quantification. |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.001 µg/mL | GC-MS, especially in Selected Ion Monitoring (SIM) mode, typically offers superior sensitivity. |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.003 µg/mL | The lower LOQ of GC-MS makes it more suitable for trace impurity analysis. |
| Robustness | High | Moderate | HPLC methods are often more robust to minor variations in experimental conditions. GC-MS performance can be more sensitive to inlet and column conditions. |
Conclusion: A Synergy of Techniques for Uncompromised Quality
The cross-validation of HPLC and GC-MS methods provides a powerful and comprehensive analytical strategy for the quality control of this compound. While HPLC serves as a robust and precise tool for routine quantification, GC-MS offers unparalleled selectivity and sensitivity for identification and trace impurity analysis. The synergy of these two orthogonal techniques ensures the generation of highly reliable data, which is fundamental to ensuring the quality and safety of pharmaceutical products. By adopting such a rigorous, scientifically-grounded approach to analytical method validation, researchers and drug development professionals can have the utmost confidence in their results, ultimately contributing to the successful development of new medicines.
References
- ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. [Link]
- Validation of analytical methods according to the latest ICH Q2(R2) guidelines.
- Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
- ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development): - CASSS. [Link]
- VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Slideshare. [Link]
- Separation of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Application Compendium of Comprehensive 2D GC Vol.1-5. Shimadzu. [Link]
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Visible-light-promoted radical C-H trifluoromethyl
- Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.
- Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogen
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. [Link]
- Development of a bench-scale pharmaceutical synthesis. DORAS. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS)
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. [Link]
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
Sources
Safety Operating Guide
Comprehensive Disposal Protocol for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
This guide provides a detailed, safety-driven protocol for the proper disposal of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine. As a trusted partner in your research, we are committed to providing information that ensures safety and regulatory compliance in your laboratory. This document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, empowering your team to handle this compound with confidence and care.
The unique structure of this compound—containing a chlorinated aromatic ring, amine functional groups, and a highly stable trifluoromethyl group—necessitates a specific and rigorous disposal pathway. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.
Hazard Profile and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound and structurally similar compounds are classified with several key hazards.
Identified Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
-
Combustibility: The substance is combustible. In the event of a fire, it can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][5][6]
Immediate First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[1][4] If skin irritation persists, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4][6]
Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling or preparing this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) approved under appropriate government standards. | Prevents skin contact and absorption, which can cause irritation and toxicity.[2][4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][4] |
| Skin/Body Protection | A flame-retardant antistatic lab coat or protective suit. Ensure clothing is fully buttoned. | Protects against skin exposure and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Respirator use must follow OSHA regulations.[4] | Minimizes inhalation of dust or vapors, which can cause respiratory irritation and toxicity.[1][4] |
The Core Disposal Principle: Segregation
The molecular structure of this compound dictates its primary disposal requirement: strict segregation as halogenated organic waste .
-
Causality: The presence of both chlorine and fluorine atoms classifies this compound as halogenated.[8] Halogenated wastes cannot be mixed with non-halogenated solvent waste streams.[9][10] This is because the disposal method for non-halogenated waste (often fuel blending) is incompatible with halogenated compounds, which require specialized high-temperature incineration to manage the formation of corrosive acid gases (HCl and HF) during combustion.[4][6][8] Furthermore, the trifluoromethyl group places this compound in the family of fluorinated substances, which are known for their environmental persistence and require robust destruction technologies as outlined in EPA guidance.[11][12]
The following workflow provides a clear decision-making process for proper segregation.
Caption: Waste Segregation Workflow Diagram
Step-by-Step Disposal Procedures
Never dispose of this chemical down the drain or in regular trash.[7][13] All waste streams must be managed as hazardous waste.
Procedure for Unused or Surplus Solid Chemical
-
Do Not Mix: Keep the chemical in its original container.[1] Do not mix it with any other waste.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazard symbols.
-
Containment: The container must be securely sealed.
-
Disposal Request: Treat as halogenated solid waste and arrange for pickup by your institution's certified hazardous waste disposal service.
Procedure for Liquid Solutions
-
Waste Collection: Collect all solutions containing this compound in a designated, compatible, and properly sealed waste container (e.g., a high-density polyethylene carboy).[10]
-
Segregation: This container must be exclusively for halogenated organic liquid waste .[8][9]
-
Labeling: Label the container clearly as "Halogenated Organic Waste." Attach a list of all chemical components and their approximate concentrations.
-
Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA), which should include secondary containment to prevent spills.[9] Do not fill the container more than 90% full to allow for expansion.[10]
Procedure for Contaminated Labware and PPE
-
Gross Decontamination: If possible, rinse contaminated labware (e.g., beakers, flasks) with a small amount of a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.
-
Solid Waste Collection: All contaminated disposable items, including gloves, bench paper, weighing boats, and rinsed glassware, must be collected in a designated hazardous waste container.
-
Labeling: This container should be lined with a durable plastic bag and clearly labeled as "Solid Halogenated Organic Waste" or "Contaminated Debris."
-
Disposal: Keep the container sealed and arrange for pickup by your hazardous waste management provider. Uncleaned containers must be handled like the product itself.[1]
Procedure for Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Absorb: For liquid spills, cover with an inert absorbent material like Chemizorb®, sand, or vermiculite.[1][6] For solid spills, carefully sweep up the material, avoiding dust generation.[4][5]
-
Collect: Place all contaminated absorbent material and cleanup debris into a sealed, labeled container.
-
Disposal: The container and its contents must be disposed of as halogenated solid waste through your institution's hazardous waste program.[1]
Final Disposal Pathway and Environmental Considerations
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal plant.[1][4][6][14] The presence of the trifluoromethyl group makes this compound a persistent organic pollutant, requiring advanced disposal technologies.
Based on the U.S. Environmental Protection Agency's (EPA) guidance for PFAS and related fluorinated compounds, the accepted technologies with the lowest potential for environmental release are:
-
Permitted Hazardous Waste Incineration (Thermal Treatment): At high temperatures and under specific conditions to ensure complete destruction.[12]
-
Hazardous Waste Landfills: Engineered landfills with robust leachate collection and control systems.[12]
-
Underground Injection: Deep-well injection into specific geological formations.[12]
By correctly segregating this compound as halogenated waste, you ensure it is routed to a facility capable of employing these technologies, thereby preventing its release into the environment.
References
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
- Yale Environmental Health & Safety. (Date not available). Management of Hazardous Waste Procedure. [Link]
- Purdue University Environmental Health and Safety. (Date not available). Hazardous Waste Disposal Guidelines. [Link]
- ETH Zürich. (Date not available). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- U.S. Environmental Protection Agency. (2025).
- U.S. Environmental Protection Agency. (2024). 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]
- Bucknell University. (2016).
- U.S. Environmental Protection Agency. (2024).
- U.S. Environmental Protection Agency. (2024).
- U.S. Environmental Protection Agency. (2020).
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Personal protective equipment for handling 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Operational Safety Guide: Handling 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
This document provides essential safety and handling protocols for this compound. As a substituted aromatic amine, this compound requires stringent adherence to safety procedures to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard procedural lists. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted as the primary source of information.[1]
Hazard Profile Analysis: Understanding the "Why"
The chemical structure of this compound—incorporating a halogenated benzene ring and two amine functional groups—dictates its toxicological profile. Aromatic amines as a class are known for potential systemic effects, while halogenated organic compounds necessitate specific handling and disposal considerations.
The Globally Harmonized System (GHS) provides a clear classification of the known hazards associated with this compound.[2]
Table 1: GHS Hazard Classification [2]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Long-Term | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Expert Insight: The "Harmful if swallowed" classification underscores the need to prevent ingestion through strict hygiene measures, such as prohibiting eating or drinking in the lab and thorough hand washing.[2][3] The primary and most immediate risk during routine handling is "serious eye irritation," making robust eye protection non-negotiable.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The selection of specific equipment must be based on a risk assessment of the procedure being performed (e.g., handling milligram quantities of solid versus preparing a solution).
Table 2: Recommended PPE for Common Laboratory Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Chemical Splash Goggles | Double-gloving (e.g., Nitrile) | Fully-buttoned Laboratory Coat | Work within a certified Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant Apron over Lab Coat | Work within a certified Chemical Fume Hood |
| Large-Scale Operations | Chemical Splash Goggles & Face Shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl) with verified breakthrough time | Chemical-resistant suit or coveralls | Respirator may be required if engineering controls are insufficient[4] |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[4] Given the "Causes serious eye irritation" classification, a face shield should be worn over goggles during any procedure with a risk of splashing, such as transferring solutions.[2][5]
-
Hand Protection : Disposable nitrile gloves provide a good baseline for protection against incidental contact.[4] However, for prolonged handling or when working with solutions, consulting the glove manufacturer's chemical resistance guide is critical. Aromatic amines can exhibit varied permeation rates through different glove materials.[6][7] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[8] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A fully-buttoned, long-sleeved laboratory coat is required. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[9] Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.[2]
-
Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1] The fume hood is the primary engineering control. A respirator is typically not required if the fume hood is used correctly and is functioning properly.[4]
Workflow: PPE Donning and Doffing Sequence
Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment. The following workflow minimizes the risk of cross-contamination.
Caption: Logical workflow for donning and doffing PPE to prevent contamination.
Safe Handling & Engineering Controls
A proactive approach to safety involves integrating robust engineering controls and standardized operational procedures.
-
Primary Engineering Control : All manipulations, including weighing, transferring, and preparing solutions, must occur within a properly functioning chemical fume hood.[1] Keep the sash at the lowest possible height for safe operation.
-
Work Area Preparation : Ensure the work area is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[3][10]
-
Spill Management : In case of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material without generating dust and place it in a labeled hazardous waste container.[8] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect and place it in the waste container.[10] Cover drains to prevent environmental release.[2] Never wash spills down the drain.
Waste Management & Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance. As a halogenated organic compound, this chemical requires specific disposal protocols.[11]
Step-by-Step Disposal Protocol:
-
Segregation is Key : All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[1][11] Do not mix with non-halogenated waste.
-
Container Labeling : The waste container must be durable, compatible with the chemical, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Collect All Contaminated Materials : This includes:
-
Unused or excess chemical.
-
Contaminated PPE (gloves, disposable lab coats).
-
Rinsate from cleaning contaminated glassware. All rinses should be performed with a suitable solvent (e.g., acetone) and the rinsate collected as halogenated waste.[1]
-
Spill cleanup materials.
-
-
Final Disposal : Seal the waste container when not in use. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[1] Incineration is a common and effective disposal method for halogenated wastes.[12][13]
Emergency Procedures
In the event of an exposure, immediate and correct first aid is vital.
Table 3: First Aid Measures [2]
| Exposure Route | Action |
|---|---|
| If Swallowed | Rinse mouth with water. Immediately call a POISON CENTER or doctor. Do not induce vomiting. |
| In Case of Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. |
| If Inhaled (Dust) | Move the person into fresh air. If feeling unwell, seek medical attention. |
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)aniline. Sigma-Aldrich.
- Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
- Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.
- 2-chloro-5-trifluoromethylpyridine Safety D
- Safety D
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. Taylor & Francis Online.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- Chemical Safety: Personal Protective Equipment.
- Hazardous Waste Segreg
- How to Choose PPE for Chemical Work.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- MSDS of (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}. Capot Chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
